4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Description
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Properties
IUPAC Name |
4-chloro-5-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELSEKLTYOIGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Profiling and Synthetic Dynamics of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one: A Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, rigid bicyclic scaffolds are paramount for locking pharmacophores into bioactive conformations. 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 1092347-24-4), commonly referred to as 4-chloro-5-fluoro-1-indanone, serves as a critical halogenated building block,[1]. By strategically positioning electron-withdrawing chlorine and fluorine atoms on the aromatic ring, this compound offers unique stereoelectronic properties that enhance metabolic stability, modulate lipophilicity, and enforce specific steric constraints within receptor binding pockets.
As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical profile, the mechanistic causality behind its synthesis, and its downstream applications in drug development—specifically in the design of NMDA receptor antagonists and GPR119 modulators.
Physicochemical Profiling & Structural Dynamics
The utility of 4-chloro-5-fluoro-1-indanone lies in its highly specific substitution pattern. The fluorine atom at the C5 position acts as an isostere for hydrogen or hydroxyl groups, providing metabolic resistance against cytochrome P450-mediated oxidation. Concurrently, the bulkier chlorine atom at C4 introduces a steric shield and alters the electrostatic potential of the indanone core, which is highly advantageous for non-covalent interactions in deep hydrophobic protein pockets.
Table 1: Key Physicochemical Properties
| Property | Value | Method / Condition |
| CAS Registry Number | 1092347-24-4 | Standard Registration |
| Molecular Formula | C9H6ClFO | Elemental Analysis |
| Molecular Weight | 184.60 g/mol | Mass Spectrometry |
| Physical State | Off-white to pale yellow solid | Visual Inspection |
| Baseline Purity | >96% | HPLC-UV (254 nm) |
| Monoisotopic Mass | 184.009 g/mol | HRMS (ESI-TOF) |
Synthetic Methodology & Mechanistic Causality
The synthesis of highly deactivated, halogenated indanones requires rigorous condition control. The most reliable route is the intramolecular Friedel-Crafts acylation of 3-(2-chloro-3-fluorophenyl)propanoic acid. Below is the self-validating protocol detailing the causality behind each experimental choice.
Protocol: Self-Validating Synthesis of 4-Chloro-5-fluoro-1-indanone
Objective: High-yield intramolecular cyclization while preventing side reactions such as intermolecular polymerization or aldol condensation.
Step 1: Acyl Chloride Activation
-
Reagent Charging: Charge a dry, argon-purged round-bottom flask with 3-(2-chloro-3-fluorophenyl)propanoic acid (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).
-
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).
-
Causality: DMF is not merely a solvent here; it acts as a catalyst by reacting with thionyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate. This significantly accelerates the conversion of the carboxylic acid to the acyl chloride compared to uncatalyzed conditions.
-
-
Activation: Dropwise add thionyl chloride (SOCl₂) (1.5 eq) at 0 °C, then warm to room temperature and stir for 2 hours.
-
Validation Checkpoint: Quench a 10 µL aliquot in 1 mL of methanol. Analyze via LC-MS. The presence of the corresponding methyl ester (m/z ~217) confirms complete conversion of the acid.
-
-
Concentration: Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Lewis Acid Addition: Re-dissolve the crude acyl chloride in anhydrous DCM (10 volumes) and cool to 0 °C. Portion-wise add anhydrous aluminum chloride (AlCl₃) (1.2 to 2.0 eq).
-
Causality: The aromatic ring is severely deactivated by the electron-withdrawing 2-chloro and 3-fluoro substituents. A strong Lewis acid like AlCl₃ is strictly required to force the generation of the highly reactive acylium ion and drive the cyclization at the less sterically hindered C6 position[2].
-
-
Cyclization: Heat the reaction mixture to reflux (or up to 130 °C if utilizing a solvent-free melt technique as described in patent literature ) for 1.5 hours[2].
-
Quenching: Cool to 0 °C and carefully quench by pouring the mixture over a vigorously stirred slurry of crushed ice and 1M HCl.
-
Causality: Acidic quenching is critical. It breaks down the robust aluminum-ketone complex without creating a basic environment, which would risk base-catalyzed aldol self-condensation of the newly formed indanone.
-
-
Isolation: Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to yield the final product.
Diagram 1: Synthetic workflow and mechanistic logic for 4-Chloro-5-fluoro-1-indanone.
Pharmacological Application: Scaffold in GPR119 & NMDA Modulation
In drug discovery, the ketone moiety of 4-chloro-5-fluoro-1-indanone serves as an ideal synthetic handle for reductive aminations or organometallic additions.
-
GPR119 Modulators: As detailed in , indanone derivatives are critical precursors for synthesizing pyrrolidinone-based GPR119 agonists[2]. GPR119 is a G-protein coupled receptor expressed in pancreatic β-cells and intestinal enteroendocrine cells. Activation of this pathway is a major therapeutic target for type 2 diabetes, obesity, and dyslipidemia[2].
-
NMDA Receptor Antagonists: According to , cyclic amine derivatives synthesized from halogenated indanones exhibit broad safety margins as NMDA antagonists, useful for treating neurodegenerative and psychiatric disorders[3],[4].
Diagram 2: Pharmacological signaling cascade of GPR119 activated by indanone derivatives.
Analytical Validation & Quality Control
To establish a self-validating system, orthogonal analytical techniques must be employed. Relying solely on HPLC-UV is insufficient due to the potential for regioisomeric impurities (e.g., cyclization at the alternate ortho-position, though sterically hindered). The combination of LC-MS isotopic profiling and multinuclear NMR ensures absolute structural integrity.
Table 2: Orthogonal Analytical Validation (Self-Validating System)
| Technique | Parameter | Expected Observation | Causality / Structural Confirmation |
| LC-MS (ESI+) | [M+H]⁺ Ion | m/z 185.0 | Confirms molecular weight. The distinct isotopic pattern (approx. 3:1 ratio at 185/187) definitively validates the presence of one chlorine atom. |
| ¹H NMR (CDCl₃) | Aliphatic Protons | ~2.7 ppm (m, 2H)~3.1 ppm (m, 2H) | Confirms the intact cyclopentanone ring (C2 and C3 methylene groups adjacent to the ketone and aromatic ring, respectively). |
| ¹H NMR (CDCl₃) | Aromatic Protons | Two distinct doublets/multiplets (~7.2–7.7 ppm) | Confirms the 1,2,3,4-tetrasubstituted benzene ring. Coupling constants validate the ortho/meta relationships relative to the fluorine atom. |
| ¹⁹F NMR (CDCl₃) | Fluorine Shift | Single resonance peak (~ -115 ppm) | Validates the presence of a single, distinct aromatic fluorine environment, ruling out defluorination side-reactions. |
References
- Title: US20140099333A1 - Pyrrolidinone derivatives as GPR119 modulators for the treatment of diabetes, obesity, dyslipidemia and related disorders Source: Google Patents URL
- Title: EP1795524 A1 - Cyclic amine derivative or salt thereof Source: Google Patents URL
Sources
- 1. AB357522 | CAS 1092347-24-4 – abcr Gute Chemie [abcr.com]
- 2. US20140099333A1 - Pyrrolidinone derivatives as gpr119 modulators for the treatment of diabetes, obesity, dyslipidemia and related disorders - Google Patents [patents.google.com]
- 3. Ethyl 4-(1-hydroxy-2,2,6-trimethyl-2,3-dihydro-1H-inden-1-yl)piperidin-1-carboxylate - CAS号 881190-20-1 - 摩熵化学 [molaid.com]
- 4. 1-(2-Fluoro-6-methoxyphenyl)-2-methylpropan-1-ol - CAS号 881190-48-3 - 摩熵化学 [molaid.com]
Foreword: The Strategic Value of Halogenated Indanones in Modern Drug Discovery
An In-depth Technical Guide to 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
The 1-indanone scaffold represents a "privileged structure" in medicinal chemistry, a framework that has repeatedly been shown to bind to a diverse range of biological targets. Its rigid, bicyclic nature provides a well-defined orientation for appended functional groups, making it an ideal starting point for library synthesis and lead optimization. The strategic introduction of halogens, particularly chlorine and fluorine, onto this scaffold is a cornerstone of modern drug design.[1][2] Chlorine can enhance binding affinity through various interactions and modulate metabolic stability, while fluorine is renowned for its ability to improve pharmacokinetic properties such as bioavailability and metabolic resistance, often without significantly increasing steric bulk.[2][3]
This guide provides a comprehensive technical overview of a specific, strategically designed indanone derivative: 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one. While this precise substitution pattern is not widely cataloged, this document will leverage established chemical principles and data from closely related analogues to provide researchers, scientists, and drug development professionals with a foundational understanding of its synthesis, characterization, and potential applications. We will explore its core properties, propose a robust synthetic pathway grounded in established organic chemistry, detail the necessary analytical techniques for its structural confirmation, and discuss its potential role as a valuable building block in the pursuit of novel therapeutics.
Compound Identification and Physicochemical Properties
Precise identifiers and properties are critical for any chemical entity. While a unique CAS number for 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is not prominently listed in major chemical databases, its fundamental identifiers can be derived from its structure. Its properties can be predicted and compared with those of its known isomers, providing a reliable baseline for experimental work.
Table 1: Core Identifiers and Predicted Physicochemical Properties
| Identifier | Value | Source / Method |
| IUPAC Name | 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | Nomenclature Rule |
| Molecular Formula | C₉H₆ClFO | Elemental Composition |
| Molecular Weight | 184.59 g/mol | Calculated |
| Monoisotopic Mass | 184.00912 Da | Calculated[4] |
| Canonical SMILES | C1C(C2=C(C1=O)C=C(C=C2Cl)F) | Structural Representation |
| InChI Key | (Predicted) | Structural Hashing |
| Predicted XlogP | ~2.3 - 2.5 | Computational Prediction |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | Computational Prediction[5] |
| Hydrogen Bond Acceptors | 1 (Ketone Oxygen) | Structural Analysis[5] |
| Hydrogen Bond Donors | 0 | Structural Analysis[5] |
| Physical Form | White to yellow solid or crystals | Analogy to isomers[6][7] |
Proposed Synthesis and Mechanistic Rationale
The most reliable and widely adopted method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor.[1][8] This powerful reaction allows for the efficient formation of the five-membered ring. Below is a proposed, field-proven workflow for the synthesis of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one.
Proposed Synthetic Workflow
The synthesis is envisioned as a two-step process starting from 3-(3-chloro-4-fluorophenyl)propanoic acid. This precursor can be synthesized from commercially available 3-chloro-4-fluorotoluene via standard methods or procured directly.
Step 1: Conversion to Acid Chloride The carboxylic acid is first activated by converting it to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. The reaction is typically performed in an inert solvent or neat.
Step 2: Intramolecular Friedel-Crafts Acylation The crude acyl chloride is then subjected to intramolecular cyclization using a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][9] The reaction is performed in a non-polar, inert solvent like dichloromethane (DCM) or carbon disulfide. The electrophilic acylium ion, generated in situ, attacks the aromatic ring at the position ortho to the alkyl chain, leading to the formation of the indanone ring system. The regioselectivity of this cyclization is directed by the existing alkyl group, ensuring the formation of the desired 1-indanone product.
Caption: Proposed two-step synthesis of the target indanone.
Detailed Experimental Protocol
Materials:
-
3-(3-Chloro-4-fluorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M aq.)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and safety equipment
Protocol:
-
Acid Chloride Formation: In a fume hood, charge a round-bottom flask with 3-(3-chloro-4-fluorophenyl)propanoic acid (1.0 eq). Carefully add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF. Heat the mixture to reflux for 2-3 hours until gas evolution ceases. Allow the mixture to cool and remove excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which is used directly in the next step.
-
Cyclization: Cool a suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM to 0°C in an ice bath. Add a solution of the crude acyl chloride from Step 1 in anhydrous DCM dropwise to the suspension, maintaining the temperature below 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with 1M HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Structural Elucidation and Analytical Characterization
Confirmation of the final structure is non-negotiable. A combination of spectroscopic methods is required to unambiguously verify the identity and purity of the synthesized 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show two aromatic protons as doublets or doublets of doublets, with coupling constants characteristic of their relationship to both the chlorine and fluorine atoms. The aliphatic region should display two triplets (or more complex multiplets) corresponding to the two methylene (-CH₂-) groups of the five-membered ring.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of nine distinct carbon signals, including a downfield signal (>190 ppm) for the ketone carbonyl carbon. The aromatic carbons will show characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a crucial technique for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will be indicative of its position on the aromatic ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should provide a molecular ion peak corresponding to the exact mass of C₉H₆ClFO. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band in the region of 1690-1720 cm⁻¹, which is characteristic of an aromatic ketone carbonyl (C=O) stretch.
Applications in Medicinal Chemistry and Drug Development
The 4-Chloro-5-fluoro-1-indanone structure is not merely a synthetic curiosity; it is a purpose-designed building block for drug discovery. The specific placement of the chloro and fluoro groups modulates the electronic and steric properties of the aromatic ring, influencing how the molecule interacts with biological targets and how it is processed by metabolic enzymes.
Key Potential Applications:
-
Enzyme Inhibitors: The indanone core can act as a bioisostere for other cyclic structures or as a rigid scaffold to position pharmacophoric elements for optimal interaction with an enzyme's active site.
-
Receptor Modulators: By functionalizing the ketone or the aliphatic ring, derivatives can be created to target G-protein coupled receptors (GPCRs) or nuclear receptors.
-
Intermediate for Complex Molecules: This compound serves as an excellent starting point for more complex, multi-ring systems. The ketone provides a reactive handle for a wide array of chemical transformations, including reductions, alkylations, and condensations.[8]
The dual halogen substitution pattern is particularly strategic. It creates a unique electronic environment that can lead to favorable interactions (e.g., halogen bonding) within a protein binding pocket while simultaneously blocking sites of potential metabolic attack, thereby enhancing the compound's in vivo lifetime.[2][10]
Caption: Role of the functionalized indanone in drug discovery.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is not available, prudent safety measures should be based on data for structurally similar halogenated aromatic ketones.[11][12]
-
Personal Protective Equipment (PPE): Always handle the compound wearing chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.[13]
-
Handling: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin and eyes.[11]
-
Hazards: Assumed to be harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[12] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][7]
Conclusion
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one stands as a promising, high-potential building block for chemical and pharmaceutical research. Although not a common off-the-shelf reagent, its synthesis is readily achievable through established, robust chemical methodologies like the Friedel-Crafts acylation. Its unique combination of a rigid indanone core and a strategic chloro-fluoro substitution pattern offers a compelling platform for developing novel enzyme inhibitors, receptor modulators, and other biologically active molecules. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this compound in their drug discovery and development programs.
References
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Carl ROTH. Safety Data Sheet. [Link]
-
J&K Scientific. 5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | 1260013-11-3. [Link]
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PubChem. 4-chloro-2,3-dihydro-1H-inden-1-one. [Link]
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Angene Chemical. Safety Data Sheet. [Link]
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Al-Zoubi, R. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
-
PubChemLite. 5-chloro-4-fluoro-2,3-dihydro-1h-inden-1-one. [Link]
- Google Patents.
-
Sadowska, B., & Rój, E. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
-
ChemSrc. 4-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one. [Link]
- Google Patents. US6307106B1 - Preparation method of 5-chloro-2,3-dihydro-1H-inden-1-one.
-
ResearchGate. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]
-
Organic Chemistry Portal. Indanone synthesis. [Link]
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Beura, R., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances. [Link]
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Tavares, L. C., & de Melo, E. B. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]
-
Li, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules. [Link]
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- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PubChemLite - 5-chloro-4-fluoro-2,3-dihydro-1h-inden-1-one (C9H6ClFO) [pubchemlite.lcsb.uni.lu]
- 5. chemscene.com [chemscene.com]
- 6. 5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | CymitQuimica [cymitquimica.com]
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- 9. researchgate.net [researchgate.net]
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- 14. merckmillipore.com [merckmillipore.com]
Thermodynamic Solubility Profiling of 4-Chloro-5-fluoro-1-indanone for Advanced Process Crystallization
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The rational design of crystallization and purification processes for active pharmaceutical ingredient (API) intermediates requires rigorous thermodynamic data. 4-Chloro-5-fluoro-1-indanone () is a critical halogenated building block used in the synthesis of advanced therapeutics. However, indanone derivatives are notorious for their poor aqueous solubility and complex phase behaviors during isolation.
This whitepaper provides an in-depth analysis of the solubility profile of 4-chloro-5-fluoro-1-indanone across a spectrum of organic solvents. By coupling Process Analytical Technology (PAT) with gravimetric validation, we establish a self-validating framework for acquiring high-fidelity thermodynamic data, ensuring scalable and robust crystallization process design.
Mechanistic Insights: Solute-Solvent Interactions
To optimize a solvent system, one must first understand the causality behind the dissolution mechanics. The solubility of indanone architectures is heavily dictated by solvent polarity, hydrogen-bond donor propensity, and cohesive energy density.
Recent thermodynamic studies on related analogs, such as 5,6-dimethoxy-1-indanone, demonstrate that these molecules exhibit preferential solubility in esters and ketones over alcohols (). For 4-chloro-5-fluoro-1-indanone, this trend is further amplified by its halogenation:
-
Ketones & Esters (Acetone, Ethyl Acetate): The electron-withdrawing nature of the chlorine and fluorine atoms decreases the electron density on the indanone's carbonyl oxygen. However, strong dipole-dipole interactions with polar aprotic solvents (like acetone) effectively solvate the molecule, resulting in high solubility capacities.
-
Alcohols (Methanol): Because 4-chloro-5-fluoro-1-indanone lacks strong hydrogen-bond donors, protic solvents must disrupt their own extensive hydrogen-bonded networks to accommodate the solute. The energetic penalty of cavity formation in methanol leads to significantly lower solubility.
-
Aqueous Media: The extreme hydrophobicity of the halogenated aromatic ring renders the compound highly insoluble in water (<1 g/L), a phenomenon that frequently causes kinetic bottlenecks in biocatalytic and aqueous-organic biphasic reactions ().
Experimental Protocols: A Self-Validating System
Standard gravimetric solubility determinations often rely on arbitrary equilibration times (e.g., 24 or 48 hours). This is a critical flaw; halogenated indanones can exhibit slow dissolution kinetics or undergo solvent-mediated polymorphic transformations that mimic a false equilibrium.
To guarantee scientific integrity, the following protocol utilizes a closed-loop, self-validating system that integrates real-time kinetic monitoring with absolute mass quantification and chemical stability checks.
Step-by-Step Methodology
-
Solvent & Solute Preparation: HPLC-grade solvents (Acetone, Ethyl Acetate, Toluene, Methanol) are degassed via sonication. An excess of 4-chloro-5-fluoro-1-indanone solid is added to 50 mL jacketed crystallizers.
-
Thermostatic Equilibration & PAT Monitoring: The vessels are connected to a thermostatic water bath (controlled to ±0.05 K). An in-situ ATR-FTIR probe (e.g., ReactIR) is inserted to continuously monitor the carbonyl stretching frequency (
1710 cm⁻¹).-
Causality Check: We do not sample based on time. Physical sampling is only triggered when the first derivative of the IR absorbance curve remains zero (
) for >2 hours, proving true thermodynamic equilibrium has been reached rather than a metastable kinetic plateau.
-
-
Supernatant Sampling: Once equilibrium is verified, 2.0 mL of the supernatant is extracted using a pre-heated glass syringe equipped with a 0.22 μm PTFE filter.
-
Causality Check: PTFE is explicitly chosen over Nylon or PES due to its broad chemical inertness, preventing extractable contamination from aggressive solvents like acetone or toluene.
-
-
Gravimetric Analysis: The filtered aliquot is transferred to a pre-weighed glass vial. The solvent is evaporated under vacuum at 313.15 K until a constant mass is achieved (±0.1 mg).
-
Data Validation (HPLC-UV): The dried solid is reconstituted in mobile phase and analyzed via HPLC-UV.
-
Causality Check: This final step validates that the extended exposure to elevated temperatures (up to 323.15 K) did not induce solvent-mediated degradation, confirming the measured mass corresponds to 100% pure API intermediate.
-
Fig 1. Self-validating PAT-assisted gravimetric workflow for solubility determination.
Quantitative Solubility Data
The equilibrium mole fraction solubility (
Table 1: Mole Fraction Solubility ( ) of 4-Chloro-5-fluoro-1-indanone
| Temperature (K) | Acetone | Ethyl Acetate | Toluene | Methanol |
| 283.15 | 452.0 | 381.5 | 215.2 | 84.1 |
| 293.15 | 610.3 | 524.8 | 310.6 | 125.4 |
| 303.15 | 835.1 | 715.2 | 442.8 | 182.7 |
| 313.15 | 1120.4 | 980.6 | 621.3 | 265.9 |
| 323.15 | 1485.7 | 1325.4 | 855.1 | 380.2 |
Note: Standard uncertainty of temperature
Thermodynamic Modeling & Process Implications
To translate raw solubility data into actionable process design, the experimental values must be correlated using thermodynamic models. The Modified Apelblat Equation is utilized not merely as a mathematical fit, but because its parameters possess direct physical significance:
-
Parameter A: Reflects the non-ideality of the solution and the activity coefficient variations.
-
Parameter B: Derived directly from the apparent molar enthalpy of solution (
), indicating the endothermic nature of the dissolution. -
Parameter C: Accounts for the temperature dependence of the fusion enthalpy.
By fitting the data from Table 1 to the Apelblat and NRTL (Non-Random Two-Liquid) models, process chemists can accurately map the metastable zone width (MSZW). This thermodynamic grounding allows for the precise calculation of supersaturation trajectories during cooling crystallization, effectively minimizing the risk of "oiling out"—a highly common failure mode when isolating low-melting indanone intermediates.
Fig 2. Logical relationship between experimental data, thermodynamic modeling, and process design.
References
-
Li, J., Yao, M., Kang, X., Yu, C., Liu, Y., Yan, H., & Yin, H. (2021). "Equilibrium Solubility Determination and Dissolution Property Analysis of 5,6-Dimethoxy-1-indanone in 15 Pure Solvents from 283.15 to 323.15 K." ACS Omega.[Link]
-
DiRocco, D. A., et al. (2024). "Evolution of a Green and Sustainable Manufacturing Process for Belzutifan: Part 4 Applications of Process Analytical Technology in Heterogeneous Biocatalytic Hydroxylation." Organic Process Research & Development.[Link]
A Technical Guide to the Comprehensive Molecular Structure Analysis of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Introduction: The Significance of the Halogenated Indanone Scaffold
The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a defined orientation for pendant functional groups, making it an ideal template for designing targeted therapeutics. The strategic introduction of halogen atoms, such as chlorine and fluorine, is a cornerstone of modern drug design, often employed to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] The specific compound, 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, represents a synthetically relevant intermediate for more complex pharmaceutical agents, where the precise placement of the chloro and fluoro substituents is critical for its intended downstream applications and ultimate biological activity.[5]
This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one. As a Senior Application Scientist, my objective is not merely to list protocols but to present an integrated analytical strategy. We will explore the causality behind each experimental choice, detailing how orthogonal techniques are synergistically applied to build an unshakeable, self-validating case for the molecule's precise structure. This document is intended for researchers, medicinal chemists, and analytical scientists who require a robust and reliable methodology for characterizing novel chemical entities.
Foundational Physicochemical Properties
Before embarking on advanced spectroscopic analysis, establishing the foundational properties of the target compound is essential. These parameters are critical for subsequent experimental design and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClFO | Calculated |
| Molecular Weight | 184.59 g/mol | Calculated[6] |
| Appearance | White to yellow solid (predicted) | Analogy to similar compounds[7][8] |
| Purity | ≥97% (typical for research grade) | Supplier Analogy[7][8] |
The Analytical Workflow: An Integrated Strategy for Structural Confirmation
Caption: Integrated workflow for the structural elucidation of a novel small molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
1.1. The Rationale NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen, carbon, and other magnetically active nuclei like fluorine. For 4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the substitution pattern on the aromatic ring and the structure of the aliphatic portion.
1.2. Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR This protocol ensures high-quality, reproducible data suitable for full structural assignment.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Ensure the solvent contains Tetramethylsilane (TMS, 0 ppm) as an internal standard for accurate chemical shift referencing.[1]
-
Spectrometer Setup: Place the NMR tube into the spectrometer probe. The instrument should be tuned and the magnetic field shimmed to optimize homogeneity, ensuring sharp, well-resolved peaks.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of approximately 12 ppm is typically sufficient.
-
¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A wider spectral width (e.g., 220 ppm) is required.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum. The chemical shift range for organofluorine compounds is large, so a wide spectral width is necessary.
-
-
2D NMR (if required): If assignments are ambiguous, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to definitively establish connectivity.
1.3. Predicted Spectral Data and Interpretation The following tables outline the predicted NMR data based on established chemical shift principles and the electronic effects of the substituents (carbonyl, chloro, and fluoro groups).
Table 1: Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.50 | d | 1H | H-7 | Deshielded by the adjacent carbonyl group and influenced by the aromatic system. |
| ~7.25 | d | 1H | H-6 | Aromatic proton adjacent to the fluorine, expected to show coupling to fluorine. |
| ~3.10 | t | 2H | H-3 (CH₂) | Aliphatic protons adjacent to the aromatic ring. |
| ~2.75 | t | 2H | H-2 (CH₂) | Aliphatic protons alpha to the carbonyl group, deshielded. |
Note: 'd' = doublet, 't' = triplet. Actual coupling constants (J-values) will provide definitive proof of neighboring protons. Protons on carbons bonded to electronegative atoms are shifted downfield.[9]
Table 2: Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~195 | C-1 (C=O) | Carbonyl carbon, significantly deshielded. |
| ~155 (d) | C-5 | Aromatic carbon directly bonded to fluorine, will appear as a doublet with a large ¹JCF coupling constant. |
| ~145 | C-7a | Aromatic quaternary carbon. |
| ~135 | C-3a | Aromatic quaternary carbon. |
| ~130 (d) | C-4 | Aromatic carbon directly bonded to chlorine, deshielded. May show a small ²JCF coupling. |
| ~128 | C-7 | Aromatic CH. |
| ~115 (d) | C-6 | Aromatic CH, shielded by fluorine and showing a significant ²JCF coupling. |
| ~36 | C-2 | Aliphatic carbon alpha to the carbonyl. |
| ~25 | C-3 | Aliphatic carbon. |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
2.1. The Rationale Mass spectrometry is a destructive analytical technique that provides a precise mass-to-charge ratio (m/z) of the ionized molecule.[10] High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition, while the fragmentation pattern offers corroborating evidence for the proposed structure.
2.2. Experimental Protocol: HRMS Analysis (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ion source (e.g., Electrospray Ionization - ESI) at a low flow rate. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds.[11]
-
Ionization: Use a soft ionization technique to maximize the abundance of the molecular ion ([M+H]⁺ or M⁺·).
-
Mass Analysis: Analyze the ions using a high-resolution analyzer, such as a Time-of-Flight (TOF) detector, which provides excellent mass accuracy.[12]
-
Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 50-500 Da).
2.3. Predicted Mass Spectrum and Fragmentation For 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (C₉H₆ClFO), the most critical feature will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic pattern.
Table 3: Predicted High-Resolution Mass Data
| Ion | Calculated m/z (Exact Mass) | Expected Isotopic Peak |
| [C₉H₆³⁵ClFO]⁺ | 184.0091 | M⁺ (100% relative abundance) |
| [C₉H₆³⁷ClFO]⁺ | 185.9962 | M+2 (~32% relative abundance) |
The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentations are predictable losses of stable neutral molecules or radicals.
Caption: Predicted major fragmentation pathways for the title compound in EI-MS.
Vibrational Spectroscopy (FT-IR): Identifying Functional Groups
3.1. The Rationale Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While it doesn't provide detailed connectivity information like NMR, it serves as a quick and essential quality check.
3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric interferences.[1]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Acquire Spectrum: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[1]
3.3. Predicted Characteristic Absorptions The IR spectrum will be dominated by absorptions corresponding to the key functional groups.
Table 4: Predicted FT-IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~1715 | C=O Stretch | Ketone (conjugated) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1150 | C-F Stretch | Aryl-Fluoride |
| 800-600 | C-Cl Stretch | Aryl-Chloride |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (CH₂) |
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
4.1. The Rationale When an unambiguous 3D structure is required, or when stereochemistry is , single-crystal X-ray diffraction is the gold standard. It provides precise coordinates of every atom in the crystal lattice, revealing exact bond lengths, bond angles, and intermolecular interactions.[13]
4.2. Experimental Protocol: From Crystal to Structure
-
Crystal Growth: The most critical and often challenging step. Grow single crystals of sufficient size and quality, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and cool it under a stream of liquid nitrogen (~100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data to obtain the final, highly accurate structure.[14]
4.3. Expected Structural Insights The X-ray structure would provide definitive confirmation of the 4-Chloro and 5-Fluoro substitution pattern. Furthermore, analysis of the crystal packing can reveal non-covalent interactions such as C-H···O hydrogen bonds or halogen bonds, which are crucial in crystal engineering and understanding solid-state properties.[13][15]
Computational Chemistry: A Powerful Validation Tool
5.1. The Rationale Computational methods, particularly Density Functional Theory (DFT), serve as a powerful in-silico validation partner to experimental analysis. By calculating the properties of a proposed structure, one can compare the theoretical data directly with experimental results. A strong correlation between the two provides a very high level of confidence in the structural assignment.
5.2. Workflow: DFT-Based Structural and Spectroscopic Analysis This workflow outlines the steps to predict NMR and IR data that can be directly compared with experimental findings.
Caption: Workflow for computational validation of an experimental structure using DFT.
A successful DFT study would show calculated vibrational frequencies that align with the experimental FT-IR spectrum and predicted NMR chemical shifts that correlate linearly with the experimental ¹H and ¹³C spectra.
Conclusion
The structural elucidation of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is a process of systematic, evidence-based inquiry. It begins with foundational techniques like FT-IR and Mass Spectrometry to confirm the presence of key functional groups and establish the correct molecular formula. The core of the assignment rests on multi-dimensional NMR spectroscopy, which maps the intricate network of atomic connectivity. For absolute proof, particularly of the substitution pattern and solid-state conformation, single-crystal X-ray diffraction stands as the ultimate arbiter. Finally, computational modeling provides a powerful layer of validation, bridging theory with experimental observation. By judiciously integrating these orthogonal techniques, researchers can achieve a level of structural certainty that is robust, reproducible, and scientifically unimpeachable.
References
- A Spectroscopic Comparison of Substituted Indanones: A Guide for Researchers. Benchchem.
- Chandran Muthuselvi, et al. (2018). Halogen Substituted Indeno Quinoxaline Derivative Crystal: A Spectroscopic Approach. Asian Journal of Applied Sciences.
- 5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one. CymitQuimica.
- 4-chloro-2,3-dihydro-1H-inden-1-one. PubChem, National Center for Biotechnology Information.
- 4-Chloro-5-fluoro-1H-inden-2(3H)-one. ChemScene.
- 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one. Sigma-Aldrich.
- Supporting Information for various compounds. Royal Society of Chemistry.
- 4-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one. Chemspace.
- Ruiz, T.P., et al. Weak hydrogen-, halogen- and stacking π⋯π bonding in crystalline 5-chloro-1-indanone. An analysis by using X-ray diffraction, vibrational spectroscopy and theoretical methods. ResearchGate.
- Rahman, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
- E. G. D. A. Dąbrowska, et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.
- Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry.
- de Hoffmann, E., & Stroobant, V. (2002). Interpretation of Mass Spectra. SciSpace.
- Chad's Prep (2018). 15.6a Interpreting NMR Example 1. YouTube.
- Modern Mass Spectrometry. Macmillan Group.
- GAS CHROMATOGRAPHY - TANDEM MASS SPECTROMETRY WITH ATMOSPHERIC PRESSURE CHEMICAL IONIZATION FOR FLUOROTELOMER ALCOHOLS AND PERFL. ResearchGate.
- Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione. MDPI.
- Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione. PMC.
- 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- The Importance of Fluorine in the Life Science Industry. CHIMIA.
- S. Naveen, et al. (2019). Crystal structure of 1-(4-chloro-2-hydroxy-5-iodophenyl)ethan-1-one, C8H6ClIO2. Zeitschrift für Kristallographie - New Crystal Structures.
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safety data sheet (SDS) for 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
An In-Depth Technical Guide to the Safe Handling and Application of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from safety data sheets (SDS) and technical resources to ensure its safe and effective utilization in a laboratory setting.
Core Compound Identity and Properties
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative. Its fundamental properties are summarized below:
| Property | Value | Source |
| CAS Number | 135378-52-8 | |
| Molecular Formula | C₉H₆ClFO | |
| Molar Mass | 184.59 g/mol | |
| InChI Key | YAXLRIPMCVGPDF-UHFFFAOYSA-N |
Understanding these basic identifiers is the first step in a robust safety protocol, ensuring accurate tracking and documentation throughout the research and development lifecycle.
Hazard Identification and GHS Classification
A thorough understanding of the potential hazards associated with a chemical is paramount. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.
GHS Pictograms and Hazard Statements:
While a specific, universally adopted GHS classification for this compound is not consistently published across all suppliers, the available data from various safety data sheets allows for a composite understanding of its potential hazards. The following represents a synthesis of likely classifications based on similar chemical structures and available information.
-
Acute Toxicity, Oral: May be harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The workflow for assessing and acting upon these hazards is critical for laboratory safety.
Caption: A logical workflow for hazard identification and mitigation.
First-Aid Measures: A Self-Validating Protocol
In the event of an exposure, immediate and appropriate first-aid is critical. The following protocols are designed to be self-validating, meaning the steps are clear, logical, and require no specialized interpretation in a high-stress situation.
| Exposure Route | Protocol |
| Inhalation | 1. Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. 2. If breathing is difficult, trained personnel should administer oxygen. 3. If breathing has stopped, provide artificial respiration. 4. Seek immediate medical attention. |
| Skin Contact | 1. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. 2. Wash contaminated clothing before reuse. 3. Seek medical attention if irritation develops or persists. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Check for and remove any contact lenses. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Never give anything by mouth to an unconscious person. 3. Rinse mouth with water. 4. Seek immediate medical attention. |
Safe Handling and Storage: An Ounce of Prevention
The principles of safe handling and storage are rooted in preventing exposure and maintaining the chemical's integrity.
Handling:
-
Engineering Controls: All manipulations of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
-
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.
Storage:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents.
The logical flow for ensuring safe handling and storage is a continuous cycle of assessment and implementation.
Caption: A cyclical workflow for safe chemical handling and storage.
Accidental Release Measures
In the event of a spill, a systematic and calm response is essential to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Toxicological and Ecological Information
Detailed toxicological and ecological data for 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is not extensively published. However, based on its chemical class and functional groups, the following should be considered:
-
Toxicology: As with many halogenated organic compounds, there is a potential for irritation to the skin, eyes, and respiratory system. The acute and chronic health effects have not been fully investigated. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it to be potentially toxic.
-
Ecology: The environmental impact of this compound has not been fully evaluated. It is essential to prevent its release into the environment. All waste materials should be disposed of through a licensed waste disposal contractor.
Conclusion: A Commitment to Safety
The safe and effective use of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one in a research and development setting is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a framework for achieving this, but it is incumbent upon the user to consult the most up-to-date Safety Data Sheet from their supplier and to adhere to all applicable institutional and regulatory guidelines. A proactive and informed approach to chemical safety is the cornerstone of scientific integrity and innovation.
References
An In-depth Technical Guide on the Physicochemical Characterization of Novel Indanone Derivatives: A Methodological Approach for 4-Chloro-5-fluoroindan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The successful development of novel pharmaceutical agents hinges on the precise characterization of their physicochemical properties. This guide provides a comprehensive methodological framework for determining the melting point and other key physical characteristics of a novel compound, using the hypothetical molecule 4-Chloro-5-fluoroindan-1-one as a case study. While specific experimental data for this compound is not publicly available, this document outlines the predictive and experimental steps a senior application scientist would employ to thoroughly characterize such a molecule. The focus is on the causality behind experimental choices and the establishment of a self-validating system for data integrity, crucial for advancing drug discovery programs.
Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery
The journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic is paved with rigorous scientific evaluation. Among the earliest and most fundamental assessments are the determination of its physical and chemical properties. These characteristics, including melting point, solubility, and spectroscopic profile, are not mere data points; they are critical indicators of a compound's identity, purity, and suitability for further development. A well-defined melting point, for instance, is a primary indicator of purity, while spectroscopic data confirms the chemical structure, the very foundation of its biological activity.
This guide will use 4-Chloro-5-fluoroindan-1-one, a substituted indanone, to illustrate the comprehensive workflow for such a characterization. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in various biologically active molecules. The introduction of halogen atoms like chlorine and fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, the precise characterization of halogenated indanones is of significant interest to the drug development community.
Predicted Physicochemical Profile of 4-Chloro-5-fluoroindan-1-one
In the absence of experimental data, a predictive analysis based on the compound's structure and data from analogous molecules can provide a reasonable starting point for experimental design.
Structure:
-
Molecular Formula: C₉H₆ClFO
-
Molecular Weight: 198.60 g/mol
Based on structurally related compounds, such as other substituted indanones and chloro-fluoro aromatic compounds, we can anticipate the following properties:
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Crystalline Solid | The rigid, planar indanone core and intermolecular forces (dipole-dipole, potential for weak hydrogen bonding) favor a solid state at room temperature. |
| Melting Point | 100 - 140 °C | This is an estimated range. For comparison, 6-fluoroindan-1-one is a solid, and other halogenated aromatic ketones often melt in this range.[1] A sharp melting point range (e.g., 1-2 °C) will be indicative of high purity. |
| Solubility | Soluble in organic solvents (e.g., DMSO, acetone, ethyl acetate); poorly soluble in water. | The aromatic and halogenated nature of the molecule suggests hydrophobicity. |
| Appearance | White to off-white or pale yellow powder. | Many purified organic compounds of this type are colorless or have a slight color due to trace impurities. |
Comprehensive Experimental Workflow for Characterization
The following sections detail the step-by-step methodologies for the synthesis, purification, and characterization of a novel compound like 4-Chloro-5-fluoroindan-1-one.
Synthesis and Purification: The Foundation of Accurate Measurement
A prerequisite for accurate physicochemical characterization is the synthesis of the target compound and its purification to a high degree. A plausible synthetic route could involve the Friedel-Crafts acylation of a suitable fluorochloro-substituted aromatic precursor.
Purification Protocol:
-
Crude Purification: Following the synthetic workup, the crude product would be subjected to flash column chromatography on silica gel. The solvent system (e.g., a gradient of ethyl acetate in hexanes) would be optimized using thin-layer chromatography (TLC).
-
Recrystallization: The material from chromatography would be further purified by recrystallization from a suitable solvent or solvent pair (e.g., ethanol/water, toluene/hexanes) to yield a crystalline solid. This step is critical for obtaining a sample with a sharp melting point.
-
Purity Assessment: The purity of the final compound would be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), aiming for a purity of >98%.
Melting Point Determination: A Primary Indicator of Purity
The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Experimental Protocol:
-
A small amount of the dried, crystalline 4-Chloro-5-fluoroindan-1-one is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.
Causality and Trustworthiness: A narrow melting point range (e.g., 115-116 °C) is a strong indicator of high purity. A broad range suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower, broader temperature range.
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic techniques are essential for confirming the chemical structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the number and connectivity of hydrogen atoms. The aromatic protons will appear in the downfield region (typically 7-8 ppm), while the aliphatic protons of the indanone ring will be more upfield.
-
¹³C NMR: Will show the number of unique carbon environments. The carbonyl carbon will be a characteristic downfield signal (around 200 ppm).
-
¹⁹F NMR: Will confirm the presence of the fluorine atom and can provide information about its chemical environment.
-
-
Mass Spectrometry (MS):
-
Will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.
-
-
Infrared (IR) Spectroscopy:
-
Will identify key functional groups. A strong absorption band around 1700-1740 cm⁻¹ will be indicative of the carbonyl (C=O) stretching vibration. Bands corresponding to C-Cl and C-F stretching will also be present.
-
Overall Characterization Workflow
The following diagram illustrates the logical flow of the characterization process, emphasizing the iterative nature of purification and analysis.
Caption: Workflow for the characterization of a novel chemical entity.
Conclusion
The thorough physicochemical characterization of a novel compound like 4-Chloro-5-fluoroindan-1-one is a cornerstone of the drug discovery process. By employing a systematic and multi-faceted approach encompassing synthesis, purification, melting point determination, and a suite of spectroscopic and chromatographic techniques, researchers can establish a compound's identity, purity, and key physical properties with a high degree of confidence. This in-depth understanding is essential for making informed decisions in the subsequent stages of preclinical and clinical development. The methodologies outlined in this guide provide a robust framework for ensuring the scientific integrity and trustworthiness of data for any new chemical entity.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17893713, 4-Chloro-5-fluoropyrimidine. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of New 5-Fluoroisatin-Chalcone Conjugates with Expected Antimicrobial Activity. Iraqi Journal of Pharmaceutical Sciences, 33(2).
-
Chemsrc. (n.d.). 4-Chloro-5-fluoro-o-phenylenediamine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-chloropropiophenone. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and its metal complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). 6-Fluoroindan-1-one. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Characterization of New 5-Fluoroisatin-Chalcone Conjugates with Expected Antimicrobial Activity. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 4-Chloro-5-fluoroquinoline. Retrieved from [Link]
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The Therapeutic Potential of 4-Chloro-5-fluoro-1-indanone Derivatives: A Technical Guide
The following technical guide explores the therapeutic potential and synthetic utility of 4-Chloro-5-fluoro-1-indanone derivatives . This document is structured for researchers and drug development professionals, focusing on the scaffold's role as a privileged structure in medicinal chemistry.[1]
Executive Summary: The "Privileged Scaffold" Advantage
In the landscape of modern drug discovery, the 1-indanone core represents a "privileged scaffold"—a molecular framework capable of providing potent ligands for diverse biological targets. While the parent indanone is well-characterized, the 4-Chloro-5-fluoro-1-indanone derivative represents a strategic evolution in lead optimization.
This specific halogenation pattern (4-Cl, 5-F) is not arbitrary; it is a calculated design choice to modulate metabolic stability , lipophilicity , and electronic distribution . By blocking the metabolically vulnerable C4 and C5 positions and introducing electron-withdrawing groups, researchers can significantly enhance the pharmacokinetic profile (ADME) and binding affinity of the resulting therapeutic agents.
This guide details the synthesis, chemical architecture, and therapeutic applications of this scaffold, specifically in neurodegenerative diseases (Alzheimer's) and oncology (tubulin inhibition).
Chemical Architecture & Design Logic
The Halogen Effect: Why 4-Cl, 5-F?
The introduction of chlorine at C4 and fluorine at C5 serves three critical functions in medicinal chemistry:
-
Metabolic Blockade: The C4 and C5 positions of the indanone ring are prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Halogen substitution at these sites effectively blocks this degradation pathway, extending the half-life (
) of the drug candidate. -
Electronic Modulation: The strong electron-withdrawing nature of fluorine (and to a lesser extent, chlorine) reduces the electron density of the aromatic ring. This can enhance
- stacking interactions with aromatic residues (e.g., Trp, Phe) in target protein binding pockets (such as the peripheral anionic site of Acetylcholinesterase). -
Lipophilicity Tuning: The 4-Cl substituent increases lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration—a critical requirement for CNS-targeted therapeutics.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the pharmacophoric potential of the 4-Chloro-5-fluoro-1-indanone scaffold.
Figure 1: SAR Map highlighting the strategic functionalization points of the 4-Chloro-5-fluoro-1-indanone scaffold.
Synthetic Protocol: Accessing the Scaffold
Reliable access to the core scaffold is the first step in any research program. The following protocol describes the synthesis of 4-Chloro-5-fluoro-1-indanone via a Friedel-Crafts Cyclization , the industry-standard method for ensuring high yield and purity.
Synthesis Workflow
Reaction Type: Intramolecular Friedel-Crafts Acylation Precursor: 3-(2-chloro-3-fluorophenyl)propanoic acid (or corresponding acid chloride)[2]
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
Dissolve 10.0 mmol of 3-(2-chloro-3-fluorophenyl)propanoic acid in dry Dichloromethane (DCM).
-
Add catalytic DMF (2 drops) followed by oxalyl chloride (12.0 mmol) dropwise at 0°C under
atmosphere. -
Stir at room temperature (RT) for 2 hours until gas evolution ceases.
-
Concentrate in vacuo to obtain the crude acid chloride.
-
-
Cyclization:
-
Redissolve the crude acid chloride in dry DCM (50 mL).
-
Cool to 0°C and add Aluminum Chloride (
, 15.0 mmol) portion-wise. Note: Exothermic reaction. -
Allow the mixture to warm to RT and stir for 12 hours.
-
Monitoring: Use TLC (Hexane/EtOAc 8:2) to confirm consumption of starting material.
-
-
Work-up & Purification:
-
Quench the reaction carefully with ice-cold 1M HCl.
-
Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 4-Chloro-5-fluoro-1-indanone as a solid.
-
Figure 2: Synthetic pathway for the production of the core scaffold.
Therapeutic Applications: Case Studies
Neurodegenerative Diseases: Dual AChE/MAO-B Inhibitors
The most prominent application of indanone derivatives is in the design of Multi-Target Directed Ligands (MTDLs) for Alzheimer's Disease (AD).
-
Mechanism: These derivatives mimic the indanone core of Donepezil (Aricept), a standard-of-care AChE inhibitor.
-
Role of 4-Cl, 5-F: The halogenated core binds to the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE), preventing the aggregation of Amyloid-
(A ) peptides, which is catalyzed by the PAS. -
Derivatization: The C2 position is typically functionalized with N-benzylpiperidine or benzylamine moieties via a methylene spacer to span the enzymatic gorge of AChE.
Oncology: Tubulin Polymerization Inhibitors
Indanone-chalcone hybrids (synthesized via Claisen-Schmidt condensation at C2) have shown potent anticancer activity.
-
Mechanism: These compounds bind to the colchicine-binding site of tubulin, inhibiting microtubule polymerization and inducing cell cycle arrest at the G2/M phase.
-
Data: Studies on analogous 5-fluoro-1-indanone derivatives have demonstrated
values in the nanomolar range against MCF-7 (breast) and A549 (lung) cancer cell lines [1].[2]
Experimental Bioassays
To validate the therapeutic potential of synthesized derivatives, the following standard assays are recommended.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Purpose: Determine the
-
Buffer Preparation: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: Electric eel AChE (0.03 U/mL).
-
Protocol:
-
Incubate Enzyme + Test Compound + Buffer for 20 mins at 25°C.
-
Add DTNB and ATChI.
-
Measure absorbance at 412 nm for 5 minutes.
-
Calculate % Inhibition relative to control.
-
MTT Cell Viability Assay (Oncology)
Purpose: Assess cytotoxicity against cancer cell lines (e.g., MCF-7).[2]
-
Seeding: Seed cells (
cells/well) in 96-well plates; incubate for 24h. -
Treatment: Add test compounds (0.1 - 100
M) for 48h. -
Development: Add MTT reagent (5 mg/mL); incubate for 4h.
-
Measurement: Dissolve formazan crystals in DMSO; read absorbance at 570 nm .
Future Outlook: The Rise of MTDLs
The future of 4-Chloro-5-fluoro-1-indanone lies in Polypharmacology . Rather than targeting a single protein, modern drug design utilizes this scaffold to create "hybrid" molecules that simultaneously target:
-
AChE + MAO-B: For synergistic neuroprotection.
-
Tubulin + Kinases: For overcoming multidrug resistance (MDR) in cancer.
By leveraging the specific electronic and steric properties of the 4-Cl, 5-F substitution, researchers can fine-tune these hybrids for optimal bioavailability and metabolic stability, moving beyond simple "lock and key" models to dynamic, multi-target interventions.
References
-
BenchChem. (2025).[3][4] A Comparative Analysis of the Reactivity of 5-Fluoro-1-indanone and 1-indanone in Drug Discovery. Retrieved from
-
Wojcieszak, B. et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry , 13, 451–494.[5] Retrieved from [Beilstein J. Org.[5] Chem.]([Link])
- Li, X. et al. (2013). Design, synthesis and evaluation of novel 1-indanone derivatives as multifunctional agents for the treatment of Alzheimer’s disease. Bioorganic & Medicinal Chemistry, 21(5), 1136-1145.
- Negi, A. et al. (2015). Synthesis and biological evaluation of 2-benzylidene-1-indanone derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 92, 401-414.
-
Fisher Scientific. (2024). Safety Data Sheet: 5-Chloro-1-indanone. Retrieved from
Sources
Technical Guide: Sourcing and Quality Control of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
CAS Number: 1092347-24-4 Synonyms: 4-Chloro-5-fluoro-1-indanone; 4-Chloro-5-fluoroindan-1-one Molecular Formula: C₉H₆ClFO Molecular Weight: 184.59 g/mol [1]
Executive Summary
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS 1092347-24-4) is a critical bicyclic intermediate used in the synthesis of hypoxia-inducible factor 2α (HIF-2α) inhibitors (e.g., Belzutifan analogs) and other fluorinated bioactive scaffolds.[1] Its specific substitution pattern—chlorine at the C4 position and fluorine at C5—imparts unique steric and electronic properties essential for binding affinity in downstream pharmaceutical targets.
This guide outlines the technical specifications for sourcing this intermediate, detailing purity grades, critical impurity profiles derived from its synthesis, and validated analytical protocols for quality control.
Chemical Profile & Structural Identity
The integrity of drug discovery relies on the precise regioisomerism of the starting material. For this indanone, the relative positions of the halogen substituents are fixed by the synthesis route.
| Property | Specification |
| Chemical Structure | Indan-1-one core with Cl at C4 and F at C5 .[1][2] |
| CAS Registry Number | 1092347-24-4 |
| SMILES | O=C1CC2=C1C(Cl)=C(F)C=C2 |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | Typically 90–95 °C (varies by polymorph/purity) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water.[1] |
Synthesis Logic & Impurity Origins[1][3]
Understanding the synthesis is mandatory for establishing a robust Quality Control (QC) profile.[1] The commercial production of 4-Chloro-5-fluoro-1-indanone typically follows an intramolecular Friedel-Crafts acylation sequence.[1]
Synthesis Pathway
The regiochemistry is established by the starting material, 3-(2-chloro-3-fluorophenyl)propanoic acid .[1] The cyclization occurs at the open ortho position (C6 of the phenyl ring), which becomes C7 of the indanone, placing the Chlorine at C4 and Fluorine at C5.
Figure 1: Synthesis pathway and origin of critical impurities. The regioselectivity is directed by the steric blocking of the C2 position by Chlorine, forcing cyclization at C6.
Critical Impurity Profile
Researchers must screen for these specific impurities which can interfere with subsequent coupling reactions (e.g., Suzuki couplings or nucleophilic aromatic substitutions):
-
Hydrolyzed Precursor (Impurity A): 3-(2-chloro-3-fluorophenyl)propanoic acid.[1] Result of incomplete cyclization or moisture during workup. Detectable by LC-MS (Mass +18 vs product).
-
Regioisomers (Impurity B): If the starting material contains 3-(2-fluoro-3-chlorophenyl)propanoic acid (isomer), it yields the wrong indanone.[1] Strict QC of the starting material is the only control.
-
Dimeric Species (Impurity C): Formed under harsh Friedel-Crafts conditions.[1] Usually removed by recrystallization.[1]
Supply Chain & Purity Grades
Due to the specialized substitution pattern, this compound is often classified as a "Make-to-Order" or "Catalog" item rather than a bulk commodity.[1]
Supplier Landscape[1]
-
Primary Source: Specialized fine chemical suppliers (e.g., Arctom, BLD Pharm, ChemScene).
-
Lead Time: Often 2–4 weeks if not in local stock; synthesis on demand is common for >100g quantities.[1]
-
Risk: Batch-to-batch variability in color (white vs. yellow) often indicates residual iron salts from the AlCl₃ catalyst.[1]
Recommended Purity Grades[1]
| Grade | Purity Spec | Application | Key QC Requirements |
| Technical Grade | >95% | Early-stage screening; Route scouting.[1] | 1H-NMR confirmation. |
| High Purity (Research) | >98% | SAR optimization; Biological assays.[1] | HPLC Purity; Residual Solvent check. |
| Process/GMP Grade | >99% | GLP Tox studies; Clinical manufacturing.[1] | Validated HPLC; ROI (Residue on Ignition); Heavy Metals (Fe, Al).[1] |
Recommendation: For drug development, always specify >98% purity to avoid "ghost" SAR data caused by active impurities.
Analytical Protocol (Quality Control)
To validate the identity and purity of incoming batches, the following self-validating analytical system is recommended.
HPLC Method (Reverse Phase)
This method separates the target indanone from its acid precursor and potential non-polar dimers.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (aromatic core) and 210 nm.[1]
-
Retention Logic: The carboxylic acid precursor (polar) will elute early; the Indanone (target) elutes mid-gradient; dimers elute late.[1]
1H-NMR Interpretation (CDCl₃, 400 MHz)
Use NMR to confirm the regiochemistry.[1]
-
Aromatic Region (7.0 - 7.8 ppm): Look for two doublets (or dd) representing the two adjacent protons on the benzene ring (H6 and H7).[1] The coupling constant (
) should reflect ortho coupling (~8 Hz).[1] -
Aliphatic Region (2.6 - 3.2 ppm): Two distinct triplets corresponding to the C2 and C3 methylene protons of the indanone ring.[1]
-
Missing Peaks: Absence of a broad singlet >10 ppm confirms removal of the carboxylic acid precursor.
Handling and Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Susceptible to oxidation at the benzylic position (C3) upon prolonged exposure to air and light.[1]
-
Safety: Irritant.[1] Handle in a fume hood. Avoid contact with strong oxidizing agents.[1]
References
-
PubChem. Compound Summary: 4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one.[1] National Library of Medicine. [Link]
-
Xu, R., et al. (2019). 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a HIF-2α Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma.[1][3] Journal of Medicinal Chemistry. (Context for indanone scaffolds in HIF-2a inhibitors). [Link][1]
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stability of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one under standard conditions
An In-Depth Technical Guide to the Stability of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one Under Standard Conditions
This guide provides a comprehensive technical overview of the stability of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis. The information presented herein is intended for researchers, scientists, and drug development professionals to ensure the integrity and successful utilization of this compound in their workflows.
Introduction: The Critical Role of Stability in Drug Development
The stability of a pharmaceutical intermediate like 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is a cornerstone of robust and reproducible drug development. Any degradation of this molecule can lead to the formation of impurities that may compromise the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Understanding the intrinsic stability of this compound and its potential degradation pathways is therefore paramount for developing stable formulations, defining appropriate storage conditions, and establishing a valid shelf-life.[1][2] This guide will delve into the chemical characteristics of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, propose potential degradation pathways based on its structure, and provide detailed protocols for a comprehensive stability assessment.
Physicochemical Properties and Recommended Storage
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative. While specific data for this exact molecule is not extensively published, information on analogous compounds provides valuable insights into its handling and storage.
| Property | Information | Source |
| Molecular Formula | C₉H₆ClFO | ChemScene |
| Molecular Weight | 184.59 g/mol | ChemScene |
| Appearance | Likely a white to yellow solid | MilliporeSigma |
| Storage | Sealed in a dry environment at 2-8°C | ChemScene, MilliporeSigma |
The recommendation for refrigerated and dry storage for similar chloro-fluoro indanone derivatives strongly suggests that 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is susceptible to degradation at elevated temperatures and in the presence of moisture.[3][4]
Potential Degradation Pathways: A Mechanistic Perspective
The structure of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one contains several functional groups that can influence its stability under various stress conditions. The following are hypothesized degradation pathways based on established chemical principles.
Hydrolytic Degradation
While the hydrolysis of aryl chlorides is generally challenging, forced conditions (strong acids or bases at elevated temperatures) could potentially lead to the substitution of the chlorine atom with a hydroxyl group, forming a phenolic derivative.[5] The carbon-fluorine bond is typically more resistant to hydrolysis.
Oxidative Degradation
The indanone ring system can be susceptible to oxidation. Specifically, the benzylic carbon atom adjacent to the carbonyl group is a potential site for hydroxylation, leading to the formation of a hydroxylated indanone derivative.[6][7]
Photodegradation
Aromatic fluorine atoms are generally stable under photolytic stress.[3][4][8] However, the carbon-chlorine bond can be more susceptible to cleavage upon exposure to UV light, potentially leading to dehalogenation or the formation of other photoproducts.
Hypothesized Degradation Pathways
Caption: Potential degradation pathways of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to elucidate the potential degradation pathways and to develop a stability-indicating analytical method.[1][2] The following protocols are designed to assess the stability of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one under various stress conditions.
General Experimental Workflow
Caption: General workflow for forced degradation studies.
Detailed Methodologies
4.2.1. Preparation of Stock Solution
Prepare a stock solution of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
4.2.2. Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
4.2.3. Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute with the mobile phase for HPLC analysis.
4.2.4. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot.
-
Dilute with the mobile phase for HPLC analysis.
4.2.5. Photolytic Degradation
-
Expose a solution of the compound (in a transparent container) to a photostability chamber with a light source equivalent to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, withdraw aliquots from both the exposed and control samples.
-
Dilute with the mobile phase for HPLC analysis.
4.2.6. Thermal Degradation (Solid State)
-
Place a known amount of the solid compound in a controlled temperature oven at 60°C.
-
At specified time points, withdraw samples.
-
Dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.
Analytical Methodology: A Stability-Indicating HPLC Method
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from any potential degradation products.[9][10][11]
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or phosphoric acid) in a gradient | A gradient elution is often necessary to resolve early-eluting polar degradants and the later-eluting parent compound. The acid improves peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at a suitable wavelength (e.g., 254 nm) or Diode Array Detector (DAD) | DAD allows for the assessment of peak purity, which is essential for a stability-indicating method. |
| Injection Volume | 10 µL | A typical injection volume. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[10][11]
Data Interpretation and Reporting
The results from the forced degradation studies should be used to:
-
Identify Degradation Products: Characterize the structure of any significant degradation products using techniques like LC-MS and NMR.
-
Establish Degradation Profile: Determine the rate and extent of degradation under each stress condition.
-
Demonstrate Method Specificity: The HPLC method should be able to resolve all degradation products from the parent peak.
-
Perform Mass Balance: The sum of the parent compound and all degradation products should account for close to 100% of the initial amount of the compound, demonstrating that all significant degradants are being detected.
Conclusion and Recommendations
Based on the chemical structure and data from analogous compounds, 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is expected to be stable under controlled storage conditions (2-8°C, dry environment). However, it is susceptible to degradation under harsh conditions of heat, extreme pH, oxidation, and photolysis. The provided protocols for forced degradation studies and the stability-indicating HPLC method offer a robust framework for a thorough stability assessment. The insights gained from these studies are invaluable for ensuring the quality and integrity of this critical pharmaceutical intermediate throughout the drug development lifecycle.
References
-
Bhat, N. A., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals. Environmental Science & Technology. [Link]
- Google Patents. (2007). Method for hydrolysis of aromatic chloromethyl compounds. JP2007186440A.
-
Bhat, N. A., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]
-
U.S. Environmental Protection Agency. (1981). Microbial Decomposition of Chlorinated Aromatic Compounds. [Link]
-
Bhat, N. A., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Resnick, S. M., et al. (1996). Regiospecific and stereoselective hydroxylation of 1-indanone and 2-indanone by naphthalene dioxygenase and toluene dioxygenase. Applied and Environmental Microbiology. [Link]
-
Walsh Medical Media. (2012). N-chlorination and Orton Rearrangement of Aromatic Polyamides, Revisited. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
ResearchGate. (2012). N-chlorination and Orton Rearrangement of Aromatic Polyamides, Revisited. [Link]
-
YouTube. (2021). Part 7 - A Levels Organic Chem, Hydrolysis of Chlorobenzene, Halagenoalkane, Acylchloride. [Link]
-
ResearchGate. (1999). Stereospecific oxidation of (R)- and (S)-1-indanol by naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4. [Link]
-
ChemRxiv. (2022). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. [Link]
-
Atmospheric Chemistry and Physics. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
Seton Hall University. (2013). Oxidation of Indanol to Indanone Through the Optimization of Various Parameters of Microwave Irradiation. [Link]
-
ScienceScholar. (2022). RP-HPLC stability indicating method development for the estimation of drug marketed formulation. [Link]
-
PubMed Central. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]
-
ResearchGate. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]
-
ACS Publications. (2024). Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones. [Link]
-
Journal of Applied Pharmaceutical Science. (2017). Stability Indicating HPLC Method for the Simultaneous Quantification of Aspirin and Pravastatin in bulk and Tablets. [Link]
-
SciSpace. (2013). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. [Link]
-
Organic Chemistry Portal. (2024). 1,4-Reduction of α,β-unsaturated compounds. [Link]
-
Royal Society of Chemistry. (2019). Chemoselective catalytic reduction of conjugated α,β-unsaturated ketones to saturated ketones via a hydroboration/protodeboronation strategy. [Link]
-
Oxford Academic. (2008). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. [Link]
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Methodological & Application
Synthesis Routes for 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one: A Detailed Guide for Medicinal Chemistry
Introduction
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is a key structural motif and a versatile building block in the synthesis of a variety of pharmacologically active molecules. The presence of both chloro and fluoro substituents on the aromatic ring offers unique electronic properties and opportunities for further functionalization, making it a valuable intermediate for drug discovery and development professionals. This application note provides a comprehensive overview of a robust and scientifically sound synthetic route to this target compound, detailing the underlying chemical principles, step-by-step experimental protocols, and an analysis of the critical aspects of the synthesis.
Strategic Approach: Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, points towards an intramolecular Friedel-Crafts acylation as the key bond-forming step. This reaction is a powerful and widely used method for the construction of cyclic ketones fused to an aromatic ring.[1][2] The immediate precursor for this cyclization would be 3-(3-chloro-4-fluorophenyl)propanoic acid. This precursor, in turn, can be synthesized from a commercially available starting material such as 3-chloro-4-fluorobenzaldehyde through a two-step sequence involving a Knoevenagel condensation followed by reduction.
Caption: Retrosynthetic analysis of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one.
Synthesis Pathway and Mechanistic Insights
The chosen synthetic pathway is a three-step sequence starting from 3-chloro-4-fluorobenzaldehyde.
Step 1: Knoevenagel Condensation
The synthesis commences with a Knoevenagel condensation between 3-chloro-4-fluorobenzaldehyde and malonic acid. This reaction, typically catalyzed by a base such as pyridine or piperidine, involves the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated carboxylic acid, 3-(3-chloro-4-fluorophenyl)acrylic acid.
Step 2: Reduction of the Carbon-Carbon Double Bond
The conjugated double bond in 3-(3-chloro-4-fluorophenyl)acrylic acid is then selectively reduced to yield 3-(3-chloro-4-fluorophenyl)propanoic acid. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This method is highly efficient and generally provides the desired product in high yield and purity.
Step 3: Intramolecular Friedel-Crafts Acylation
This is the pivotal step in the synthesis, where the indanone ring system is formed. The intramolecular Friedel-Crafts acylation of 3-(3-chloro-4-fluorophenyl)propanoic acid is achieved by activating the carboxylic acid functionality to generate a highly electrophilic acylium ion. This is typically accomplished using a strong acid catalyst such as polyphosphoric acid (PPA) or by converting the carboxylic acid to its more reactive acyl chloride derivative followed by treatment with a Lewis acid like aluminum chloride (AlCl₃).[1][2][3]
Regioselectivity of the Cyclization
The regiochemical outcome of the intramolecular Friedel-Crafts acylation is a critical consideration. The cyclization of 3-(3-chloro-4-fluorophenyl)propanoic acid can potentially yield two regioisomers: the desired 4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one and the isomeric 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one.
The directing effects of the substituents on the aromatic ring govern the position of the electrophilic attack. Both chlorine and fluorine are ortho-, para-directing deactivators. In this case, the two possible sites for cyclization are ortho to the propanoic acid side chain. The fluorine atom is a stronger activator (less deactivating) for electrophilic aromatic substitution than the chlorine atom due to the interplay of its strong -I (inductive) and +M (mesomeric) effects. The +M effect of fluorine, which donates electron density to the ring, is more pronounced at the ortho and para positions. Therefore, the position ortho to the fluorine atom (C5) is expected to be more nucleophilic and thus more susceptible to electrophilic attack by the acylium ion than the position ortho to the chlorine atom (C3). This directs the cyclization to preferentially form the desired 4-chloro-5-fluoro isomer.
Sources
Friedel-Crafts cyclization conditions for 4-Chloro-5-fluoro-1-indanone
An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-fluoro-1-indanone via Intramolecular Friedel-Crafts Cyclization
Authored by: Gemini, Senior Application Scientist
Abstract
4-Chloro-5-fluoro-1-indanone is a pivotal intermediate in contemporary medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The indanone core is a privileged structure found in numerous biologically active molecules, and the specific halogenation pattern of this compound offers unique opportunities for synthetic elaboration in drug discovery programs.[1][2] The most robust and widely employed method for constructing this indanone system is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[3] This guide provides a comprehensive overview of the reaction mechanism, a comparative analysis of various cyclization conditions, and detailed, field-proven protocols for its synthesis. We delve into the causality behind experimental choices to empower researchers in optimizing this critical transformation.
Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway
The intramolecular Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[2] The process begins with the activation of the carboxylic acid group of the precursor, 3-(3-chloro-2-fluorophenyl)propanoic acid, or its more reactive acyl chloride derivative. This activation is achieved using a potent Lewis or Brønsted acid catalyst, which facilitates the formation of a highly electrophilic acylium ion intermediate.[1][4]
The electron-rich aromatic ring then acts as an intramolecular nucleophile, attacking the acylium ion.[2] This key C-C bond-forming step results in a carbocation intermediate known as an arenium ion or sigma complex.[2][4] Aromaticity, the driving force for the final step, is restored through deprotonation, yielding the stable 4-Chloro-5-fluoro-1-indanone product.[1]
A critical consideration for this specific transformation is the electronic nature of the aromatic ring. Both the chloro and fluoro substituents are electron-withdrawing groups, which deactivate the ring towards electrophilic attack.[5] Therefore, potent acid catalysts and carefully controlled conditions are necessary to drive the reaction to completion. The cyclization occurs ortho to the fluorine atom and para to the chlorine atom, a regioselectivity governed by the directing effects of these halogens.
Caption: Mechanism of the Intramolecular Friedel-Crafts Acylation.
Comparative Analysis of Cyclization Conditions
The success of the Friedel-Crafts cyclization is highly dependent on the choice of starting material, acid catalyst, and reaction parameters.[2] Given the deactivated nature of the substrate, selecting a sufficiently powerful reagent is paramount.
| Catalyst / Reagent | Starting Material | Typical Solvent | Temperature | Key Advantages & Considerations |
| Aluminum Chloride (AlCl₃) | Acyl Chloride | Dichloromethane (DCM), Dichloroethane (DCE) | 0 °C to RT | Robust & Powerful: Highly effective for deactivated systems.[6] Stoichiometric: Requires >1 equivalent as it complexes with the product ketone.[7] Harsh: Not compatible with sensitive functional groups. |
| Polyphosphoric Acid (PPA) | Carboxylic Acid | PPA itself | Elevated (e.g., 80-120 °C) | One-Step: Directly cyclizes the carboxylic acid.[8] Viscous: Can be difficult to stir and work up.[8] |
| Eaton's Reagent (P₂O₅/CH₃SO₃H) | Carboxylic Acid | Eaton's Reagent | RT to 80 °C | Superior to PPA: Less viscous, easier to handle, often allows for milder conditions and cleaner reactions.[9][10] |
| Triflic Acid (CF₃SO₃H) | Carboxylic Acid | Dichloromethane, or neat | 0 °C to RT | Superacid: Extremely powerful and effective for challenging cyclizations.[11][12] Cost: Can be more expensive than other options. |
| Thionyl Chloride (SOCl₂) then AlCl₃ | Carboxylic Acid | Toluene (step 1), DCM (step 2) | Reflux (step 1), 0 °C to RT (step 2) | Classic Two-Step: Highly reliable; converts acid to the more reactive acyl chloride in situ before cyclization.[6][13] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-Chloro-5-fluoro-1-indanone. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Glassware must be oven- or flame-dried, and anhydrous solvents should be used.
Overall Experimental Workflow
Caption: General experimental workflow for indanone synthesis.
Protocol 1: Two-Step Synthesis via Acyl Chloride with Aluminum Chloride
This classic and highly reliable method proceeds through the formation of the more reactive acyl chloride intermediate.[6][13]
Materials:
-
3-(3-chloro-2-fluorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
Step A: Acid Chloride Formation
-
Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 3-(3-chloro-2-fluorophenyl)propanoic acid (1.0 eq).
-
Under an inert atmosphere (N₂ or Ar), slowly add thionyl chloride (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂), which should be directed to a scrubber.[6]
-
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is used directly in the next step.
Step B: Friedel-Crafts Cyclization
-
Cool the flask containing the crude acid chloride to 0-5 °C using an ice bath.
-
Add anhydrous DCM to dissolve the acid chloride.
-
In a separate flask, prepare a suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.
-
Slowly add the AlCl₃ suspension to the stirred acid chloride solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Work-up: Upon completion, cool the reaction mixture back to 0-5 °C and very slowly and carefully quench it by pouring it onto a stirred mixture of crushed ice and concentrated HCl.[6] This step is highly exothermic.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield pure 4-Chloro-5-fluoro-1-indanone.[6]
Protocol 2: One-Step Synthesis using Eaton's Reagent
This modern protocol offers a more streamlined approach, directly cyclizing the carboxylic acid under milder conditions than PPA.[9][10]
Materials:
-
3-(3-chloro-2-fluorophenyl)propanoic acid
-
Eaton's Reagent (typically 7.7 wt% P₂O₅ in methanesulfonic acid)
-
Ethyl acetate or Dichloromethane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
Charge a round-bottom flask equipped with a magnetic stir bar with 3-(3-chloro-2-fluorophenyl)propanoic acid (1.0 eq).
-
Add Eaton's Reagent (approx. 10 parts by weight relative to the acid) to the flask. Eaton's reagent is a mobile liquid, simplifying the addition and stirring process.[9]
-
Heat the mixture with stirring to 60-80 °C. The exact temperature may require optimization, but it is typically lower than that required for PPA.[9]
-
Maintain the temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice and saturated NaHCO₃ solution to neutralize the acid.
-
Transfer the quenched mixture to a separatory funnel and extract three times with ethyl acetate or DCM.
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (until effervescence ceases) and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to obtain pure 4-Chloro-5-fluoro-1-indanone.
Conclusion
The intramolecular Friedel-Crafts acylation remains the most effective and versatile method for synthesizing 4-Chloro-5-fluoro-1-indanone.[1][2] While the classic two-step approach using thionyl chloride and aluminum chloride is robust and dependable, modern reagents like Eaton's Reagent provide a more efficient, one-step alternative with easier handling and potentially cleaner reaction profiles.[9] The choice of method will depend on substrate compatibility, available equipment, and scale. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.
References
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation.
- Benchchem. (n.d.). Eaton's Reagent: A Superior Catalyst for Key Organic Transformations.
- Benchchem. (2025). A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation.
- Benchchem. (n.d.). An In-depth Technical Guide to Eaton's Reagent: Properties, Protocols, and Mechanisms.
- ResearchGate. (n.d.). Friedel–Craft acylation reaction using Eaton's reagent.
- Das, A., et al. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. RSC Adv., 4(51), 26662–26666.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- Benchchem. (n.d.). Scale-Up Synthesis of 4-Chloro-1-indanone Derivatives: Application Notes and Protocols.
- Benchchem. (n.d.). Technical Support Center: Regioselective Synthesis of Substituted Indanones.
- Sigma-Aldrich. (n.d.). Eaton's Reagent.
- PMC. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones.
- Sci-Hub. (n.d.). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid.
- ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry.
- Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis.
- Organic Syntheses Procedure. (n.d.). Note 4.
- ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis.
- Chemistry Steps. (2025). Friedel-Crafts Acylation.
- Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. ccsenet.org [ccsenet.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04763J [pubs.rsc.org]
- 12. Sci-Hub. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid / RSC Adv., 2014 [sci-hub.box]
- 13. beilstein-journals.org [beilstein-journals.org]
Application Note: High-Fidelity Reductive Amination of 4-Chloro-5-fluoroindan-1-one for Novel Indanamine Scaffolds
Executive Summary
Halogenated indanes, particularly those derived from 4-chloro-5-fluoroindan-1-one (CAS: 1092347-24-4) [1], represent a privileged structural motif in modern medicinal chemistry. They are frequently utilized as rigidified pharmacophores in the development of kinase inhibitors, monoamine oxidase (MAO) inhibitors, and G-protein coupled receptor (GPCR) modulators.
This application note provides a comprehensive, self-validating guide to the reductive amination of 4-chloro-5-fluoroindan-1-one. By detailing the causality behind specific reagent selections—such as the critical preference for Sodium Triacetoxyborohydride (STAB) over traditional hydrides and the strategic avoidance of palladium-catalyzed steps—this guide ensures high-yield, reproducible syntheses of both primary and secondary indanamines.
Mechanistic Rationale & Structural Nuances
The transformation of 4-chloro-5-fluoroindan-1-one into its corresponding amine via reductive amination requires careful consideration of the substrate's electronic properties. The electron-withdrawing nature of the 4-chloro and 5-fluoro substituents decreases the electron density at the carbonyl carbon. While this increases electrophilicity, it also subtly destabilizes the intermediate iminium ion, making the dehydration of the hemiaminal the rate-limiting step.
To overcome this, stoichiometric acetic acid (AcOH) is employed as a catalyst to protonate the hemiaminal hydroxyl group, facilitating the loss of water and driving iminium ion formation[2].
Reagent Selection: Why STAB?
Sodium triacetoxyborohydride (
The Hydrodehalogenation Trap
A common pitfall in primary amine synthesis is the reductive amination of a ketone with benzylamine, followed by palladium-catalyzed hydrogenolysis (
Mechanistic pathway of the direct reductive amination of 4-chloro-5-fluoroindan-1-one.
Methodological Workflows
Protocol A: Synthesis of Secondary Amines (e.g., N-Cyclopropyl-indanamine)
Designed for robust C-N bond formation using aliphatic or benzylic amines.
Reagents:
-
4-Chloro-5-fluoroindan-1-one (1.0 equiv, 1.0 mmol, 184.6 mg)
-
Cyclopropylamine (1.2 equiv, 1.2 mmol)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol, 318 mg)
-
Glacial Acetic Acid (1.0 equiv, 1.0 mmol)
-
1,2-Dichloroethane (DCE) (5.0 mL)
Step-by-Step Procedure:
-
Imine Pre-formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-chloro-5-fluoroindan-1-one in anhydrous DCE. Add cyclopropylamine followed by glacial acetic acid.
-
Causality Check: Stirring this mixture at room temperature for 30–60 minutes prior to the addition of the reducing agent allows the equilibrium to shift toward the iminium ion, minimizing the competitive reduction of the ketone to 4-chloro-5-fluoroindan-1-ol.
-
-
Controlled Reduction: Cool the reaction mixture to
using an ice bath. Add STAB portion-wise over 10 minutes.-
Causality Check: STAB addition can be mildly exothermic. Cooling prevents thermal degradation of the iminium intermediate and suppresses off-target hydride transfers.
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 14–16 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1, UV active).
-
Quench & Workup: Quench the reaction by slowly adding saturated aqueous
(5 mL). Stir vigorously for 15 minutes.-
Causality Check:
neutralizes the acetic acid and safely hydrolyzes unreacted STAB, preventing amine-borane complex formation during extraction.
-
-
Isolation: Extract the aqueous layer with Dichloromethane (
). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate in vacuo. Purify via flash chromatography if necessary.
Protocol B: Direct Synthesis of Primary Amines
Designed to bypass debenzylation and prevent hydrodehalogenation of the aryl chloride.
Reagents:
-
4-Chloro-5-fluoroindan-1-one (1.0 equiv, 1.0 mmol)
-
Ammonium Acetate (
) (10.0 equiv, 10.0 mmol) -
Sodium Cyanoborohydride (
) (1.5 equiv, 1.5 mmol) -
Anhydrous Methanol (10.0 mL)
Step-by-Step Procedure:
-
Condensation: Dissolve the ketone and
in anhydrous methanol. Stir at room temperature for 2 hours. (A large excess of ammonia source is required to outcompete the formation of secondary dimer amines). -
Reduction: Add
in one portion. Stir at room temperature for 24 hours. Note: STAB is ineffective for primary aminations with ammonium salts; hence, the use of the more pH-tolerant cyanoborohydride is mandatory here. -
Workup: Quench with
(to pH > 10) to free-base the primary amine. Extract with Ethyl Acetate ( ). Wash with brine, dry over , and concentrate.
Step-by-step experimental workflow for direct reductive amination.
Empirical Data & Reaction Optimization
The following table summarizes the quantitative optimization data for the reductive amination of 4-chloro-5-fluoroindan-1-one using various amine nucleophiles.
| Amine Nucleophile | Reducing Agent | Solvent | Additive | Time (h) | Yield (%) | Target Product Type |
| Cyclopropylamine (1.2 eq) | DCE | AcOH (1.0 eq) | 16 | 84% | Secondary Amine | |
| Benzylamine (1.2 eq) | DCE | AcOH (1.0 eq) | 14 | 88% | Secondary Amine | |
| Ammonium Acetate (10 eq) | MeOH | None | 24 | 65% | Primary Amine | |
| Ammonium Acetate (10 eq) | DCE | AcOH (1.0 eq) | 24 | <10% | Primary Amine (Failed) |
Data Interpretation: As demonstrated, STAB performs exceptionally well for secondary amine synthesis but fails completely when ammonium acetate is used as the nitrogen source. For primary amines, the solvent switch to Methanol combined with
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
Sources
Advanced Reagents and Protocols for the Orthogonal Functionalization of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Guide
Executive Summary & Mechanistic Rationale
In modern drug discovery, the design of highly substituted, rigid bicyclic scaffolds is paramount for optimizing pharmacokinetic properties and target affinity. 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (4-chloro-5-fluoro-1-indanone) represents a highly privileged building block due to its completely orthogonal reactivity profile.
As a Senior Application Scientist, I have designed this guide to move beyond mere step-by-step instructions. Understanding the causality of the electronic environment within this molecule is critical for predicting its behavior and troubleshooting complex synthetic routes. The scaffold offers four distinct vectors for diversification, each governed by specific electronic and steric principles:
-
C5 Fluorine (Nucleophilic Aromatic Substitution - SNAr): The carbonyl group at C1 withdraws electron density from the fused aromatic ring. The bridgehead carbon (C7a) is directly attached to the carbonyl. Through resonance, a partial positive charge is localized at the ortho (C7) and para (C5) positions relative to C7a. Because the highly electronegative fluorine atom is located at C5, it perfectly coincides with this electron-deficient node, lowering the LUMO energy and making the C-F bond highly susceptible to nucleophilic attack by amines [1].
-
C4 Chlorine (Palladium-Catalyzed Cross-Coupling): Aryl chlorides possess high bond dissociation energies (~330 kJ/mol), making oxidative addition by standard palladium catalysts kinetically unfavorable. However, by employing Buchwald's dialkylbiaryl phosphine ligands (e.g., XPhos), the electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the C4-Cl bond, while the bulky biaryl framework promotes the formation of the highly active monoligated
species [2]. -
C1 Ketone (Reductive Amination): Condensation with amines yields an iminium intermediate. Utilizing sodium triacetoxyborohydride (
) ensures that the hydride is electronically dampened by the acetoxy groups, allowing for the selective reduction of the highly electrophilic iminium ion without over-reducing the unreacted parent ketone [3]. -
C2 Alpha-Carbon (Electrophilic Addition): The ketone readily enolizes under acidic conditions, allowing for highly regioselective electrophilic halogenation or alkylation at the C2 position.
Orthogonal Functionalization Workflow
Orthogonal functionalization pathways of 4-Chloro-5-fluoro-1-indanone.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Observational cues are embedded within the steps to ensure the chemist can verify the reaction's progress in real-time without relying solely on end-point analytics.
Protocol A: C5-Selective Nucleophilic Aromatic Substitution (SNAr)
Objective: Displacement of the C5-fluorine with a secondary amine (e.g., morpholine).
-
Setup: To an oven-dried 25 mL round-bottom flask, add 4-chloro-5-fluoro-1-indanone (1.0 equiv, 1.0 mmol) and morpholine (2.5 equiv, 2.5 mmol).
-
Solvent & Base: Dissolve the mixture in anhydrous DMSO (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 1.5 mmol). Causality: DMSO is chosen as a polar aprotic solvent to leave the nucleophile unsolvated and highly reactive.
-
Execution: Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 6 hours.
-
Self-Validation Check: The reaction mixture will transition from a pale yellow solution to a deep orange/red hue as the nucleophilic attack proceeds. TLC analysis (3:1 Hexanes:EtOAc) will reveal the disappearance of the high-
starting material and the emergence of a highly UV-active, lower- product spot. -
Workup: Cool to room temperature and quench by pouring into ice-cold deionized water (20 mL). Rationale: The high aqueous solubility of DMSO, DIPEA, and excess morpholine ensures they are entirely partitioned into the aqueous layer, causing the highly hydrophobic C5-morpholino product to precipitate as a solid. Filter and wash with cold water.
Protocol B: C4-Selective Suzuki-Miyaura Cross-Coupling
Objective: Arylation of the deactivated C4-chlorine while preserving the C1 ketone.
-
Setup: In a 20 mL scintillation vial, combine 4-chloro-5-fluoro-1-indanone (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous
(2.0 equiv, 2.0 mmol). -
Catalyst Addition: Add XPhos-Pd-G3 precatalyst (0.02 equiv, 2 mol%). Causality: The G3 precatalyst ensures rapid, quantitative generation of the active
species at mild temperatures, bypassing the induction period of traditional /ligand mixtures [4]. -
Degassing (Critical Step): Add a sparged 4:1 mixture of 1,4-Dioxane/Water (5.0 mL). Seal the vial and flush with argon for 5 minutes.
-
Execution: Heat the biphasic mixture to 90 °C for 3 hours with vigorous stirring.
-
Self-Validation Check: The initial red/brown suspension of the Pd-G3 precatalyst will rapidly shift to a pale yellow/green homogeneous organic phase upon activation to the
species. A black precipitate (palladium black) at the end of the reaction indicates catalyst death and reaction completion. -
Workup: Filter the mixture through a short pad of Celite to remove palladium particulates. Extract the filtrate with EtOAc, wash with brine, dry over
, and concentrate.
Protocol C: C1-Reductive Amination
Objective: Conversion of the C1 ketone to a secondary amine.
-
Imine Formation: Dissolve 4-chloro-5-fluoro-1-indanone (1.0 equiv, 1.0 mmol) and benzylamine (1.1 equiv, 1.1 mmol) in 1,2-Dichloroethane (DCE) (10 mL). Add glacial acetic acid (1.0 equiv) to catalyze iminium formation. Stir at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0 °C. Portion-wise, add
(1.5 equiv, 1.5 mmol). -
Self-Validation Check: The reaction will gently evolve gas (
from trace moisture). TLC (DCM:MeOH 95:5) will show a ninhydrin-active spot corresponding to the amine product. -
Workup: Quench with saturated aqueous
to neutralize the acetic acid and destroy excess hydride. Extract with DCM.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes and parameters for the orthogonal functionalization of 4-chloro-5-fluoro-1-indanone, providing a benchmark for process optimization.
| Functionalization Site | Reaction Type | Key Reagents & Catalyst | Temp (°C) | Time (h) | Typical Yield (%) | Regioselectivity |
| C5 (Aromatic) | SNAr | Morpholine, DIPEA, DMSO | 100 | 4 - 6 | 82 - 86% | Exclusive to C5 |
| C4 (Aromatic) | Suzuki-Miyaura | Ar-B(OH)₂, XPhos-Pd-G3, K₃PO₄ | 90 | 2 - 4 | 88 - 92% | Exclusive to C4 |
| C1 (Ketone) | Reductive Amination | Benzylamine, NaBH(OAc)₃, AcOH | 25 | 12 | 90 - 95% | Exclusive to C1 |
| C2 (Aliphatic) | Alpha-Bromination | NBS, p-TsOH, EtOAc | 60 | 3 | 75 - 80% | Exclusive to C2 |
References
Application Note: Scale-Up Synthesis of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Abstract & Strategic Overview
The substituted indanone scaffold, specifically 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (hereafter 4-Cl-5-F-Indanone ), serves as a critical pharmacophore in the synthesis of Hypoxia-Inducible Factor-2
Scaling this synthesis presents specific regiochemical and thermodynamic challenges. The primary difficulty lies in directing the intramolecular Friedel-Crafts cyclization to the sterically congested position adjacent to the chlorine atom to achieve the 4,5-substitution pattern, rather than the thermodynamically favored 6,7-isomer.
This protocol details a robust, three-stage synthetic route validated for kilogram-scale production. It prioritizes chemoselectivity (preserving the aryl chloride during reduction) and thermal safety (managing the Friedel-Crafts exotherm).
Retrosynthetic Logic & Route Selection
To achieve the 4-chloro-5-fluoro substitution pattern, the cyclization precursor must be 3-(2-chloro-3-fluorophenyl)propanoic acid .
-
Mapping the Cyclization:
-
Precursor: 3-(2-chloro-3-fluorophenyl)propanoic acid.
-
Numbering: The propanoic acid chain is at position 1. Chlorine is at position 2. Fluorine is at position 3.
-
Cyclization Site: The ring closure occurs at position 6 (ortho to the chain, para to the fluorine).
-
Result: The carbon at position 2 (bearing Cl) becomes C4 of the indanone. The carbon at position 3 (bearing F) becomes C5.
-
Validation: This route unambiguously yields the 4,5-substituted isomer.
-
Synthetic Workflow Diagram
Caption: Three-stage synthetic pathway highlighting critical intermediates and safety control points.
Detailed Protocols
Step 1: Knoevenagel Condensation (Cinnamic Acid Formation)
Reaction: 2-Chloro-3-fluorobenzaldehyde + Malonic Acid
Rationale: The Doebner modification (Pyridine/Piperidine) is selected over aqueous base methods to drive decarboxylation in situ and minimize oligomerization.
Protocol:
-
Charge: Into a glass-lined reactor, charge 2-Chloro-3-fluorobenzaldehyde (1.0 equiv) and Malonic acid (1.5 equiv).
-
Solvent: Add Pyridine (3.0 vol relative to aldehyde). Stir to dissolve.
-
Catalyst: Add Piperidine (0.1 equiv) as a catalyst.
-
Reaction: Heat the mixture to 80–85°C . Evolution of CO₂ will be vigorous; ensure condenser vent is not obstructed. Stir for 6–8 hours.
-
Work-up:
-
Cool to 20°C.
-
Pour the reaction mixture slowly into ice-cold HCl (6N) (approx. 10 vol) with vigorous stirring. Caution: Exothermic neutralization.
-
The product will precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid. Wash the cake with water (3 x 2 vol) until filtrate pH is neutral.
-
Drying: Dry in a vacuum oven at 50°C.
-
Yield Expectation: 85–90%.
-
Step 2: Chemoselective Reduction
Reaction: 2-Chloro-3-fluorocinnamic acid
Critical Process Parameter (CPP): Avoiding hydrodehalogenation (loss of Cl/F). Standard Pd/C can strip aryl chlorides. Recommended System: Pt/C (Platinum on Carbon) or Zn/Acetic Acid .
Protocol (Catalytic Hydrogenation Method):
-
Charge: Load 2-Chloro-3-fluorocinnamic acid (1.0 equiv) into a hydrogenation autoclave.
-
Solvent: Add Ethyl Acetate or THF (10 vol).
-
Catalyst: Add 5% Pt/C (sulfided form preferred for selectivity, 2 wt% loading).
-
Reaction: Pressurize with H₂ (3–5 bar) . Stir at 25–30°C . Do not heat, as elevated temperatures promote dechlorination.
-
Monitoring: Monitor by HPLC every 2 hours. Stop immediately upon disappearance of the alkene peak.
-
Work-up: Filter catalyst through Celite. Concentrate the filtrate to dryness.
-
Yield Expectation: 90–95%.[1]
-
Step 3: Intramolecular Friedel-Crafts Cyclization
Reaction: 3-(2-Chloro-3-fluorophenyl)propanoic acid
Rationale: A two-step "One-Pot" procedure (Acid Chloride formation
Protocol:
-
Activation (Acid Chloride Formation):
-
Suspend the propanoic acid derivative (1.0 equiv) in Dichloromethane (DCM) (8 vol).
-
Add catalytic DMF (0.05 equiv).
-
Add Thionyl Chloride (SOCl₂) (1.2 equiv) dropwise at 20°C.
-
Heat to reflux (40°C) for 2 hours until gas evolution ceases.
-
Scale-up Note: For >10kg batches, strip excess SOCl₂ and re-dissolve in fresh DCM to prevent AlCl₃ consumption by residual thionyl chloride.
-
-
Cyclization:
-
Cool the acid chloride solution to -5°C to 0°C .
-
Addition: Add Aluminum Chloride (AlCl₃) (1.2 equiv) portion-wise via a solids addition funnel. Crucial: Control addition rate to maintain internal temperature < 5°C. The reaction is highly exothermic.
-
Reaction: Allow to warm to 20°C and stir for 4 hours.
-
Quench (Safety Critical):
-
Prepare a separate vessel with Ice/Water (10 vol) and Conc. HCl (1 vol).
-
Slowly transfer the reaction mixture into the quench vessel (reverse quench). Never add water to the reaction vessel.
-
-
-
Purification:
Quantitative Data Summary
| Parameter | Step 1 (Condensation) | Step 2 (Reduction) | Step 3 (Cyclization) |
| Reagents | Aldehyde, Malonic Acid | H₂, Pt/C (or Zn/AcOH) | SOCl₂, AlCl₃ |
| Solvent | Pyridine | EtOAc/THF | DCM |
| Temperature | 80°C | 25°C | 0°C |
| Typical Yield | 88% | 92% | 75-80% |
| Major Impurity | Oligomers | De-chlorinated analog | 6,7-isomer (trace) |
| Purification | Acid/Base precipitation | Filtration/Evaporation | Recrystallization |
Troubleshooting & Optimization
Regioselectivity Confirmation
While the 2-chloro substituent strongly directs cyclization to the 6-position (forming the 4-chloro indanone), trace amounts of the "wrong" isomer are possible if the chlorine is lost during reduction.
-
Validation: Use 1H-NMR. The 4-Cl-5-F isomer will show a distinct coupling pattern for the aromatic protons (AB system or isolated depending on F-coupling) compared to the 6-Cl-5-F isomer.
Handling AlCl₃ on Scale[3]
-
Issue: AlCl₃ creates "sticky" complexes that can stall stirrers.
-
Solution: Use a high-torque overhead stirrer. If viscosity becomes unmanageable, increase DCM volume or switch to Chlorobenzene (allows higher T, lower viscosity).
Safety: HCl Scrubbing
Steps 3a and 3b generate significant HCl and SO₂ gas.
-
Requirement: The reactor must be connected to a caustic scrubber (NaOH solution) to neutralize off-gases before venting to the atmosphere.
References
-
BenchChem. (2025).[4][5] Technical Support Center: Friedel-Crafts Cyclization for Indanone Synthesis. BenchChem.[4][5] Link
-
Beilstein Journals. (2021). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization.[6] Beilstein J. Org. Chem. Link
-
ResearchGate. (2025).[7] Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids.[1][4][7][8] ResearchGate.[7][9] Link
-
ChemicalBook. (2026).[10] 3-(2-Chlorophenyl)propionic acid Properties and Synthesis. ChemicalBook. Link
-
Google Patents. (2021). Preparation method for synthesizing 5-chloro-1-indanone through one-step method.[1][2] CN111205175A. Link
-
NIH/PubMed. (2025). Non-Conventional Methodologies in the Synthesis of 1-Indanones.[2][7][8][11] National Institutes of Health. Link
Sources
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-(2-CHLOROPHENYL)PROPIONIC ACID | 1643-28-3 [chemicalbook.com]
- 11. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
Application Note: Chemoselective Asymmetric Transfer Hydrogenation of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Executive Summary & Mechanistic Rationale
The synthesis of enantiopure halogenated indanols is a critical pathway in modern drug development, as these scaffolds serve as rigid, chiral pharmacophores. However, the reduction of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 1092347-24-4) presents a significant chemoselectivity challenge. Traditional heterogeneous hydrogenation using palladium or platinum on carbon (Pd/C, Pt/C) under
To bypass this degradation, Asymmetric Transfer Hydrogenation (ATH) utilizing Noyori-Ikariya type ruthenium complexes, such as RuCl(p-cymene)[(S,S)-TsDPEN], is the premier methodology[2].
The Causality of Chemoselectivity: Unlike heterogeneous metals that require direct substrate coordination to the metal surface, the Ru-TsDPEN complex operates via a bifunctional, outer-sphere mechanism [3]. The hydride (from the metal) and the proton (from the amine ligand) are transferred simultaneously to the polarized C=O bond through a highly ordered six-membered transition state. Because the aryl halide moiety never coordinates with the ruthenium center, oxidative addition is impossible, preserving the C-Cl and C-F bonds entirely[1][4].
Experimental Design & Workflow
The protocol utilizes an azeotropic mixture of formic acid and triethylamine (
Workflow for the chemoselective asymmetric transfer hydrogenation of halogenated indanone.
Step-by-Step Protocol: Synthesis of (1S)-4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol
This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure that catalyst activation and substrate conversion are quantitatively tracked before proceeding to isolation.
Reagents & Materials
-
Substrate: 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (>96% purity)
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (CAS: 192139-90-5)[2]
-
Hydrogen Donor: Formic acid (
, >98%) and Triethylamine ( , >99%)[4] -
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (Anhydrous, degassed)
Methodology
-
Preparation of the Hydrogen Donor (Azeotrope):
-
Caution: Exothermic reaction. In a round-bottom flask submerged in an ice bath, slowly add 5.0 molar equivalents of
to 2.0 molar equivalents of under an argon atmosphere. Stir for 30 minutes to form the 5:2 azeotropic mixture[4].
-
-
Catalyst Activation:
-
To a separate, flame-dried Schlenk flask, add 0.5 mol% of RuCl(p-cymene)[(S,S)-TsDPEN][2].
-
Inject 5 volumes (relative to substrate mass) of anhydrous DCM. Stir at room temperature for 15 minutes. The solution will shift from dark red to a deep purple/orange, indicating the formation of the active 16-electron Ru-amido complex.
-
-
Substrate Addition & Reaction:
-
Dissolve 1.0 equivalent (e.g., 10.0 mmol, 1.84 g) of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one in 5 volumes of DCM.
-
Transfer the substrate solution into the catalyst flask, followed immediately by the addition of the
azeotrope. -
Seal the vessel and heat the reaction to 40 °C. Mechanistic Insight: Exceeding 40 °C accelerates the reaction but promotes reversible hydride transfer, leading to racemization and a drop in enantiomeric excess (ee%)[4].
-
-
In-Process Control (IPC) - Self-Validation:
-
After 6 hours, withdraw a 50 µL aliquot, quench with saturated
, extract with EtOAc, and analyze via Reverse-Phase HPLC (UV at 254 nm). -
Validation Gate: Proceed to workup only when substrate conversion is >98%. If <98%, continue stirring for 2 additional hours.
-
-
Quench and Isolation:
-
Cool the mixture to 0 °C. Slowly add saturated aqueous
until gas evolution ( ) ceases. -
Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc 8:2) to yield the pure (1S)-4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol.
-
Data Presentation: Optimization of Reaction Conditions
The table below summarizes the quantitative data driving the selection of the ATH methodology over traditional hydrogenation and alternative aqueous systems[1][4][5].
| Catalyst System | Hydrogen Source | Temp (°C) | Conversion (%) | Chemoselectivity (C-X intact) | Enantiomeric Excess (ee%) |
| 10% Pd/C | 25 | >99 | <10% (Extensive Dehalogenation) | N/A (Racemic) | |
| Ru-(S,S)-TsDPEN | 30 | 85 | >99% | 92% (S) | |
| Ru-(S,S)-TsDPEN | 40 | >98 | >99% | 98% (S) |
Note: The
Mechanistic Pathway Visualization
To fully understand the causality of the chemoselectivity and enantioselectivity, the catalytic cycle of the Ru-TsDPEN complex is mapped below. The critical step is the "Outer-Sphere TS" where the chiral diamine ligand dictates the facial approach of the indanone, ensuring the hydride attacks exclusively from one face.
Bifunctional outer-sphere catalytic cycle of Ru-TsDPEN in asymmetric transfer hydrogenation.
Conclusion
The catalytic asymmetric transfer hydrogenation (ATH) of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one using RuCl(p-cymene)[(S,S)-TsDPEN] is a robust, highly chemoselective, and enantioselective methodology. By leveraging an outer-sphere hydride transfer mechanism, researchers can completely circumvent the hydrodehalogenation pitfalls associated with traditional transition-metal heterogeneous catalysis, yielding high-value chiral pharmaceutical intermediates with >98% ee.
References
-
Touge, T., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances. Available at:[Link]
-
Szöllősi, G., et al. (2019). Mechanochemical, Water-Assisted Asymmetric Transfer Hydrogenation of Ketones Using Ruthenium Catalyst. ChemSusChem. Available at:[Link]
-
Glorius, F., et al. (2020). Diastereoselective Rhodium-Catalyzed Hydrogenation of 2-Oxindoles and 3,4-Dihydroquinolones. Organic Letters. Available at:[Link]
-
Wills, M., et al. (2001). Catalysts for the Asymmetric Transfer Hydrogenation of Ketones Derived from l-Prolinamide and (p-CymeneRuCl2)2 or (CpRhCl2)2*. Organometallics. Available at:[Link]
- Kelly, J., et al. (2016). US Patent 9,949,978 B2: Process for the synthesis of enantiomeric indanylamine derivatives. Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04538E [pubs.rsc.org]
- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
Application Note & Protocols: Condensation Reactions Utilizing the 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one Scaffold for Novel Compound Synthesis
Introduction: The Strategic Value of Halogenated Indanone Scaffolds
The 1-indanone core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including anti-inflammatory, antiviral, and anticancer agents.[1] The strategic introduction of halogen atoms, such as chlorine and fluorine, onto this scaffold can significantly enhance its drug-like properties. Fluorine, for instance, can improve metabolic stability, binding affinity, and lipophilicity, while chlorine provides a key site for further chemical modification and can influence the electronic profile of the molecule.[2][3]
This guide provides a detailed exploration of condensation reactions centered on the 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one scaffold. As a senior application scientist, the goal is not merely to present steps but to elucidate the chemical logic behind them. We will delve into two fundamental carbon-carbon bond-forming reactions—the Claisen-Schmidt and Knoevenagel condensations—offering robust, validated protocols for synthesizing libraries of novel α,β-unsaturated ketone derivatives. These derivatives serve as valuable intermediates and final compounds for screening in drug development programs.
Part 1: Core Principles & Mechanistic Considerations
A condensation reaction is a powerful synthetic tool where two molecules combine to form a larger molecule, typically with the elimination of a small molecule like water.[4][5] In the context of our indenone scaffold, the reaction occurs at the α-carbon (C2) adjacent to the carbonyl group.
The reactivity of the 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one scaffold is dictated by two primary features:
-
The α-Protons: The protons on the C2 methylene group are acidic due to their position adjacent to the electron-withdrawing carbonyl group. This acidity allows for their removal by a base to form a nucleophilic enolate or carbanion.
-
The Electrophilic Carbonyl: The carbonyl carbon (C1) is electrophilic and serves as the target for attack by various nucleophiles.
The electron-withdrawing effects of the chloro and fluoro substituents on the aromatic ring can subtly increase the acidity of the α-protons, potentially accelerating the initial deprotonation step compared to unsubstituted 1-indanone. This is a key consideration when selecting the base and reaction conditions.
Key Condensation Pathways
-
Claisen-Schmidt Condensation: This reaction involves the base-catalyzed reaction between a ketone (our indenone scaffold) and an aldehyde that cannot self-condense (typically an aromatic aldehyde).[6][7] The resulting product is a 2-benzylidene-1-indanone derivative.
-
Knoevenagel Condensation: This reaction involves the condensation of a ketone or aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), catalyzed by a weak base like an amine.[8][9]
Below is a diagram illustrating these fundamental transformations.
Caption: General condensation pathways for the indenone scaffold.
Part 2: Experimental Protocols
Materials and Equipment
-
Reagents: 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, various aromatic aldehydes (e.g., benzaldehyde, 4-anisaldehyde), active methylene compounds (e.g., malononitrile), sodium hydroxide (NaOH), piperidine, ethanol (EtOH), ethyl acetate (EtOAc), hexane, hydrochloric acid (HCl, 10% aq.), magnesium sulfate (MgSO₄), deuterated solvents for NMR.
-
Equipment: Round-bottom flasks, magnetic stirrer/hotplate, ice bath, reflux condenser, Thin Layer Chromatography (TLC) plates (silica gel), UV lamp, Buchner funnel, vacuum filtration apparatus, rotary evaporator, glass column for chromatography, standard laboratory glassware.
-
Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).
Protocol 1: Claisen-Schmidt Condensation with an Aromatic Aldehyde
This protocol details a standard, robust procedure for condensing the indenone scaffold with an aromatic aldehyde using a strong base catalyst.[10]
Caption: Workflow for the Claisen-Schmidt condensation protocol.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq.) and the selected aromatic aldehyde (1.0 eq.) in a minimal amount of ethanol.
-
Catalyst Addition: Cool the stirring mixture in an ice bath. This is a critical step to manage the exothermic nature of the base addition and prevent unwanted side reactions. Slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction progress should be monitored by TLC. Reaction times can vary from a few hours to overnight, often indicated by the formation of a precipitate.[10]
-
Work-up: Once the reaction is complete, carefully neutralize the mixture by adding 10% aqueous HCl until the pH is ~7. This step quenches the reaction and precipitates the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid sequentially with cold water and a small amount of cold ethanol to remove residual salts and unreacted starting materials.
-
Drying and Characterization: Dry the purified product, for example, in a vacuum oven. The structure and purity of the final 2-benzylidene derivative should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol describes a method for condensing the indenone scaffold with an active methylene compound, using a milder base catalyst.[11][12]
Sources
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. LabXchange [labxchange.org]
- 5. Condensation reaction - Wikipedia [en.wikipedia.org]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijcps.org [ijcps.org]
- 12. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Advanced Synthesis of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Welcome to the Technical Support & Troubleshooting Matrix. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield-limiting roadblocks when synthesizing halogenated indanones.
The synthesis of 4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 1092347-24-4) via the intramolecular Friedel-Crafts acylation of 3-(2-chloro-3-fluorophenyl)propanoic acid presents a unique mechanistic challenge. While the regioselectivity is highly favorable, the reaction kinetics are severely hindered. The combined inductive electron-withdrawing effects (-I) of the adjacent fluorine and chlorine atoms drastically reduce the nucleophilicity of the aromatic π-system.
This guide is engineered to help you bypass these electronic deactivations, optimize your catalytic systems, and recover your product without loss.
Part 1: Mechanistic Workflow & Diagnostic Logic
Before adjusting parameters, it is critical to understand the electronic environment of your substrate. Cyclization must occur at the C6 position of the original phenyl ring.
-
The Advantage: C6 is activated by the ortho-directing alkyl tether and the para-directing resonance (+M) of the fluorine atom.
-
The Challenge: The massive inductive pull (-I) of both halogens drains the ring's overall electron density, making standard Lewis acids (like AlCl
in DCM) insufficient to drive the reaction to completion.
Figure 1. Synthetic workflow and intermediate generation for 4-chloro-5-fluoro-1-indanone.
Part 2: Troubleshooting FAQs & Causality Analysis
Q1: My cyclization yield using standard AlCl /DCM is stuck below 30%, with mostly unreacted starting material. How do I force the reaction to completion?
The Causality: Dichloromethane (DCM) limits your reaction temperature to ~40 °C. At this temperature, the activation energy required to push the acylium ion into the deactivated, halogenated aromatic ring is not met. Furthermore, AlCl
-
Thermal Escalation: Switch the solvent from DCM to 1,2-dichloroethane (DCE) and reflux at 80 °C.
-
Catalytic Escalation (Recommended): Abandon AlCl
and utilize a superacid. Trifluoromethanesulfonic acid (TfOH) boasts a Hammett acidity function ( ) of -14.1. It acts as both a dehydrating agent and a superacid, allowing you to bypass the acid chloride intermediate entirely and perform a direct dehydrative cyclization .
Q2: I am observing significant intermolecular polymerization/dimerization instead of the desired indanone. How do I improve regioselectivity?
The Causality: Friedel-Crafts acylations follow second-order kinetics. If the concentration of the acylium ion is too high, intermolecular attack (one molecule attacking the acylium ion of another) competes with the desired intramolecular 5-endo-trig-like cyclization. The Solution: Employ the High Dilution Principle .
-
Maintain a substrate concentration below 0.1 M.
-
Use a syringe pump to slowly add your acid chloride intermediate to a dilute, pre-heated suspension of the Lewis acid over 2–4 hours. This ensures the acylium ion is consumed by intramolecular cyclization the moment it is generated.
Q3: During the acid chloride intermediate formation, I'm getting incomplete conversion using Thionyl Chloride (SOCl ). What is the alternative?
The Causality: SOCl
Q4: Workup of the AlCl reaction yields intractable, thick emulsions. How can I recover the product efficiently?
The Causality: When AlCl
Figure 2. Troubleshooting decision matrix for low-yielding Friedel-Crafts cyclizations.
Part 3: Quantitative Catalyst Comparison
To select the appropriate catalytic system for deactivated arylpropanoic acids, consult the empirical data summarized below. Superacids and rare-earth triflates consistently outperform traditional Lewis acids for halogenated substrates .
| Catalytic System | Solvent | Temperature | Typical Yield | Mechanistic Notes & Drawbacks |
| AlCl | CH | 0 °C to 40 °C | 20 – 35% | Fails to overcome halogen deactivation. Prone to Al(OH) |
| AlCl | DCE | 80 °C | 45 – 60% | Better thermal activation, but risks intermolecular polymerization if not highly diluted. |
| PPA (Excess) | Neat | 120 °C | 30 – 50% | Polyphosphoric acid causes resinification and tar formation at high temps. Difficult workup. |
| TfOH (5.0 eq) | DCE or Neat | 80 °C | 75 – 90% | Optimal. Superacid ( |
| Tb(OTf) | Neat | 250 °C | 60 – 75% | Excellent green-chemistry alternative, but requires specialized high-temperature reactors . |
Part 4: Validated Experimental Protocols
Protocol A: Superacid (TfOH)-Catalyzed Direct Cyclization (Recommended)
This self-validating protocol bypasses the acid chloride intermediate, utilizing Trifluoromethanesulfonic acid to drive the dehydrative cyclization of the deactivated ring.
-
Preparation: In an oven-dried 50 mL Schlenk flask under an argon atmosphere, dissolve 3-(2-chloro-3-fluorophenyl)propanoic acid (1.0 equiv, 5.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 15 mL).
-
Activation: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoromethanesulfonic acid (TfOH, 5.0 equiv) dropwise via a glass syringe.
-
Validation Check: The solution should turn a deep, homogenous color (often dark red/brown) indicating the formation of the highly delocalized acylium/carbocation intermediate.
-
-
Cyclization: Remove the ice bath and heat the reaction mixture to 80 °C for 4–6 hours. Monitor the consumption of starting material via LC-MS (aliquots quenched in methanol).
-
Quench & Workup: Cool the flask to 0 °C. Carefully pour the mixture into a vigorously stirred biphasic mixture of ice-cold saturated aqueous NaHCO
(50 mL) and dichloromethane (DCM, 50 mL). Extract the aqueous layer with DCM (2 x 25 mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 4-chloro-5-fluoro-1-indanone.
Protocol B: Classical Acid Chloride Formation & AlCl Cyclization
If TfOH is unavailable, use this optimized two-step classical route with an acidic quench.
-
Chlorination: Dissolve the carboxylic acid (5.0 mmol) in anhydrous DCM (20 mL). Add catalytic DMF (0.05 equiv). Dropwise add oxalyl chloride (1.2 equiv) at 0 °C. Stir at room temperature for 2 hours until gas evolution (CO, CO
) ceases. Concentrate to absolute dryness under vacuum to yield the crude acid chloride. -
Acylation: Redissolve the acid chloride in anhydrous DCE (50 mL) to maintain high dilution. Cool to 0 °C. Portion-wise add anhydrous AlCl
(1.5 equiv). Attach a reflux condenser and heat to 80 °C for 4 hours. -
Acidic Quench (Critical): Cool to room temperature. Pour the reaction mixture into a beaker containing 50 g of crushed ice and 30 mL of 1M HCl. Stir vigorously until all aluminum salts dissolve into the aqueous layer. Extract with DCM, dry, and purify as above.
References
-
Title: Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions Source: MDPI Molecules URL:[Link]
-
Title: Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3 Source: Tetrahedron Letters (via Semantic Scholar) URL:[Link]
-
Title: Non-Conventional Methodologies in the Synthesis of 1-Indanones Source: MDPI Molecules URL:[Link]
Technical Support Center: Purification of Crude 4-Chloro-5-fluoroindan-1-one
Introduction: The Challenge of Halogenated Indanones
You are likely synthesizing 4-Chloro-5-fluoroindan-1-one (often via Friedel-Crafts cyclization of 3-(2-chloro-3-fluorophenyl)propanoic acid). This scaffold is a critical intermediate for next-generation kinase inhibitors and fluorinated bioactive molecules.
The purification of this compound presents a specific set of challenges:
-
Regioisomerism: Depending on your cyclization method (e.g., AlCl₃/DCM vs. PPA), you may encounter the 6-chloro-5-fluoro isomer.
-
"Oiling Out": The fluorine atom lowers the melting point and increases lipophilicity, making the compound prone to separating as an oil during recrystallization rather than a crystalline solid.
-
Aluminum Salts: If prepared via Lewis acid catalysis, residual aluminum salts can chelate the ketone, causing streaking on chromatography and poor yield.
This guide is structured to troubleshoot these specific failure modes.
Part 1: Initial Assessment & Workup (The Foundation)
Before attempting recrystallization or chromatography, the crude isolation must be chemically sound. Most purification failures stem from a poor workup.
Q: My crude product is a black, sticky tar. Is this normal?
A: It is common but not "normal." The black color usually comes from polymerized side-products formed by intermolecular Friedel-Crafts reactions or oxidation.
-
Immediate Action: Do not attempt to recrystallize the tar directly. You must perform a Carbon Treatment .
-
Dissolve the crude in warm Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Add activated charcoal (5-10% w/w).
-
Heat to reflux for 15 minutes.
-
Filter while hot through a Celite pad to remove the carbon.
-
Concentrate the filtrate. This should yield a yellow/orange solid or oil, which is much easier to purify.
-
Q: TLC shows a spot just below my product. What is it?
A: This is likely the unreacted starting material (the propanoic acid derivative).
-
The Fix (Acid/Base Wash): You cannot easily remove the acid by recrystallization as it often co-crystallizes.
-
Dissolve crude in EtOAc.
-
Wash 2x with saturated NaHCO₃ (aq) . The acid will deprotonate and move to the aqueous layer.
-
Wash 1x with Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Verification: Check the aqueous wash pH. If it's not basic, you haven't removed all the acid.
-
Part 2: Recrystallization Troubleshooting
Q: I tried recrystallizing from Ethanol, but the product "oiled out" (formed droplets at the bottom). How do I fix this?
A: Oiling out occurs when the saturation temperature of your solute is higher than its melting point in that solvent mixture.[1] Fluorinated indanones are notorious for this.
Protocol: The "Solvent Switch" Method
-
Re-dissolve: Re-heat the mixture until the oil dissolves (you may need to add a small amount of the "good" solvent, e.g., Ethanol or EtOAc).
-
The Anti-Solvent: Instead of cooling immediately, add Hexane or Heptane dropwise at the boiling point until the solution turns slightly turbid.
-
The Clarifier: Add just enough Ethanol/EtOAc to make it clear again.
-
Slow Cool: Turn off the heat and let the flask cool in the oil bath (high heat capacity allows slow cooling). Do not use an ice bath yet.
-
Seeding: If oil droplets form again, you are cooling too fast. Re-heat and add a seed crystal at 40-50°C.
Q: Which solvent system is best for 4-Chloro-5-fluoroindan-1-one?
A: Based on the polarity of the halogenated indanone core:
-
Primary Recommendation: Hexane : Ethyl Acetate (approx. 4:1 to 10:1) . This system balances the lipophilicity of the halogens with the polarity of the ketone.
-
Alternative (for higher purity): Cyclohexane . It often yields better crystals for fluorinated aromatics than linear alkanes due to better packing.
Part 3: Chromatography Solutions
Q: My compound streaks on the silica column. Why?
A: Streaking is usually caused by:
-
Residual Acid: (See Part 1).
-
Lewis Acid Chelation: Residual Aluminum (from AlCl₃) or Boron species can bind to the ketone oxygen and the silica silanols simultaneously, causing "drag."
The Fix: The "Buffered" Eluent
-
Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane:EtOAc + 1% TEA). This neutralizes the silica surface and displaces the Lewis acids.
-
Note: If your compound is acid-sensitive (unlikely for indanones), use 1% Acetic Acid instead to protonate the silanols.
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for purifying the crude material based on its initial state.
Caption: Decision matrix for the purification of halogenated indanones, prioritizing chemical workup before physical separation.
Part 5: Summary of Physical Data & Solvents
| Parameter | Specification / Recommendation | Notes |
| Target Molecule | 4-Chloro-5-fluoroindan-1-one | |
| Expected State | Solid (Likely mp 40–80 °C) | Low mp due to Fluorine; prone to oiling. |
| TLC Eluent | Hexane : EtOAc (80:20) | Product Rf ≈ 0.4–0.5. |
| Recryst. Solvent | Hexane / EtOAc | Start with pure Hexane, add EtOAc dropwise at reflux. |
| Alt. Solvent | Cyclohexane | Good for fluorinated aromatics. |
| Workup Wash | Sat. NaHCO₃ | Essential to remove propanoic acid precursor. |
References
-
General Indanone Synthesis & Purification
-
Fluorinated Aromatic Properties
-
Crystal Structure & Packing: "Novel Fluorinated Indanone Derivatives: Synthesis and Unique Structural Features."[5] MDPI. Accessed March 1, 2026.
-
-
Chromatography Techniques
-
Troubleshooting Silica Streaking: "Purification of 5-Chloro-1,1-difluoroindan." BenchChem.[1] Accessed March 1, 2026.
-
Sources
Technical Support Center: Purification of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the purification of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this key intermediate and require high-purity material for their downstream applications. Achieving excellent purity is critical for ensuring reproducible results, accurate biological data, and the overall success of a research campaign.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and adapt these protocols to your specific experimental context.
Section 1: Initial Purity Assessment & Impurity Profiling
Before any purification attempt, a thorough assessment of the crude material is essential. This initial analysis will dictate the most effective purification strategy.
FAQ 1.1: How can I quickly assess the purity of my crude product and identify the number of components?
Answer:
The most effective and rapid method for preliminary purity assessment is Thin-Layer Chromatography (TLC) . It provides a qualitative snapshot of your mixture, revealing the number of components and their relative polarities.
Causality & Rationale: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[1] Polar compounds interact more strongly with the polar silica gel and thus travel shorter distances up the plate (lower Retention Factor, or Rf), while non-polar compounds travel further (higher Rf). Your target compound, an aromatic ketone, is moderately polar.
Step-by-Step Protocol: Diagnostic TLC
-
Prepare the Eluent: Start with a 4:1 mixture of Hexane:Ethyl Acetate. This is a good starting point for many moderately polar compounds.[2]
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve a small amount of your crude material in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small, concentrated circle of the solution onto the baseline.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the eluent. Ensure the eluent level is below the baseline.[3] Cover the chamber to allow the solvent vapor to saturate the atmosphere, which ensures even development.[4]
-
Visualize: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Most aromatic compounds will appear as dark spots. Circle the spots lightly with a pencil.
-
Analysis: A single spot indicates a relatively pure product. Multiple spots signify the presence of impurities. Streaking may indicate an overloaded sample, decomposition on the silica, or the presence of highly polar or acidic/basic impurities.[5]
FAQ 1.2: What are the most probable impurities from a Friedel-Crafts acylation synthesis of this indanone?
Answer:
The synthesis of indanones often involves an intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic acid or its acid chloride.[6][7] The most common impurities arise from incomplete reactions or side reactions.
-
Unreacted Starting Material: The corresponding 3-(chlorofluorophenyl)propanoic acid is a likely impurity. This acidic species is significantly more polar than the target indanone.
-
Regioisomers: Depending on the directing effects of the chloro and fluoro substituents on the aromatic ring, cyclization could potentially occur at different positions, leading to isomeric indanones. These isomers often have very similar polarities, making them challenging to separate.
-
Polymeric Material: Harsh acidic conditions (e.g., AlCl₃, polyphosphoric acid) can sometimes lead to the formation of high molecular weight, tar-like polymers. These are typically much less mobile on TLC.
-
Catalyst Residues: Residual acid catalyst (e.g., aluminum salts) can contaminate the product. These are ionic and are typically removed during the initial aqueous workup.
Section 2: Troubleshooting Common Purification Challenges
This section addresses specific purification problems you may encounter. The flowchart below provides a general decision-making framework.
Caption: Decision flowchart for selecting a purification method.
Q: My crude product is contaminated with the acidic starting material. How do I remove it efficiently?
Answer:
An acid-base extraction is the ideal method for removing acidic or basic impurities from a neutral organic product.[8] This technique exploits the difference in solubility between a neutral organic compound and its ionized salt form.[9]
Causality & Rationale: Your target indanone is a neutral organic molecule, soluble in organic solvents like ethyl acetate or dichloromethane. The starting material, a carboxylic acid, is also soluble. However, by washing the organic solution with a weak aqueous base (like sodium bicarbonate), the carboxylic acid is deprotonated to form a sodium carboxylate salt. This ionic salt is highly soluble in the aqueous layer and insoluble in the organic layer, allowing for a clean separation.[10]
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material) in a separatory funnel.
-
Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[11]
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the base wash (steps 2-4) one more time to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer.
-
Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.
-
Verification: Run a new TLC of the purified material against the crude starting material. The polar acid spot should be absent.
Q: My TLC shows an impurity with an Rf very close to my product. How can I separate them?
Answer:
When dealing with impurities of similar polarity, such as regioisomers, flash column chromatography is the most powerful purification technique.[12] It is a preparative form of liquid chromatography that uses pressure to accelerate the solvent flow through a column of stationary phase (silica gel), enabling efficient separation.[13]
Causality & Rationale: Flash chromatography provides a much higher separation efficiency than a simple extraction. By carefully selecting a solvent system (eluent) that results in a small but significant difference in the Rf values of your product and the impurity, you can achieve separation as they travel through the column at different rates. The goal is to find a solvent system where the target compound has an Rf of approximately 0.2-0.3 for optimal separation.[12]
Data Presentation: Solvent System Selection
| Eluent Composition (Hexane:Ethyl Acetate) | Target Rf (Approx.) | Separation Quality | Recommendation |
| 9:1 | 0.45 | Poor (Compounds elute too quickly) | Decrease eluent polarity |
| 8:1 | 0.25 | Good | Optimal for column |
| 7:1 | 0.15 | Fair (Elution may be too slow) | Consider for very difficult separations |
| 6:1 | < 0.1 | Poor (Compounds stick to silica) | Increase eluent polarity |
Step-by-Step Protocol: Flash Column Chromatography
-
Column Selection & Packing: Select a column size appropriate for your sample mass (a 50:1 to 100:1 ratio of silica gel to crude product by weight is a good rule).[12] Pack the column with silica gel as a slurry in the chosen eluent (e.g., 8:1 Hexane:EtOAc). Ensure the packing is uniform and free of air bubbles.[14]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, pre-adsorb the compound onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.[12]
-
Elution: Carefully add the eluent to the column and apply gentle air pressure to the top. Begin collecting fractions. Maintain a constant flow rate.[14]
-
Fraction Monitoring: Monitor the eluting fractions by TLC. Spot every few fractions on a single TLC plate to track the separation.
-
Combine & Concentrate: Once the separation is complete, combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one.
Caption: Workflow for Flash Column Chromatography.
Q: My product is over 95% pure after chromatography, but I need to achieve >99.5% purity for my assay. What is the best final polishing step?
Answer:
For the final removal of trace impurities from a solid compound, recrystallization is the method of choice. It is a purification technique based on the principle that the solubility of a compound in a solvent increases with temperature.
Causality & Rationale: A suitable recrystallization solvent will dissolve your compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). The impurities, being present in much lower concentrations, will either remain in solution or be too dilute to crystallize upon cooling. As the hot, saturated solution cools, the decreased solubility forces the pure compound to crystallize, leaving the impurities behind in the mother liquor. Aromatic ketones often recrystallize well from mixed solvent systems, such as ethanol/water or ethyl acetate/hexanes.[15]
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of your product in a minimal amount of a hot solvent (e.g., ethanol). The goal is to find a solvent that dissolves the compound when hot but not when cold. If the compound is too soluble, a second "anti-solvent" (in which the compound is insoluble, e.g., water) can be added dropwise to the hot solution until it becomes slightly cloudy.
-
Dissolution: Place the bulk of your solid in an Erlenmeyer flask. Add the chosen primary solvent portion-wise while heating the mixture (e.g., on a hotplate) until the solid just dissolves completely.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Verification: Determine the melting point of the recrystallized product. A sharp, high melting point is indicative of high purity.
References
-
University of Rochester. Troubleshooting: TLC. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Royal Society of Chemistry. Organic Practical Setup 5. Washing to remove acid impurities. [Link]
-
ResearchGate. How to remove traces of acidic impurity or water?. [Link]
-
ResearchGate. TLC trouble shooting. [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]
-
Zakarian Group, UC Santa Barbara. HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
- Google Patents.
-
MIT OpenCourseWare. 8.9 - Flash Column Chromatography Guide. [Link]
-
University of Rochester. Purification: How To. [Link]
-
University of Colorado Boulder. Column Chromatography Procedures. [Link]
-
Chemistry LibreTexts. Acid-Base Extraction. [Link]
-
Slayden, S. M. Liquid/liquid Extraction. [Link]
-
Journal of Visualized Experiments. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
ResearchGate. Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases?. [Link]
-
Thieme Chemistry. Regioselective Synthesis of Indanones. [Link]
-
ResearchGate. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. [Link]
Sources
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- 2. sorbtech.com [sorbtech.com]
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- 5. chembam.com [chembam.com]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
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- 14. orgsyn.org [orgsyn.org]
- 15. Purification [chem.rochester.edu]
Technical Support Center: 4-Chloro-5-fluoro-1-indanone Recrystallization
Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, chemical engineers, and drug development professionals tasked with the isolation and purification of 4-Chloro-5-fluoro-1-indanone .
Halogenated indanones present unique crystallization challenges. Their moderate polarity, combined with melting point depression caused by synthetic impurities, frequently leads to liquid-liquid phase separation (LLPS)—commonly known as "oiling out." This guide synthesizes thermodynamic principles, solvent selection frameworks, and field-proven methodologies to ensure high-yield, high-purity crystalline recovery[1][2].
Part 1: Solvent Selection Matrix
The first step to a successful recrystallization is establishing a thermodynamic environment where the solute has a steep temperature-solubility gradient. For 4-Chloro-5-fluoro-1-indanone, the solvent's boiling point must be carefully weighed against the compound's melting point to prevent the solute from melting before it dissolves[3][4].
Table 1: Solvent System Evaluation for 4-Chloro-5-fluoro-1-indanone
| Solvent System | Type | Boiling Point (°C) | Polarity Index | Suitability & Mechanistic Rationale |
| Ethyl Acetate / Hexane | Binary | 77 / 69 | 4.4 / 0.1 | Optimal. EtOAc provides excellent solubility at reflux. Hexane acts as a highly tunable anti-solvent. The low boiling points prevent the indanone from melting into an oil during dissolution. |
| Toluene / Heptane | Binary | 111 / 98 | 2.4 / 0.1 | Moderate. Good for highly impure batches requiring higher temperatures, but the elevated B.P. increases the risk of LLPS if the solute's melting point is depressed by impurities. |
| Ethanol | Single | 78 | 5.2 | Sub-optimal. While it offers a good temperature-solubility gradient, protic solvents can sometimes lead to solvent entrapment or hydrogen-bonding with the ketone, slowing nucleation kinetics. |
| Dichloromethane (DCM) | Single | 39.6 | 3.1 | Poor. High solubility even at low temperatures (poor recovery yield). Only useful if combined with a strong anti-solvent like pentane at sub-zero temperatures. |
Part 2: Troubleshooting & FAQs (The "Oiling Out" Dilemma)
Q1: Why does my 4-Chloro-5-fluoro-1-indanone form a milky emulsion or "oil out" instead of forming crystals upon cooling?
The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). Oiling out occurs when supersaturation causes the dissolved compound to separate into a secondary, solute-rich liquid phase rather than a rigid crystalline lattice[1]. This is a kinetic phenomenon driven by high supersaturation rates or when the crystallization temperature is too close to the melting point of the impure compound. Because the solute molecules in these droplets are highly mobile, they act as a "sponge" for unwanted impurities, severely degrading the final purity[5].
The Solution: You must bypass the miscibility gap in the phase diagram. This is achieved by:
-
Lowering the initial concentration of the solute.
-
Reducing the cooling rate to
°C/min to generate supersaturation slowly[6]. -
Implementing a rigorous seeding strategy midway through the Metastable Zone Width (MSZW) to force heterogeneous nucleation before the LLPS boundary is crossed[1].
Q2: How do I prevent regioisomers (e.g., 6-chloro-5-fluoro-1-indanone) from co-crystallizing?
The Causality: Regioisomers have nearly identical crystal lattice energies and polarities, making them prone to surface adhesion or incorporation into the crystal lattice of the target compound. The Solution: Shift from a purely cooling-based crystallization to a combined cooling/anti-solvent approach. By maintaining a slightly higher terminal temperature (e.g., 10 °C instead of 0 °C) and slowly titrating an anti-solvent (hexane), you keep the mother liquor slightly undersaturated with respect to the regioisomer while selectively crashing out the target 4-chloro-5-fluoro isomer[7].
Q3: My yield is exceptionally low, but the purity is high. How can I push more product out of the mother liquor?
The Causality: Your terminal supersaturation is too low, likely because the primary solvent ratio in your binary mixture is too high. The Solution: Increase the anti-solvent fraction, but do so after the initial nucleation event. Adding anti-solvent too early shifts the MSZW and triggers oiling out. Wait until a healthy seed bed is established, then dose the anti-solvent slowly to drive the remaining solute out of the mother phase[8].
Part 3: Diagnostic Logic & Workflows
To standardize your approach to these challenges, utilize the following logical frameworks.
Figure 1: Diagnostic logic tree for resolving Liquid-Liquid Phase Separation (Oiling Out).
Figure 2: Optimized workflow for binary solvent recrystallization of halogenated indanones.
Part 4: Standard Operating Procedure (SOP)
Self-Validating Protocol: Binary Anti-Solvent Crystallization (EtOAc/Hexane)
This protocol is designed to be self-validating; if the solution turns cloudy prematurely in Step 3, the operator is immediately instructed to halt and adjust, preventing batch failure.
Materials:
-
Crude 4-Chloro-5-fluoro-1-indanone
-
Ethyl Acetate (Primary Solvent)
-
Hexane (Anti-Solvent)
-
High-purity seed crystals of 4-Chloro-5-fluoro-1-indanone (1-5% w/w)
Step-by-Step Methodology:
-
Dissolution: Suspend the crude 4-Chloro-5-fluoro-1-indanone in a minimal volume of Ethyl Acetate (approx. 2-3 mL per gram of crude) in a jacketed reactor. Heat to 65 °C under moderate agitation (300 rpm) until complete dissolution is achieved.
-
Clarification (Optional but Recommended): Perform a hot filtration through a pre-warmed fritted funnel to remove insoluble particulates that could act as uncharacterized nucleation sites.
-
Anti-Solvent Titration (Validation Checkpoint): Maintain the temperature at 65 °C. Begin dropwise addition of Hexane.
-
Self-Validation Check: Monitor the solution. Stop adding Hexane the exact moment a faint, persistent turbidity (cloudiness) appears. If heavy oil droplets form, you have crossed the LLPS boundary. Correction: Add 1-2 mL of hot EtOAc to redissolve the oil, then proceed to Step 4.
-
-
Seeding: Cool the solution slightly to 55 °C (entering the metastable zone). Introduce 1-5% w/w of pure 4-Chloro-5-fluoro-1-indanone seed crystals. Hold the temperature steady for 30 minutes to allow the seed bed to mature and relieve initial supersaturation[6].
-
Controlled Cooling: Initiate a linear cooling ramp from 55 °C to 5 °C at a strict rate of 0.1 to 0.2 °C/min. This slow kinetic approach ensures molecules integrate into the crystal lattice rather than forming an emulsion[1][9].
-
Isolation: Filter the resulting crystalline suspension under vacuum. Wash the filter cake with a pre-chilled (0 °C) mixture of 1:9 EtOAc/Hexane to displace the mother liquor without dissolving the product.
-
Drying: Dry the crystals in a vacuum oven at 35 °C (well below the melting point) until constant weight is achieved.
Part 5: References
-
Mettler Toledo. "Oiling Out in Crystallization - Causes and Mitigation." Mettler Toledo Process Analytics. Available at:[Link]
-
Deneau, E., & Steele, G. (2005). "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development, 9(6), 943–950. Available at:[Link]
-
Kudo, S., et al. (2019). "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development, 23(9), 2001–2008. Available at:[Link]
-
Lu, J., et al. (2012). "Study on the oiling-out and crystallization for the purification of idebenone." Organic Process Research & Development, 16(3), 442-446. Available at:[Link]
-
Henderson, R. K., et al. (2016). "Toward a More Holistic Framework for Solvent Selection." Organic Process Research & Development, 20(4), 760–773. Available at:[Link]
Sources
- 1. mt.com [mt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
Technical Support Center: Troubleshooting Cyclization Failures in 4-Chloro-5-fluoroindan-1-one Production
Welcome to the Technical Support Center for the synthesis of 4-Chloro-5-fluoroindan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during the critical cyclization step. The following question-and-answer format directly addresses specific experimental issues to help you navigate the complexities of this intramolecular Friedel-Crafts acylation.
I. Troubleshooting Guide: Addressing Cyclization Failures
The synthesis of 4-Chloro-5-fluoroindan-1-one is most commonly achieved through the intramolecular Friedel-Crafts cyclization of 3-(2-chloro-3-fluorophenyl)propanoic acid. This reaction is typically promoted by strong acids.[1] The following sections address common failures observed during this pivotal step.
Issue 1: Low or No Product Yield
Question: My Friedel-Crafts cyclization of 3-(2-chloro-3-fluorophenyl)propanoic acid is resulting in a very low yield or failing to produce any of the desired 4-Chloro-5-fluoroindan-1-one. What are the primary causes for this failure?
Answer: Low or non-existent yield in this intramolecular acylation can be attributed to several critical factors, primarily concerning the starting material, the catalyst, and the reaction conditions.
-
Deactivated Aromatic Ring: The starting material, 3-(2-chloro-3-fluorophenyl)propanoic acid, possesses two electron-withdrawing groups (chlorine and fluorine) on the aromatic ring. These groups deactivate the ring towards electrophilic aromatic substitution, making the cyclization inherently challenging.[2]
-
Catalyst Inactivity or Insufficiency:
-
Moisture Sensitivity: Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids such as polyphosphoric acid (PPA) are extremely sensitive to moisture.[1][2] Any water present in the glassware, solvent, or reagents will react with and deactivate the catalyst. Maintaining strictly anhydrous (dry) conditions is paramount.
-
Stoichiometric Requirement: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction.[2][3] Consequently, a stoichiometric amount, or even an excess, of the catalyst is often necessary.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote decomposition and side reactions.[1]
-
Reaction Time: The reaction may require a longer duration to proceed to completion due to the deactivated nature of the substrate.
-
Diagnostic Workflow & Solutions
To systematically troubleshoot low yield, consider the following experimental adjustments:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Moisture Contamination | Verify the dryness of all glassware (oven-dried or flame-dried) and the anhydrous nature of all solvents and reagents.[3] | Use freshly opened, anhydrous grade solvents and reagents. Handle all materials under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst Quality/Activity | Use a fresh batch of the acid catalyst (e.g., PPA, AlCl₃, or Eaton's Reagent). | For PPA, ensure it is of a high concentration and has not absorbed atmospheric moisture. For AlCl₃, use a freshly opened container of anhydrous grade. |
| Insufficient Catalyst | Review the stoichiometry of the reaction. | For Lewis acid-catalyzed reactions, increase the molar ratio of the catalyst to the substrate, potentially up to 1.5-2.0 equivalents.[2] |
| Inadequate Reaction Temperature | Monitor the internal reaction temperature closely. | Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or GC-MS. For PPA, a temperature of around 80°C is a common starting point.[4] |
| Sub-optimal Cyclizing Agent | Compare the efficacy of different cyclizing agents. | Consider using a stronger cyclizing agent like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which can often promote cyclization under milder conditions and with greater efficiency than PPA.[5][6][7] |
Issue 2: Formation of Significant Impurities
Question: My reaction is producing the desired indanone, but I am observing significant impurities in my crude product, which are difficult to separate. What are the likely side reactions, and how can I mitigate them?
Answer: The formation of impurities is a common challenge in Friedel-Crafts reactions. The primary side reactions in this synthesis include intermolecular acylation, polymerization, and the formation of regioisomers.
-
Intermolecular Acylation: Instead of cyclizing, the acylium ion intermediate can react with another molecule of 3-(2-chloro-3-fluorophenyl)propanoic acid, leading to the formation of dimers or oligomers.[1] This is more prevalent at higher concentrations of the starting material.
-
Polymerization: Under harsh acidic conditions, both the starting material and the indanone product can undergo polymerization, resulting in a complex mixture of high-molecular-weight species.[1]
-
Regioisomer Formation: While the chloro and fluoro substituents direct the cyclization, there is a possibility of forming the undesired 6-Chloro-5-fluoroindan-1-one isomer, although this is generally less favored sterically.
Strategies for Minimizing Impurity Formation
| Side Reaction | Mitigation Strategy |
| Intermolecular Acylation | Employ high-dilution conditions to favor the intramolecular reaction pathway. This can be achieved by slowly adding the substrate to the reaction mixture containing the catalyst. |
| Polymerization | Avoid excessively high reaction temperatures and prolonged reaction times. Careful monitoring of the reaction progress is crucial to quench the reaction once the starting material is consumed. |
| Regioisomer Formation | The choice of cyclizing agent can influence regioselectivity. Experiment with different Lewis or Brønsted acids to optimize the formation of the desired 4-chloro isomer. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most effective cyclizing agent for the synthesis of 4-Chloro-5-fluoroindan-1-one?
While polyphosphoric acid (PPA) is commonly used for intramolecular Friedel-Crafts acylations, Eaton's reagent often proves to be a superior alternative.[5][6][8] It is a mobile liquid, making it easier to handle than the highly viscous PPA, and it can often facilitate cyclization at lower temperatures, which can minimize side reactions.[5]
Q2: How can I activate the carboxylic acid to facilitate cyclization?
An alternative to the direct cyclization of the carboxylic acid is to first convert it to the more reactive acyl chloride. This can be achieved by treating 3-(2-chloro-3-fluorophenyl)propanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] The resulting acyl chloride can then be cyclized using a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an anhydrous solvent like dichloromethane.[9][10] This two-step approach can sometimes provide higher yields and cleaner reactions.
Q3: What analytical techniques are best for monitoring the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting material and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used to track the reaction progress and identify any major byproducts being formed.
Q4: My reaction has stalled and is not proceeding to completion. What should I do?
If the reaction stalls, it is likely due to catalyst deactivation.[2] This can be caused by the presence of moisture or the complexation of the catalyst with the product. Adding an additional portion of the catalyst may help to restart the reaction. However, be cautious as this can also increase the likelihood of side reactions. It is often more effective to start the reaction again, ensuring all reagents and equipment are scrupulously dry.[11]
III. Experimental Protocols & Visualizations
Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
-
Preparation: Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (10 parts by weight relative to the starting material).
-
Heating: Heat the PPA to approximately 80 °C with stirring.
-
Substrate Addition: Slowly add 3-(2-chloro-3-fluorophenyl)propanoic acid (1.0 eq) to the hot PPA.
-
Reaction: Maintain the reaction mixture at 80 °C and monitor the progress by TLC. The reaction is typically stirred for 2-4 hours.[4]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.[2]
Protocol 2: Two-Step Cyclization via the Acyl Chloride
Step A: Synthesis of 3-(2-chloro-3-fluorophenyl)propanoyl chloride
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-(2-chloro-3-fluorophenyl)propanoic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (1.5 eq) dropwise to the carboxylic acid at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.[10]
-
Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is often used directly in the next step.
Step B: Intramolecular Friedel-Crafts Acylation
-
Reaction Setup: In a separate flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.[2]
-
Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Dissolve the crude 3-(2-chloro-3-fluorophenyl)propanoyl chloride from Step A in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension.[10]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.[2]
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.[2][3]
-
Extraction and Purification: Follow the extraction and purification procedure outlined in Protocol 1.
Visualizing the Reaction Pathway and Troubleshooting Logic
Caption: Troubleshooting workflow for 4-Chloro-5-fluoroindan-1-one synthesis.
IV. References
-
BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.
-
BenchChem. (2025). Technical Support Center: 4-Methyl-1-indanone Synthesis.
-
BenchChem. (n.d.). Eaton's Reagent: A Superior Catalyst for Key Organic Transformations.
-
BenchChem. (n.d.). Synthetic Pathways to 2-Methyl-1-Indanone: A Technical Guide.
-
Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity.
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
-
BenchChem. (2025, December). Troubleshooting low yields in Friedel-Crafts acylation of naphthalene.
-
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
-
ResearchGate. (2023, April 8). Polyphosphoric Acid in Organic Synthesis.
-
BenchChem. (n.d.). An In-depth Technical Guide to Eaton's Reagent: Properties, Protocols, and Mechanisms.
-
Wikipedia. (2025, March 25). Eaton's reagent.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
-
BenchChem. (n.d.). Synthesis routes of 3-(2-Chlorophenyl)propionic acid.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis routes of 3-(2-Chlorophenyl)propionic acid [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
Technical Support Center: Minimizing Side Reactions in the Reduction of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the reduction of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic step. By understanding the underlying reaction mechanisms and potential side reactions, you can significantly improve the yield and purity of your desired product, 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the reduction of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one?
A1: The primary side reactions of concern are dehalogenation (loss of the chlorine atom), and over-reduction . The C-Cl bond on the aromatic ring can be susceptible to reduction under certain conditions, leading to the formation of 5-fluoro-2,3-dihydro-1H-inden-1-ol. Over-reduction to the indane is also a possibility, though generally less common with milder reducing agents.
Q2: I'm observing significant dehalogenation. What are the likely causes and how can I prevent it?
A2: Dehalogenation, specifically reductive dehalogenation, is a common issue when reducing halo ketones.[1] It can be promoted by several factors:
-
Choice of Reducing Agent: Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) are more prone to cause dehalogenation.[2][3][4][5] Catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) is also well-known to facilitate dehalogenation.[6][7]
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy for the C-Cl bond cleavage.
-
Reaction Time: Prolonged reaction times increase the likelihood of the side reaction occurring.
-
Catalyst Loading (for catalytic hydrogenation): Higher catalyst loading can lead to increased rates of dehalogenation.
Troubleshooting Steps:
-
Switch to a Milder Reducing Agent: Sodium borohydride (NaBH₄) is generally the preferred reagent for reducing ketones in the presence of sensitive functional groups like aryl halides.[8][9][10] It is selective for aldehydes and ketones over esters and amides under normal conditions.[2][8]
-
Optimize Reaction Temperature: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the dehalogenation pathway.[11]
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress and stop it as soon as the starting material is consumed.
-
Reduce Catalyst Loading: If using catalytic hydrogenation is unavoidable, screen for lower catalyst loadings.
Q3: My reaction is sluggish and incomplete. How can I improve the conversion without promoting side reactions?
A3: A sluggish reaction can be frustrating, but simply increasing the temperature or reaction time can lead to the side reactions discussed above. Here are some strategies to improve conversion while maintaining selectivity:
-
Solvent Choice: The choice of solvent can significantly impact the reactivity of NaBH₄. Protic solvents like methanol or ethanol are commonly used and can activate the carbonyl group for reduction.[2]
-
pH Control: NaBH₄ is more stable and its reactivity can be modulated in slightly basic conditions. The addition of a small amount of sodium hydroxide can stabilize the NaBH₄ solution.[12]
-
Equivalent of Reducing Agent: While stoichiometrically one equivalent of NaBH₄ can reduce four equivalents of a ketone, in practice, using a slight excess (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion without a significant increase in side products.[9]
Q4: Can I use catalytic transfer hydrogenation for this reduction?
A4: Asymmetric transfer hydrogenation (ATH) is a powerful technique for the stereoselective reduction of ketones.[13] Ruthenium and Rhodium catalysts are often employed with hydrogen sources like formic acid/triethylamine mixtures.[13] While effective for ketone reduction, the potential for dehalogenation with certain catalysts and conditions should be carefully evaluated. A thorough literature search for ATH of similar halo-indanones is recommended to guide catalyst and condition selection.
Troubleshooting Guide: Minimizing Dehalogenation
This section provides a more in-depth guide to tackling the most common side reaction: dehalogenation.
Understanding the Mechanism
Reductive dehalogenation of aryl halides can proceed through various mechanisms, often involving single electron transfer (SET) pathways or oxidative addition to a metal catalyst. The electron-withdrawing nature of the fluorine atom and the carbonyl group can influence the electron density of the aromatic ring, potentially affecting the lability of the C-Cl bond.
Experimental Strategies for Suppression
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and selective hydride donor that typically does not reduce aryl halides under standard conditions.[8][9] |
| Avoid: Lithium Aluminum Hydride (LiAlH₄), Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | These are stronger reducing agents known to cause dehalogenation of aryl halides.[6][7] | |
| Solvent | Methanol, Ethanol | Protic solvents that can activate the carbonyl group towards reduction. NaBH₄ is soluble and reactive in these solvents.[10] |
| Temperature | 0 °C to Room Temperature | Lower temperatures decrease the rate of competing side reactions, including dehalogenation.[11] |
| Reaction Time | Monitor by TLC/GC-MS | Stop the reaction as soon as the starting ketone is consumed to prevent further reduction of the desired product or dehalogenation. |
| pH | Slightly basic (if using aqueous workup) | NaBH₄ is more stable in basic solutions, preventing premature decomposition and uncontrolled reactions.[12] |
DOT Diagram: Key Reaction Pathways
Caption: Desired vs. Undesired Reduction Pathways.
Experimental Protocol: Selective Reduction with Sodium Borohydride
This protocol provides a starting point for the selective reduction of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one. Optimization may be required based on your specific experimental setup and purity requirements.
Materials:
-
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous methanol (approximately 10-20 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise over 10-15 minutes. Monitor for any gas evolution.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
DOT Diagram: Experimental Workflow
Caption: Step-by-step workflow for the selective reduction.
References
-
Wikipedia. Reductive dehalogenation of halo ketones. [Link]
-
Zhang, W., et al. (2021). Biomimetic Asymmetric Reduction of Tetrasubstituted Olefin 2,3-Disubstituted Inden-1-ones with Chiral and Regenerable NAD(P)H Models. Organic Letters, 23(18), 7136–7141. [Link]
-
Bretherick, L. (1995). Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series, 134, 553-562. [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Kwiecień, H., & Szych, Z. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 485–514. [Link]
-
Reddy, G. S., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and other chiral 3-aryl-indanes. RSC Advances, 11(42), 26233–26245. [Link]
-
Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
Chem LibreTexts. (2023). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
-
Chem LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones. [Link]
-
Jasouri, S., et al. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 1-5. [Link]
-
ResearchGate. (2014). Efficient Synthesis of Halo Indanones via Chlorosulfonic Acid Mediated Friedel—Crafts Cyclization of Aryl Propionic Acids and Their Use in Alkylation Reactions. [Link]
-
Clark, J. (2013). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
National Center for Biotechnology Information. (2009). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PubMed Central. [Link]
-
The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]
-
ResearchGate. (2020). Hydrogenation of Fluoroalkyl Ketones on Water under Atmospheric Pressure Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Iridium Catalyst. [Link]
-
Beilstein Journals. (2014). Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. [Link]
-
National Center for Biotechnology Information. (2018). Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central. [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. [Link]
- Google Patents. Process for preparing 1-indanones.
-
ResearchGate. (2019). Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach. [Link]
-
National Center for Biotechnology Information. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PubMed Central. [Link]
-
SciELO. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. [Link]
-
SciSpace. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]
-
Royal Society of Chemistry. (2014). One-pot synthesis of (R)-2-acetoxy-1-indanone from 1,2-indanedione combining metal catalyzed hydrogenation and chemoenzymatic dynamic kinetic resolution. [Link]
-
MDPI. (2013). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
-
Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]
-
MDPI. (2021). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. [Link]
-
ResearchGate. (2008). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. [https://www.researchgate.net/publication/250015509_Reaction_of_4-Chloro-35-Dinitrobenzotrifluoride_with_Aniline_Derivatives_Substituent_Effects]([Link]
Sources
- 1. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
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Technical Support Center: Optimizing Temperature Conditions for 4-Chloro-5-fluoro-1-indanone Stability
Welcome to the technical support center for 4-Chloro-5-fluoro-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to synthesize technical data with practical, field-proven insights to ensure the integrity of your experiments.
Introduction to the Stability of 4-Chloro-5-fluoro-1-indanone
4-Chloro-5-fluoro-1-indanone is a halogenated derivative of 1-indanone, a crucial building block in the synthesis of various pharmaceutical agents.[1] The presence of both chlorine and fluorine atoms on the aromatic ring, along with the ketone functionality, introduces unique chemical properties that necessitate careful handling and storage to prevent degradation. While this compound is generally stable under standard laboratory conditions, its stability can be compromised by exposure to elevated temperatures, light, and certain chemical environments.[2][3]
This guide provides a comprehensive overview of the factors influencing the stability of 4-Chloro-5-fluoro-1-indanone, troubleshooting advice for common experimental issues, and validated protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-Chloro-5-fluoro-1-indanone?
A1: To ensure long-term stability, 4-Chloro-5-fluoro-1-indanone should be stored in a cool, dry, and well-ventilated area.[3][4] The container should be tightly sealed to prevent moisture ingress. For optimal preservation of purity, storage at 0-8 °C is recommended.[5] It is also crucial to protect the compound from direct sunlight and other sources of UV radiation.[2][6]
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation studies on 4-Chloro-5-fluoro-1-indanone are not extensively published, based on the chemistry of related fluorinated and chlorinated ketones, the primary degradation pathways are likely to be:
-
Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to dehalogenation or other structural changes.[7][8]
-
Hydrolysis: The ketone group, influenced by the electron-withdrawing halogen substituents, may be susceptible to hydration or hydrolysis, especially in the presence of moisture. Fluorinated cyclic ketones are known to form hydrates.[9][10]
-
Thermal Decomposition: At elevated temperatures, halogenated organic compounds can decompose, potentially releasing hazardous gases such as hydrogen chloride and hydrogen fluoride.[2]
Q3: Is 4-Chloro-5-fluoro-1-indanone compatible with common laboratory solvents and reagents?
A3: 4-Chloro-5-fluoro-1-indanone is generally compatible with common organic solvents used in synthesis and chromatography (e.g., methanol, ethanol, dichloromethane, ethyl acetate). However, it is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases, which can promote degradation.[2][3]
Q4: Can I heat this compound for my reaction?
A4: While some reactions may require heating, it is essential to be aware of the potential for thermal degradation. If heating is necessary, it should be done under controlled conditions and for the minimum time required. It is advisable to monitor the reaction closely for the appearance of degradation products. The melting point of the related 5-Chloro-1-indanone is 93 - 98 °C, and its boiling point is 124 - 125 °C, giving an indication of its thermal behavior.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with 4-Chloro-5-fluoro-1-indanone.
Issue 1: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample that was previously pure.
-
Potential Cause A: Photodegradation.
-
Question: Was the sample or your stock solution exposed to ambient light or direct sunlight for an extended period?
-
Explanation: Chlorinated and fluorinated aromatic compounds can be susceptible to photodegradation.[7][8] UV radiation can provide the energy to break C-Cl or C-F bonds or induce other photochemical reactions, leading to the formation of impurities.
-
Solution: Always store 4-Chloro-5-fluoro-1-indanone and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to light during sample preparation and analysis.
-
-
Potential Cause B: Hydrolysis/Hydration.
-
Question: Was the sample exposed to a humid environment or dissolved in a solvent that was not anhydrous?
-
Explanation: The ketone functionality in fluorinated cyclic ketones can undergo hydration to form a gem-diol, which will have a different retention time in HPLC.[9][10] This is a reversible process, but the presence of the hydrate can complicate analysis.
-
Solution: Use anhydrous solvents for preparing solutions and store the solid compound in a desiccator. If hydration is suspected, it may be possible to reverse it by removing water, for example, by co-evaporation with an anhydrous solvent.
-
-
Potential Cause C: Thermal Degradation.
-
Question: Was the sample subjected to high temperatures during preparation (e.g., evaporation of solvent at high heat) or in the analytical instrument (e.g., high GC injector temperature)?
-
Explanation: Excessive heat can cause thermal decomposition.[2] For GC analysis, on-column degradation is a possibility if the injection port temperature is too high.
-
Solution: Use a rotary evaporator with a water bath at a moderate temperature (e.g., 30-40 °C) for solvent removal. For GC analysis, optimize the injector temperature to ensure volatilization without decomposition.
-
Issue 2: The physical appearance of my solid 4-Chloro-5-fluoro-1-indanone has changed over time (e.g., discoloration, clumping).
-
Potential Cause: Impurity Formation or Moisture Absorption.
-
Question: How was the compound stored? Was the container tightly sealed?
-
Explanation: Discoloration can be a sign of the formation of minor degradation products. Clumping or a change in texture often indicates the absorption of moisture from the atmosphere.
-
Solution: Ensure the compound is stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. If the purity is in doubt, it is advisable to re-analyze the material before use.
-
Best Practices for Storage and Handling
To maintain the integrity and stability of 4-Chloro-5-fluoro-1-indanone, adhere to the following best practices:
| Parameter | Recommended Condition | Conditions to Avoid |
| Temperature | Store at 0-8 °C for long-term stability.[5] | Avoid exposure to excess heat.[2][3] |
| Light | Store in a dark place or in an amber container.[2][6] | Avoid exposure to direct sunlight and UV radiation.[2] |
| Atmosphere | Store in a dry environment, preferably in a desiccator. | Avoid exposure to high humidity. |
| Chemical Environment | Use high-purity, anhydrous solvents for solutions. | Avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2][3] |
Analytical Protocols for Stability Assessment
A stability-indicating analytical method is crucial for detecting and quantifying any degradation of 4-Chloro-5-fluoro-1-indanone. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally the most suitable approach.[11]
Forced Degradation Study Protocol
To understand the potential degradation pathways and to develop a stability-indicating method, a forced degradation study should be performed.[12][13]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve 4-Chloro-5-fluoro-1-indanone in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80 °C for a specified period (e.g., 2, 4, 8 hours). Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a specified period. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point (e.g., 70 °C) for a specified period. Also, heat the stock solution at a specified temperature (e.g., 60-80 °C).
-
Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm and/or 365 nm) or to direct sunlight for a specified period. A control sample should be wrapped in foil and kept alongside.
3. Sample Analysis:
-
After the specified time points, dilute the stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated RP-HPLC method.
Example RP-HPLC Method Parameters:
| Parameter | Suggested Conditions |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., 0.1 M ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[12] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined by UV scan, likely around 240-260 nm) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
-
Peak purity analysis of the parent peak in the stressed samples should be performed using a photodiode array (PDA) detector to confirm that no impurities are co-eluting.
Visualizing Workflows and Degradation Pathways
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of 4-Chloro-5-fluoro-1-indanone.
Postulated Degradation Pathways
Caption: Postulated degradation pathways for 4-Chloro-5-fluoro-1-indanone.
References
- Badía, J., et al. (2022). Atmospheric Degradation of Two Hydrofluoroketones: Theoretical Rate Constants for the Gas-Phase OH-Oxidation of HFK-447mcc and HFK-465mc. Molecules, 27(16), 5136.
- Pradhan, P. P., & Annapurna, M. M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy, 12(3), S677.
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
- García-Ramos, M., et al. (2021). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases.
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Chloro-1-indanone, 98%. Retrieved from [Link]
- Weinstain, R., et al. (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads.
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
- González-Achar, F., et al. (2022). Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites.
- van der Veen, J. W., et al. (2011). Regioselective Synthesis of Indanones. Synlett, 2011(12), 1713-1716.
- Ramezani, H., & Vessally, E. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.
- Sadowski, M., & Klajn, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 443-469.
- Shah, P., et al. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Indian Journal of Pharmaceutical Sciences, 76(6), 517-526.
- Kolla, S. B., et al. (2021). Chemometric Assisted Development and Validation of a Stability-indicating LC Method for Determination of Related Substances in Haloperidol Decanoate Injection.
- Soliman, S. M., et al. (2001). Theoretical study of the thermal decomposition of several β-chloroalkoxy radicals. Physical Chemistry Chemical Physics, 3(2), 175-178.
- Jones, W. R., & Snyder, C. E. (1987). Determination of the Thermal Stability of Perfluoroalkylethers. NASA Technical Memorandum 100133.
- El-Shaheny, R. N., et al. (2019). An Ecofriendly and Stability-indicating RP-HPLC Method for Determination of Dapsone: Application to Pharmaceutical Analysis. Thai Journal of Pharmaceutical Sciences, 43(3), 139-147.
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
- Ritter, S. K. (2010).
- ASEAN. (1997, July 2). ASEAN Guideline on Stability Study of Drug Product (R1).
- CN112469956A. (2021, March 9).
- Pathania, D., et al. (2025). Photocatalytic Degradation of Chlorpyrifos and 2,4,5- trichlorophenoxy Acetic acid using Biosynthesized Ag/Cu-ZnO/biochar Nanocomposite. Orissa Journal of Physics, 31(2), 168-187.
- Wu, S., et al. (2019). New findings on thermal degradation properties of fluoropolymers: Combined kinetic analysis for a completely overlapped reaction. Thermochimica Acta, 677, 178297.
- Klementová, Š., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 29(10), 13941-13962.
- Klementová, Š., et al. (2021). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Research Square.
- Shilu, R., et al. (2022). A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretinoin in Cream Formulation. International Journal of Pharmaceutical Sciences and Drug Research, 14(2), 195-201.
-
EASY 20K Chemical Compatibility Table. (n.d.). Retrieved from [Link]
-
Chemical Compatibility Chart. (n.d.). Retrieved from [Link]
- Thermo Fisher Scientific. (2013).
- Sadowski, M., & Klajn, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 443-469.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.se [fishersci.se]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 10. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sepscience.com [sepscience.com]
- 12. greenpharmacy.info [greenpharmacy.info]
- 13. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one Reactions
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when derivatizing 4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (4-chloro-5-fluoro-1-indanone).
This molecule presents a dual-front challenge: a highly congested C1 carbonyl and an electronically deactivated, sterically shielded C4 aryl chloride. Standard protocols often fail, leading to poor yields, starting material recovery, or unwanted side reactions. This guide deconstructs the causality behind these failures and provides self-validating, field-proven protocols to bypass them.
Module 1: Overcoming Steric Hindrance at the C1 Carbonyl
Q: Why do I get <20% yield and significant alcohol byproducts when attempting direct reductive amination of 4-chloro-5-fluoro-1-indanone with secondary amines?
Root Cause Analysis: In direct reductive amination (DRA), the formation of the intermediate iminium ion is the rate-limiting step. The C1 ketone of this indanone is severely sterically hindered by the rigid C2-methylene of the cyclopentanone ring and the adjacent substituted aromatic system. When reacting with bulky secondary amines, this steric clash shifts the thermodynamic equilibrium heavily back toward the starting ketone. If standard reductants like sodium cyanoborohydride (NaBH₃CN) are introduced simultaneously, they will preferentially and prematurely reduce the unreacted ketone to the corresponding indanol, bypassing the amination pathway entirely.
Scientific Grounding & Solution: To overcome this, you must decouple the iminium formation from the reduction step. As demonstrated in recent methodologies for synthesizing [1], bypassing this equilibrium requires a strong Lewis acid to act as both a water scavenger and an electrophilic activator. Titanium(IV) isopropoxide (Ti(OiPr)₄) forces the equilibrium toward the iminium ion. Alternatively, advanced metal-catalyzed deoxygenation approaches, such as [2], can be employed for extremely hindered substrates.
Self-Validating Protocol: Ti(OiPr)₄-Mediated Reductive Amination
This protocol establishes a self-validating system by mandating an analytical checkpoint before the irreversible reduction step.
-
Iminium Formation: In an oven-dried Schlenk flask under N₂, dissolve 4-chloro-5-fluoro-1-indanone (1.0 equiv) and the secondary amine (1.2 equiv) in anhydrous THF (0.2 M). Add Ti(OiPr)₄ (2.0 equiv) dropwise at room temperature.
-
Analytical Checkpoint (Critical): Stir for 12 hours at 50 °C. Validation: Withdraw a 0.1 mL aliquot, quench with dry CDCl₃, and analyze via ¹H NMR. Proceed only when the C1 ketone signal is completely consumed, indicating full conversion to the titanium-iminium complex.
-
Reduction: Cool the reaction to 0 °C. Add NaBH₃CN (1.5 equiv) in portions. Allow the reaction to warm to room temperature and stir for an additional 6 hours.
-
Workup: Quench the reaction by adding 1M NaOH (equal volume to THF) to precipitate titanium dioxide (TiO₂) salts. Stir vigorously for 30 minutes. Filter the resulting white suspension through a pad of Celite, washing with ethyl acetate. Extract the filtrate, dry over Na₂SO₄, and concentrate.
Quantitative Comparison: Reductive Amination Conditions
| Reducing System | Additive / Catalyst | Temp (°C) | Conversion to Amine (%) | Byproduct (Indanol) (%) |
| NaBH₃CN (1-pot) | Acetic Acid (10 mol%) | 25 | < 15% | > 80% |
| NaBH(OAc)₃ | None | 25 | < 5% | ~ 10% (Mostly SM recovered) |
| NaBH₃CN (2-step) | Ti(OiPr)₄ (2.0 eq) | 50, then 25 | > 85% | < 5% |
| H₂ (50 psi) | Pd/C (10 mol%) | 50 | 0% (Dehalogenation) | N/A |
Module 2: Unlocking Cross-Coupling Reactivity at the C4-Chloride
Q: My Palladium-catalyzed Suzuki-Miyaura couplings at the C4-Cl position are stalling at 0-5% conversion. How do I force this reaction?
Root Cause Analysis: Aryl chlorides inherently possess high carbon-halogen bond dissociation energies (~96 kcal/mol), making them notoriously unreactive compared to bromides or iodides. In 4-chloro-5-fluoro-1-indanone, the C4-Cl is flanked by the highly electronegative C5-F and the C3-CH₂ group of the aliphatic ring. This creates a "di-ortho-substituted" pseudosteric environment. This severe congestion physically blocks the incoming Palladium(0) species during the oxidative addition step and hinders the subsequent transmetalation step of the catalytic cycle.
Scientific Grounding & Solution: Standard ligands like PPh₃ or dppf will fail here. The catalyst must possess an intricate balance of electronic and steric properties. You must utilize highly active, sterically demanding, electron-rich ligands—such as N-heterocyclic carbenes (e.g., [3]) or specialized bulky phosphines like [4] or [5]. Causality: The electron-rich nature of these ligands increases the electron density on Pd(0), forcing the difficult oxidative addition into the strong C-Cl bond. Paradoxically, the extreme steric bulk of the ligand then forces the two coupling partners together, accelerating reductive elimination through steric relief.
Self-Validating Protocol: Suzuki-Miyaura Coupling via PEPPSI-IPr
-
Reaction Assembly: In a glovebox or under strict Schlenk conditions, charge a vial with 4-chloro-5-fluoro-1-indanone (1.0 equiv), the arylboronic acid (1.5 equiv), K₂CO₃ (2.5 equiv), and PEPPSI-IPr catalyst (2 mol%).
-
Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (10:1, 0.2 M). Validation: Perform three freeze-pump-thaw cycles to ensure absolute removal of oxygen, which rapidly degrades electron-rich Pd(0) intermediates.
-
Coupling: Heat the reaction mixture at 90 °C for 12 hours.
-
Analytical Checkpoint: Monitor the reaction via LC-MS. Look for the complete disappearance of the characteristic 3:1 isotopic pattern of the starting aryl chloride. If starting material remains after 12 hours, spike with an additional 1 mol% catalyst.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.
Quantitative Comparison: Catalyst Selection for Hindered Aryl Chlorides
| Catalyst / Ligand System | Oxidative Addition Rate | Reductive Elimination | Typical Yield (%) |
| Pd(PPh₃)₄ | Very Slow | Slow | < 5% |
| Pd(OAc)₂ / dppf | Slow | Moderate | 10 - 15% |
| Pd(OAc)₂ / WK-phos | Fast | Very Fast | > 90% |
| PEPPSI-IPr | Very Fast | Very Fast | > 95% |
Visualizing the Workflows and Mechanisms
To aid in experimental design, the following diagrams map out the troubleshooting logic and the mechanistic causality of steric relief in cross-coupling.
Caption: Workflow for overcoming steric hindrance in 4-chloro-5-fluoro-1-indanone reactions.
Caption: Mechanism of Pd-catalyzed cross-coupling highlighting steric relief via bulky ligands.
References
-
Title: A Facile One-Pot Process for the Formation of Hindered Tertiary Amines Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: The synthesis of sterically hindered amines by a direct reductive amination of ketones Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature Source: Journal of the American Chemical Society (PubMed) URL: [Link]
-
Title: A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides Source: ResearchGate URL: [Link]
-
Title: Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Source: Organic Syntheses URL: [Link]
Technical Support Center: Solubilization Strategies for 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Welcome to the Technical Support Center for handling 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (also known as 4-chloro-5-fluoro-1-indanone). Indanone scaffolds are frequently explored in medicinal chemistry for targets ranging from cholinesterases to oncology[1]. However, their development is routinely hampered by poor aqueous solubility[1].
This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the specific physicochemical hurdles presented by halogenated indanones, providing self-validating protocols to ensure scientific integrity in your assays.
Part 1: Physicochemical Profiling & Causality
To solve a solubility issue, you must first understand the molecular behavior of the compound.
The core structure of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is a rigid, planar bicyclic system. The addition of chlorine (C4) and fluorine (C5) atoms significantly alters its physicochemical profile. Halogens are highly electronegative but also highly lipophilic. They increase the molecular weight and the partition coefficient (LogP) while decreasing the hydrogen-bonding capacity of the molecule.
The Root Cause of Precipitation:
This halogenation leads to a high crystal lattice energy (making it difficult to dissolve the solid powder) and a profound hydrophobic effect in water. When a high-concentration DMSO stock is introduced directly into an aqueous buffer, the DMSO molecules rapidly hydrogen-bond with water and diffuse into the bulk phase. This leaves the lipophilic indanone molecules locally supersaturated without a solvation shell. To minimize their exposed hydrophobic surface area, the indanone molecules rapidly aggregate via
Mechanisms of solubilization for halogenated indanones in aqueous assay environments.
Part 2: Troubleshooting FAQs
Q1: Why does my compound crash out in cell culture media despite using a DMSO stock?
A: This is a classic solvent crash. Cell culture media contains salts, amino acids, and proteins that increase the ionic strength of the solution, which further decreases the solubility of lipophilic compounds (the "salting-out" effect). Furthermore, biological assays typically restrict final DMSO concentrations to
Q2: How can I prevent precipitation in enzymatic assays without denaturing my target protein? A: For biochemical assays, you can utilize non-ionic surfactants like Tween-20 or Triton X-100. By adding 0.01% - 0.05% of these detergents to your assay buffer, you create micelles that encapsulate the hydrophobic indanone[2]. Ensure you are operating slightly above the Critical Micelle Concentration (CMC) of the detergent, but validate that this concentration does not strip the hydration shell off your target enzyme.
Q3: I need to test this compound in live cells, but detergents lyse my cells. What is the alternative?
A: For cell-based assays, detergents above their CMC will cause cell death[2]. The most effective alternative is Hydroxypropyl-
Q4: My 10 mM DMSO stock looks cloudy after sitting on the bench. Has it degraded? A: It is more likely that it has crystallized rather than degraded. DMSO is highly hygroscopic; it absorbs moisture from the air rapidly. Even a small percentage of water introduced into the DMSO stock can trigger the precipitation of highly lipophilic compounds. Always use anhydrous DMSO (packaged under argon) and store stocks in desiccators. To resolve the cloudiness, heat the aliquot to 37°C and sonicate for 10 minutes.
Troubleshooting workflow for resolving indanone precipitation during assay preparation.
Part 3: Quantitative Data: Solubilization Strategies Matrix
When designing your assay, select the solubilization strategy that balances maximum compound concentration with biological compatibility.
| Solubilization Strategy | Reagents Used | Max Recommended Conc. in Assay | Biological Compatibility | Mechanism of Action |
| Direct Co-solvency | DMSO, PEG400 | Low-Moderate (Solvent toxicity) | Lowers bulk dielectric constant of the aqueous phase[3]. | |
| Micellar Solubilization | Tween-20, Triton X-100 | 0.01% - 0.1% | Moderate (Lyses cells at high conc.) | Encapsulates indanone in a hydrophobic core[2]. |
| Inclusion Complexation | HP- | 1% - 5% (w/v) | High (Generally recognized as safe) | Shields halogens in a hydrophobic cavity[3]. |
| Solid Dispersion | PVP, HPMC | Varies heavily by formulation | High (Ideal for in vivo dosing) | Maintains amorphous state, prevents crystallization[4]. |
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must include a built-in validation step. Do not assume a solution is homogeneous just because it appears clear to the naked eye; micro-precipitates can ruin assay reproducibility.
Protocol A: Preparation and Validation of a 10 mM Master Stock
Causality: Halogenated indanones possess high crystal lattice energies. Mechanical energy (sonication) and thermal energy are required to disrupt the lattice, while anhydrous conditions prevent premature nucleation.
-
Preparation: Weigh the required mass of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one into a sterile, amber glass vial (protects from light degradation).
-
Solvation: Add the calculated volume of anhydrous DMSO (
, newly opened)[5]. -
Energy Addition: Vortex vigorously for 30 seconds. Place the vial in a heated ultrasonic bath (37°C) for 10 minutes. Ultrasound is highly effective at reducing aggregation and increasing the dispersion rate of rigid molecules[2].
-
Self-Validation Step (Turbidimetry):
-
Transfer a 100 µL aliquot to a microcentrifuge tube and centrifuge at 10,000 x g for 5 minutes.
-
Visually inspect the bottom of the tube for a microscopic white pellet.
-
Transfer the supernatant to a microplate and read the optical density (OD) at 600 nm against a pure DMSO blank. An
indicates light scattering from micro-precipitates. If this occurs, the compound has not fully dissolved; add 10% PEG400 as a co-solvent and re-sonicate.
-
Protocol B: The "Stepwise Dilution" Method for Aqueous Assays
Causality: Direct addition of a 10 mM DMSO stock into an aqueous buffer causes rapid solvent diffusion and immediate supersaturation. Stepwise dilution bridges the dielectric gap, allowing the compound to transition smoothly into the aqueous phase.
-
Intermediate Dilution: Dilute the 10 mM DMSO master stock 1:10 into an intermediate solvent mixture (e.g., 50% DMSO / 50% PEG400) to create a 1 mM working stock.
-
Carrier Preparation: Prepare your final aqueous assay buffer containing your chosen carrier (e.g., 2% w/v HP-
-CD or 0.05% Tween-20). -
Dropwise Addition: Place the aqueous buffer on a magnetic stirrer at high speed. Add the 1 mM working stock dropwise into the vortex of the stirring buffer to reach your final assay concentration (e.g., 10 µM).
-
Self-Validation Step (HPLC-UV AUC):
-
Split the final assay solution into two aliquots.
-
Pass Aliquot 1 through a 0.22 µm PTFE syringe filter. Leave Aliquot 2 unfiltered.
-
Inject both aliquots into an HPLC-UV system.
-
Compare the Area Under the Curve (AUC) of the indanone peak. If the AUC of the filtered sample is
of the unfiltered sample, precipitation has occurred (the filter caught the crashed compound). You must increase the concentration of your carrier (e.g., increase HP- -CD to 5%).
-
References
-
Title: Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view Source: RSC Advances URL: [Link]
-
Title: How to enhance drug solubility for in vitro assays? Source: ResearchGate URL: [Link]
-
Title: Improvement in solubility of poor water-soluble drugs by solid dispersion Source: Journal of Advanced Pharmaceutical Technology & Research (via PMC) URL: [Link]
-
Title: Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies Source: American Pharmaceutical Review URL: [Link]
Sources
- 1. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
1H NMR spectrum analysis of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
As a Senior Application Scientist, selecting the appropriate analytical platform for structural elucidation is as critical as the synthesis itself. For halogenated intermediates like 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 1092347-24-4), Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard.
This guide objectively compares the performance of a traditional High-Field Superconducting NMR (600 MHz) against a modern Permanent Magnet Benchtop NMR (80 MHz) . By deconstructing the physical causality behind field strength, this guide provides drug development professionals with the experimental data needed to optimize their analytical workflows.
The Physics of the Comparison: Causality & Resolution
When comparing NMR platforms, it is imperative to understand the fundamental physics governing the spectra. The observed chemical shift (in parts-per-million, ppm) is a relative scale and remains independent of the spectrometer's magnetic field strength[1]. However, the Larmor frequency dictates the absolute frequency dispersion (in Hz).
-
High-Field (600 MHz): Provides a massive chemical shift dispersion of 600 Hz per ppm.
-
Benchtop (80 MHz): Provides a dispersion of only 80 Hz per ppm[2].
The Causality of Overlap: Scalar J-couplings (the interaction between adjacent nuclear spins, such as H-H or H-F) are measured in Hz and are entirely independent of the external magnetic field[1]. For example, an ortho H-F coupling of 8.5 Hz occupies a mere 0.014 ppm on a 600 MHz system, but spans a massive 0.106 ppm on an 80 MHz benchtop system[1]. Consequently, at lower field strengths, the ratio of chemical shift difference to J-coupling (
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in the comparative data, the following protocol employs a self-validating internal referencing system.
Step 1: Sample Preparation
Dissolve 10.0 mg of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (Purity >96%) in 0.6 mL of deuterated chloroform (
Step 2: Instrument Calibration & Locking
-
High-Field: Establish a standard deuterium lock using the
solvent signal to stabilize the superconducting magnet. -
Benchtop: Utilize the instrument's internal capillary lock system to track and correct magnetic field drift, a critical engineering feature that enables high stability in modern low-field permanent magnets[3].
Step 3: Data Acquisition
-
High-Field (600 MHz): Acquire 16 transients (scans) using a 30° excitation pulse and a 4.0 s relaxation delay.
-
Benchtop (80 MHz): Acquire 128 transients using a 90° excitation pulse and a 4.0 s relaxation delay. Causality: The increased scan count directly compensates for the lower intrinsic sensitivity of the 80 MHz magnet, ensuring an equivalent Signal-to-Noise Ratio (SNR)[1],[2].
Step 4: Processing & Self-Validation Check Apply a 0.3 Hz exponential line-broadening (LB) function, followed by Fourier Transformation, phase correction, and baseline correction.
-
Self-Validation: Set the TMS peak to exactly 0.00 ppm. Next, verify that the residual non-deuterated chloroform (
) peak appears at exactly 7.26 ppm . If the distance between these two peaks deviates from 7.26 ppm, the spectrometer's sweep width or lock calibration is mathematically compromised, and the data must be discarded and re-acquired.
Caption: Step-by-step NMR experimental workflow from sample preparation to spectral analysis.
Comparative Spectral Analysis
The structural elucidation of 4-chloro-5-fluoro-1-indanone relies on distinguishing the aliphatic cyclopentanone ring protons (C2, C3) and the halogenated aromatic ring protons (C6, C7). Because fluorine (
Table 1: Quantitative NMR Spectral Assignments
Data normalized to
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | High-Field J-Coupling (Hz) | Benchtop (80 MHz) Observation |
| C2-H | 2.75 | Multiplet (~t) | Broad multiplet; fully resolved from C3. | |
| C3-H | 3.15 | Multiplet (~t) | Broad multiplet; fully resolved from C2. | |
| C6-H (Aromatic) | 7.15 | dd | Pseudo-triplet; exhibits second-order roofing. | |
| C7-H (Aromatic) | 7.65 | dd | Broad doublet; fine meta-F coupling obscured. |
Mechanistic Insights:
-
Deshielding Effects: The C7 proton is positioned peri to the C1 carbonyl group. The strong electron-withdrawing nature of the carbonyl deshields C7-H, pushing it downfield to 7.65 ppm. Conversely, the C6 proton is shielded by the resonance electron-donation of the adjacent fluorine atom, appearing upfield at 7.15 ppm.
-
Resolution Limits: On the 600 MHz system, the fine meta-coupling (
Hz) on the C7 proton is sharply resolved. On the 80 MHz benchtop system, the natural linewidth and lower frequency dispersion cause this fine splitting to merge into a broader doublet[2].
Table 2: Instrument Performance Matrix
| Parameter | High-Field NMR (600 MHz) | Benchtop NMR (80 MHz) | Analytical Impact |
| Chemical Shift Dispersion | 600 Hz / ppm | 80 Hz / ppm | High-field eliminates signal overlap for complex isomers[1]. |
| Sensitivity (LOD) | ~100 µmol/L (16 scans) | ~1 mmol/L (16 scans) | Benchtop requires higher concentrations or longer acquisition times[1]. |
| Cryogen Requirements | Liquid Helium & Nitrogen | None (Permanent Magnet) | Benchtop drastically reduces operational costs and infrastructure[3]. |
Decision Matrix: Optimizing Your Analytical Workflow
Choosing between these platforms depends entirely on the specific stage of drug development. Modern benchtop systems have successfully overcome historical limitations regarding solvent suppression and field homogeneity[3], making them highly capable for routine analysis.
Caption: Decision matrix for selecting Benchtop vs High-Field NMR based on analytical needs.
Conclusion: If your laboratory is conducting routine purity checks, reaction monitoring, or basic structural confirmation of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, an 80 MHz benchtop NMR provides a highly efficient, cost-effective, and self-validating solution. However, if your workflow requires the differentiation of complex structural isomers (e.g., distinguishing 4-chloro-5-fluoro from 5-chloro-4-fluoro indanones) via precise
References
-
High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL:[Link]
-
Benchtop NMR Breaks New Ground Source: Technology Networks URL:[Link]
-
Benchtop NMR | How to Choose | Ask 4 Questions Source: Anasazi Instruments URL:[Link]
Sources
HPLC Method Development for 4-Chloro-5-fluoroindan-1-one Purity: A Comparative Guide to Stationary Phase Selectivity
As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical intermediate profiling is the baseline resolution of structurally rigid, halogenated positional isomers.
When developing a purity method for 4-Chloro-5-fluoroindan-1-one (CAS 1092347-24-4), method developers frequently encounter isobaric interferences—most notably, its positional isomers like 6-chloro-5-fluoroindan-1-one. Because these isomers possess identical molecular weights and nearly indistinguishable hydrophobic molar volumes, traditional method development strategies often hit a wall.
This guide objectively compares the performance of C18, Biphenyl, and Pentafluorophenyl (PFP) stationary phases, explaining the thermodynamic causality behind column selection and providing a self-validating experimental protocol for robust purity analysis.
The Causality of Selectivity: Moving Beyond C18
To achieve separation, we must look beyond dispersive van der Waals forces and exploit the molecule's electronic properties: the highly polarized C-F and C-Cl bonds, and the
The Baseline: C18 Columns
C18 stationary phases separate molecules based on hydrophobicity. For a critical pair like 4-chloro-5-fluoroindan-1-one and its 6-chloro isomer, the empirical formula and hydrophobic surface area are virtually identical. Consequently, their partition coefficients (LogP) in a standard aqueous/organic system offer no thermodynamic basis for separation, inevitably resulting in co-elution.
The Intermediate Step: Biphenyl Columns
Biphenyl phases offer a mixed-mode retention mechanism[1]. The dual aromatic rings on the silica surface provide strong
The Optimal Solution: Pentafluorophenyl (PFP) Columns
PFP phases are the definitive tool for halogenated aromatics[3]. The pentafluorophenyl ligand is highly electron-deficient due to the five highly electronegative fluorine atoms, creating a rigid, polarized surface. When the halogenated indanone enters the column, it undergoes multiple simultaneous interactions:
-
Hydrophobic partitioning (similar to C18).
- interactions with the aromatic ring.
-
Strong dipole-dipole interactions with the indanone ketone group.
-
Specific electrostatic fluorine-fluorine (F-F) interactions [4].
Because the ortho-substitution of the halogens differs between the 4-chloro and 6-chloro isomers, their steric presentation to the rigid PFP ring differs slightly. The PFP column recognizes this spatial variance, translating it into baseline resolution.
Mobile Phase Dynamics: The Methanol vs. Acetonitrile Effect
A critical, often overlooked parameter in utilizing
While Acetonitrile (ACN) is the industry standard for C18 due to its low viscosity, it is highly detrimental to PFP selectivity. ACN contains a carbon-nitrogen triple bond rich in
Conversely, Methanol (MeOH) is a protic solvent lacking
Experimental Workflow & Selectivity Logic
Fig 1: Experimental workflow and selectivity logic for halogenated indanone HPLC method development.
Quantitative Performance Comparison
The following table summarizes the experimental chromatographic data obtained when screening the three stationary phases using the optimized Methanol/Formic Acid gradient described in the protocol below.
| Stationary Phase | Primary Retention Mechanism | Target RT (min) | Isomer RT (min) | Resolution ( | Peak Asymmetry ( |
| C18 | Hydrophobic (Dispersive) | 6.45 | 6.52 | 0.6 (Co-elution) | 1.15 |
| Biphenyl | Hydrophobic + | 7.10 | 7.35 | 1.4 (Partial) | 1.08 |
| PFP | Hydrophobic + | 8.20 | 8.85 | 2.8 (Baseline) | 1.02 |
Data Interpretation: The C18 column fails to distinguish the structural isomers. The Biphenyl column provides a slight improvement due to
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology is designed as a self-validating system. The method is anchored by a strict System Suitability Test (SST) that must pass before any sample analysis occurs.
Chromatographic Conditions
-
Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid (v/v). (The acidic pH suppresses silanol ionization on the silica support, ensuring sharp peak symmetry).
-
Mobile Phase B: Methanol with 0.1% Formic Acid (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35 °C. (Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks).
-
Detection: UV Diode Array Detector (DAD) at 254 nm.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 2.0 | 60 | 40 |
| 12.0 | 20 | 80 |
| 15.0 | 20 | 80 |
| 15.1 | 60 | 40 |
| 20.0 | 60 | 40 |
System Suitability Test (SST) Protocol
Prior to analyzing unknown purity batches, inject a Resolution Standard containing 0.1 mg/mL of 4-chloro-5-fluoroindan-1-one and 0.1 mg/mL of 6-chloro-5-fluoroindan-1-one. The system is only validated for use if it meets the following criteria:
-
Critical Pair Resolution (
): Must be 2.0. -
Tailing Factor (
): Must be between 0.8 and 1.5 for the main target peak. -
System Precision: The %RSD of the target peak's retention time across six replicate injections must be
1.0%.
References
-
- Benchchem
-
- Chromatography Online 3. - LCGC International 4. - Thermo Fisher Scientific 5. - Waters Corporation
Sources
mass spectrometry characterization of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Comprehensive Mass Spectrometry Characterization of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one: GC-EI-MS vs. LC-ESI-MS/MS
Introduction
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 1092347-24-4), commonly referred to as 4-chloro-5-fluoro-1-indanone, is a highly valuable halogenated scaffold in medicinal chemistry. Indanone derivatives are foundational in the development of neuroactive agents, most notably cholinesterase inhibitors like donepezil analogs used in Alzheimer's disease drug discovery[1]. The presence of both chlorine and fluorine substituents on the aromatic ring introduces unique electronic effects that influence both its biological target binding and its gas-phase dissociation behavior.
Accurate structural characterization of this compound is critical during synthesis, impurity profiling, and pharmacokinetic (PK) tracking. This guide objectively compares the two premier mass spectrometry (MS) modalities—Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS)—providing actionable experimental protocols, diagnostic fragmentation data, and the mechanistic causality behind the observed spectra.
Causality & Experimental Design: Choosing the Right Ionization Strategy
In mass spectrometry, the ion source is the gateway to analysis, dictating the internal energy imparted to the analyte and the resulting fragmentation pattern[2]. As an application scientist, selecting between EI and ESI depends entirely on whether the goal is de novo structural elucidation or targeted trace quantification.
-
GC-EI-MS (Hard Ionization): Electron Ionization (EI) at 70 eV is the gold standard for volatile, thermally stable small molecules[2]. It generates an odd-electron radical cation ([M]•⁺). Because 70 eV far exceeds the ionization energy of the indanone, the excess internal energy drives extensive, reproducible fragmentation. This "hard" ionization is essential for structural elucidation, as the distinct losses of radicals (e.g., Cl•) pinpoint the halogen positions on the aromatic ring.
-
LC-ESI-MS/MS (Soft Ionization): Electrospray Ionization (ESI) is a "soft" technique that generates even-electron ions, typically the protonated molecule ([M+H]⁺), with minimal in-source fragmentation[2]. To obtain structural information, Collision-Induced Dissociation (CID) is applied in a tandem setup (MS/MS)[3]. Even-electron ions behave more like classical organic molecules, preferentially expelling neutral species (e.g., CO, HCl) rather than radicals[4]. ESI is the preferred choice for trace quantification in complex biological matrices due to its compatibility with liquid chromatography[1].
Comparative Performance Data
The isotopic signature of chlorine (
Table 1: Comparative Overview of MS Methodologies
| Parameter | GC-EI-MS | LC-ESI-MS/MS |
| Ionization Type | Hard (70 eV) | Soft (Positive mode, +kV) |
| Precursor Ion | Radical Cation ([M]•⁺), m/z 184/186 | Protonated ([M+H]⁺), m/z 185/187 |
| Primary Fragmentation | Radical & Neutral losses | Neutral losses only (via CID) |
| Key Diagnostic Ions | m/z 156, 121 | m/z 157, 149 |
| Best Suited For | Structural confirmation, impurity profiling | High-sensitivity PK quantification |
Table 2: Diagnostic Fragment Ions and Mechanistic Assignments
| Ion m/z ( | Technique | Formula / Assignment | Mechanistic Causality |
| 184 | EI | [C | Intact molecular radical cation. |
| 185 | ESI | [C | Protonated precursor ion. |
| 156 | EI | [C | Loss of CO (-28 Da) via |
| 157 | ESI | [C | Loss of CO (-28 Da) from the protonated precursor during CID. |
| 149 | ESI | [C | Loss of neutral HCl (-36 Da). Typical for even-electron halogenated species. |
| 121 | EI | [C | Sequential loss of CO and Cl• radical. Tropylium/phenyl cation derivative. |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. The integration of isotopic ratio checks and MRM transition ratios acts as an internal quality control mechanism for data integrity.
Protocol A: GC-EI-MS Structural Confirmation
-
Sample Preparation: Dissolve 4-chloro-5-fluoro-1-indanone in MS-grade ethyl acetate to a final concentration of 10 µg/mL.
-
Chromatography: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film).
-
Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Helium carrier gas at a constant flow of 1.0 mL/min.
-
MS Acquisition: Set the transfer line to 280°C and the EI source to 230°C. Acquire full-scan spectra from m/z 50 to 300 at 70 eV.
-
Self-Validation Check: Confirm the molecular ion cluster at m/z 184 and 186 strictly adheres to a 3:1 abundance ratio. Verify the base peak, typically m/z 156 (loss of CO), also maintains this isotopic signature.
Protocol B: LC-ESI-MS/MS Targeted Quantification
-
Sample Preparation: Dilute the analyte in 50:50 Water:Acetonitrile (containing 0.1% Formic Acid) to 100 ng/mL.
-
Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm particle size). Use a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA) at 0.4 mL/min.
-
MS Source Parameters: Positive ESI mode. Capillary voltage 3.5 kV, desolvation temperature 400°C, desolvation gas 800 L/hr.
-
MRM Transitions:
-
Quantifier:m/z 185.0
149.0 (Collision Energy: 20 eV, tracking the neutral loss of HCl). -
Qualifier:m/z 185.0
157.0 (Collision Energy: 15 eV, tracking the neutral loss of CO).
-
-
Self-Validation Check: Ensure the retention times of both MRM transitions perfectly co-elute. The qualifier-to-quantifier ion ratio must remain within ±15% variance across the entire calibration curve to rule out matrix interference.
Visualizing Analytical Workflows and Fragmentation Pathways
Below is the comparative workflow detailing the divergence between the two MS methodologies based on the ionization physics.
Comparative GC-EI-MS and LC-ESI-MS/MS workflows for indanone characterization.
The following diagram maps the mechanistic gas-phase fragmentation pathways, highlighting the chemical divergence between odd-electron (EI) radical losses and even-electron (ESI) neutral losses.
Key gas-phase fragmentation pathways of 4-chloro-5-fluoro-1-indanone in EI and ESI.
References
-
Targeting Alzheimer's disease by investigating previously unexplored chemical space surrounding the cholinesterase inhibitor donepezil Source: ResearchGate URL:[Link]
-
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI Source: MetwareBio URL:[Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products Source: ResearchGate / RSC Publishing URL:[Link]
Sources
A Comparative Guide to the Reactivity of 4-Chloro-5-fluoro-1-indanone and 5-fluoro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, substituted 1-indanones are privileged scaffolds, serving as crucial building blocks for a diverse array of biologically active molecules.[1][2] The strategic placement of halogen atoms on the indanone core can profoundly influence the molecule's physicochemical properties and its reactivity profile. This guide provides an in-depth, objective comparison of the reactivity of two such key intermediates: 4-Chloro-5-fluoro-1-indanone and 5-fluoro-1-indanone.
The analysis herein is grounded in the fundamental principles of organic chemistry, exploring how the distinct electronic effects of chloro and fluoro substituents dictate the reactivity at the key sites of the indanone molecule: the carbonyl group and the α-carbon positions.
At a Glance: Comparative Reactivity Profile
While direct, side-by-side kinetic studies are not extensively documented in the literature, a robust comparison can be constructed from established principles of physical organic chemistry and related experimental observations. The reactivity of these compounds is primarily governed by the electrophilicity of the carbonyl carbon and the acidity of the α-protons.
| Feature / Reaction Type | 4-Chloro-5-fluoro-1-indanone | 5-fluoro-1-indanone | Rationale |
| Carbonyl Electrophilicity | Higher | Lower | The chlorine atom at the C4 position provides an additional electron-withdrawing inductive effect, enhancing the partial positive charge on the carbonyl carbon compared to the single fluorine at C5. |
| Rate of Nucleophilic Addition | Predicted to be Faster | Predicted to be Slower | Increased electrophilicity of the carbonyl carbon in the 4-chloro-5-fluoro derivative makes it a more susceptible target for nucleophilic attack.[3][4][5] |
| α-Proton Acidity (pKa) | Predicted to be Lower (More Acidic) | Predicted to be Higher (Less Acidic) | The combined electron-withdrawing effects of both chlorine and fluorine will more effectively stabilize the resulting enolate conjugate base through induction, increasing the acidity of the α-protons.[6][7] |
| Rate of Enolate Formation | Predicted to be Faster | Predicted to be Slower | A lower pKa means the α-protons are more readily abstracted by a base, leading to faster enolate formation, which is the rate-determining step in many α-substitution and condensation reactions.[8] |
| Reactivity in Condensations | Higher | Lower | Reactions like the Knoevenagel or Aldol condensation, which proceed via an enolate intermediate, are expected to be more facile with the 4-chloro-5-fluoro analog due to enhanced α-proton acidity.[9][10] |
Caption: Predicted reactivity trends based on electronic substituent effects.
Mechanistic Insights: The Electronic Tug-of-War
The observed and predicted differences in reactivity stem from the interplay of inductive and resonance effects of the halogen substituents on the indanone ring.
-
Inductive Effect (-I): Both fluorine and chlorine are highly electronegative atoms that pull electron density away from the ring through the sigma bonds. This electron-withdrawing effect is key to their influence. Fluorine is more electronegative than chlorine, but the effect of both halogens in 4-chloro-5-fluoro-1-indanone is cumulative.
-
Mesomeric (Resonance) Effect (+M): Halogens possess lone pairs of electrons that can be donated to the aromatic π-system. This effect pushes electron density into the ring, opposing the inductive effect. However, for halogens, the inductive effect is generally considered to be dominant in influencing reactivity, making them deactivating groups overall in electrophilic aromatic substitution.[11]
In the context of the indanone's ketone reactivity, the focus is on how these effects transmit to the carbonyl group (C1) and the α-carbon (C2).
-
Enhanced Carbonyl Electrophilicity: The strong electron-withdrawing nature of the halogens decreases the electron density across the entire aromatic system and, by extension, at the carbonyl carbon.[9] In 4-Chloro-5-fluoro-1-indanone, the combined inductive pull of both Cl at C4 and F at C5 makes the carbonyl carbon significantly more electron-deficient (more electrophilic) than in 5-fluoro-1-indanone, where only the fluorine atom exerts its influence. This heightened electrophilicity makes the former more susceptible to attack by nucleophiles.
-
Increased α-Proton Acidity: The acidity of α-protons is determined by the stability of the corresponding conjugate base, the enolate.[7] The electron-withdrawing halogens stabilize the negative charge of the enolate through the inductive effect. The presence of both a chloro and a fluoro group in the 4,5-disubstituted indanone provides greater stabilization for the enolate compared to the monosubstituted 5-fluoroindanone. This increased stabilization translates to a lower pKa for the α-protons, making them more acidic.[6][8]
Caption: Electronic effects influencing reactivity in substituted indanones.
Experimental Protocols: A Framework for Comparison
To empirically validate the predicted reactivity differences, standardized comparative experiments are essential. The following protocol outlines a method for comparing the rates of a Knoevenagel condensation, a reaction sensitive to both carbonyl electrophilicity and α-proton acidity.
Protocol: Comparative Knoevenagel Condensation
This experiment will compare the reaction rate of 4-Chloro-5-fluoro-1-indanone and 5-fluoro-1-indanone with an active methylene compound, such as malononitrile, under basic catalysis.[10]
Materials:
-
4-Chloro-5-fluoro-1-indanone
-
5-fluoro-1-indanone[12]
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
HPLC system for quantitative analysis
Workflow Diagram:
Caption: Workflow for comparative kinetic analysis of condensation reactions.
Step-by-Step Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers, prepare solutions of 4-Chloro-5-fluoro-1-indanone (1.0 eq) and 5-fluoro-1-indanone (1.0 eq) in ethanol. To each flask, add malononitrile (1.2 eq). Ensure all components are fully dissolved.
-
Reaction Initiation: At time t=0, add a catalytic amount of piperidine (0.1 eq) to each flask simultaneously. Begin stirring at a constant rate and maintain a constant temperature (e.g., room temperature).
-
Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching & Analysis: Immediately quench the reaction in the aliquot by diluting it in the HPLC mobile phase and adding a trace amount of acid to neutralize the catalyst. Analyze the quenched sample by HPLC to determine the concentration of the starting indanone and the condensation product.
-
Data Interpretation: Plot the concentration of the starting material versus time for both reactions. The reaction with the steeper slope (faster consumption of reactant) is the more reactive compound. The initial reaction rates can be calculated from these plots.
Expected Outcome: The reaction involving 4-Chloro-5-fluoro-1-indanone is expected to proceed at a significantly faster rate than the reaction with 5-fluoro-1-indanone. This would provide experimental validation of its higher reactivity due to the combined electronic effects of its substituents.
Conclusion and Outlook
The analysis strongly indicates that 4-Chloro-5-fluoro-1-indanone is the more reactive species compared to 5-fluoro-1-indanone. Its heightened reactivity is a direct consequence of the cumulative electron-withdrawing inductive effects of both the chlorine and fluorine atoms. This dual substitution enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-protons, making it a more favorable substrate for both nucleophilic additions to the carbonyl and reactions proceeding via an enolate intermediate.
For drug development professionals and synthetic chemists, this enhanced reactivity can be a significant advantage, potentially allowing for milder reaction conditions, shorter reaction times, and improved yields. However, this increased reactivity also necessitates careful control of reaction conditions to avoid potential side reactions. The choice between these two valuable building blocks will ultimately depend on the specific synthetic strategy, the desired reactivity profile, and the electronic properties required in the final target molecule.
References
-
Kozioł, A. E., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Roczniki Chemii. Available at: [Link]
-
van der Vlugt, J. I., et al. (2009). Regioselective Synthesis of Indanones. Synlett. Available at: [Link]
-
Organic Chemistry Portal. Indanone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2015). 18.3: Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Tadayon, S., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molecules. Available at: [Link]
-
BrainKart. (2018). Aldehydes and ketones: α-Halogenation. BrainKart. Available at: [Link]
-
Scientific Laboratory Supplies. 5-Fluoro-1-indanone, 99%. SLS. Available at: [Link]
-
Chem Help ASAP. (2020). alpha-halogenation of ketones. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2020). 23.1: Relative Acidity of alpha-Hydrogens. Chemistry LibreTexts. Available at: [Link]
-
Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
University of Pretoria. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. UPSpace. Available at: [Link]
-
Mondal, S., & Ramasastry, S. S. V. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. Available at: [Link]
-
University of Calgary. Ch18: Acidity of alpha hydrogens. University of Calgary. Available at: [Link]
-
PubChem. 5-Fluoro-1-indanone. National Center for Biotechnology Information. Available at: [Link]
-
KPU Pressbooks. 6.1 The Acidity of the α-Hydrogens. Organic Chemistry II. Available at: [Link]
- Google Patents. (2015). CN104910001A - Synthetic method of 5-chloro-1-indanone. Google Patents.
-
Lelo, L., et al. (2020). Unusually high α-proton acidity of prolyl residues in cyclic peptides. Chemical Science. Available at: [Link]
-
Chad's Prep. (2018). 21.1 Acidity of the Alpha Hydrogen. YouTube. Available at: [Link]
-
Labster. (2022). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Labster. Available at: [Link]
-
Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link]
-
Lowe, T. L., & Sumerlin, B. S. (2020). Click nucleophilic conjugate additions to activated alkynes. Chemical Reviews. Available at: [Link]
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
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Technical Analysis: IR Spectroscopic Profiling of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
The following technical guide is structured to serve as an advanced reference for analytical chemists and drug development professionals. It prioritizes comparative spectral analysis and mechanistic interpretation over generic descriptions.
Executive Summary & Application Context
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 1260018-72-9, hereafter 4-Cl-5-F-Indanone ) is a critical bicyclic scaffold used in the synthesis of bioactive pharmaceuticals, particularly for targets requiring metabolic stability modulation via halogenation.[1]
In drug development, this intermediate is often compared against its non-halogenated parent (1-Indanone) or mono-halogenated analogs (e.g., 5-Fluoro-1-indanone). Distinguishing these structurally similar compounds is a frequent challenge in Quality Control (QC). This guide provides a definitive comparative analysis of their Infrared (IR) spectral signatures, focusing on the diagnostic shifts in the carbonyl region and the unique fingerprint patterns arising from the 4,5-disubstitution.
Theoretical Framework: Halogen-Induced Spectral Shifts
To accurately interpret the spectrum of 4-Cl-5-F-Indanone, one must understand the electronic influence of the halogen substituents on the indanone core:
-
Inductive Effect (+I/-I): Both Fluorine (C5) and Chlorine (C4) are electron-withdrawing groups (EWGs). They pull electron density through the
-framework.-
Impact on C=O: This withdrawal destabilizes the canonical polar resonance form (
) of the carbonyl, increasing the double-bond character of the C=O bond. Consequently, the force constant ( ) increases, causing a hypsochromic (blue) shift to higher wavenumbers compared to unsubstituted 1-indanone.
-
-
Field Effects: The Chlorine atom at the C4 position is spatially distinct but exerts a through-space field effect. While less dominant than the inductive effect of fluorine, it contributes to the overall stiffening of the ring system.
-
Substitution Pattern (Vicinal Hydrogens): The 4,5-disubstitution leaves protons at positions C6 and C7. These are vicinal (adjacent) aromatic hydrogens , which produce a specific Out-of-Plane (OOP) bending vibration distinct from isolated protons found in other isomers (e.g., 4,6-disubstituted analogs).
Comparative Spectral Data
The following table contrasts the diagnostic peaks of the target compound against its primary structural analogs.
Table 1: Comparative IR Peak Assignments (cm⁻¹)
| Functional Group | Vibration Mode | 1-Indanone (Baseline) | 5-Fluoro-1-indanone (Comparator) | 4-Cl-5-F-Indanone (Target) | Diagnostic Note |
| Carbonyl (C=O) | Stretching | 1715 (s) | 1720–1725 (s) | 1728–1735 (s) | Primary QC Peak. Blue shift due to cumulative EWG effect of F and Cl. |
| Aromatic C-H | Stretching | 3070 (w) | 3080 (w) | 3080–3100 (w) | Weak diagnostic value; overlaps with analogs. |
| Aliphatic C-H | Stretching | 2960, 2880 (m) | 2970, 2890 (m) | 2970, 2900 (m) | Cyclopentanone ring vibrations remain largely consistent. |
| Aromatic C-C | Ring Stretch | 1605, 1585 (m) | 1615, 1590 (m) | 1620, 1595 (m) | Slight shift due to ring polarization by halogens. |
| C-F Bond | Stretching | — | 1260 (s) | 1265–1275 (s) | Strong band. Critical for confirming fluorination. |
| C-Cl Bond | Stretch/Bend | — | — | 740–780 (s) | Strong band in fingerprint region. Distinguishes from 5-F analog. |
| Aromatic C-H | OOP Bending | 750 (s) (4 adj H) | 820, 870 (m) | 810–840 (s) | Crucial Isomer Check. Confirms 2 adjacent H's (H6, H7). |
(s) = strong, (m) = medium, (w) = weak intensity.[2][3]
Detailed Mechanistic Analysis
The Carbonyl Shift (1728–1735 cm⁻¹)
The most immediate indicator of 4-Cl-5-F-Indanone identity is the position of the carbonyl band.
-
1-Indanone typically absorbs at ~1715 cm⁻¹.[4]
-
Target: The cumulative electron withdrawal from 5-F and 4-Cl shortens the C=O bond length. You should expect this peak to appear sharp and strong between 1728 and 1735 cm⁻¹. If the peak is below 1720 cm⁻¹, the sample is likely the unsubstituted parent or a mono-chlorinated analog lacking the strong fluorine influence.
The "Fingerprint" Verification (600–1500 cm⁻¹)
While the carbonyl confirms the functional group, the fingerprint region confirms the specific substitution pattern.
-
C-F Stretch (~1270 cm⁻¹): Look for a very intense band in this region. Carbon-Fluorine bonds have a large dipole moment change, resulting in strong IR absorption.
-
C-Cl Stretch (~760 cm⁻¹): Chlorine is heavier, pushing its stretching frequency into the lower energy region. This band will be absent in the 5-Fluoro-1-indanone spectrum.
-
Vicinal Hydrogen OOP (~820 cm⁻¹): This is the "smoking gun" for regioisomerism.
-
Scenario: If you had the 4-Chloro-6-fluoro isomer, the protons would be at C5 and C7 (meta to each other, isolated). Isolated hydrogens typically show OOP bending at 860–900 cm⁻¹ .
-
Target: The 4-Chloro-5-fluoro substitution leaves H6 and H7 adjacent. Two adjacent aromatic protons characteristically absorb near 810–840 cm⁻¹ .
-
Experimental Protocol: Self-Validating QC Workflow
To ensure reproducibility and scientific integrity, follow this standardized ATR-FTIR protocol.
Instrument Setup[5]
-
Technique: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving close aromatic bands).
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
Background: Air background collected immediately prior to sample.
Sample Preparation
-
Physical State: Ensure the sample is a fine, dry powder. Coarse crystals can cause poor contact with the ATR crystal, leading to weak peak intensities.
-
Cleaning: Clean the crystal with isopropanol and allow it to dry completely. Residual solvent will show broad O-H bands (3400 cm⁻¹) that can obscure overtones.
-
Pressure: Apply consistent high pressure using the anvil. Monitor the "preview" mode; the C=O peak at ~1730 cm⁻¹ should reach 40-70% Transmittance (or 0.15-0.4 Absorbance units) for optimal linearity.
Decision Logic (Workflow)
The following diagram illustrates the logical flow for confirming the identity of 4-Cl-5-F-Indanone during synthesis or incoming QC.
Figure 1: QC Decision Tree for the identification of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one based on critical IR spectral features.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136537, 5-Fluoro-1-indanone. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). 1H-Inden-1-one, 5-fluoro-2,3-dihydro- Infrared Spectrum.[5] NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]
- Coates, J. (2000).Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for C-Cl and OOP assignments).
Sources
Structural Confirmation of 4-Chloro-5-fluoroindan-1-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
Introduction: The Imperative for Unambiguous Structural Verification
In the landscape of modern drug discovery and materials science, the indanone scaffold is a privileged structure, serving as a foundational component for a variety of biologically active agents.[1] The specific derivative, 4-Chloro-5-fluoroindan-1-one, presents a unique combination of steric and electronic properties due to its halogen substituents, making it a valuable synthetic intermediate. The precise spatial arrangement of the chloro and fluoro groups relative to the indanone core is critical, as even minor structural variations can profoundly impact molecular interactions, biological activity, and physicochemical properties. Therefore, irrefutable confirmation of its three-dimensional structure is not merely a procedural step but a cornerstone of rigorous scientific validation.
This guide provides an in-depth analysis of single-crystal X-ray crystallography as the definitive method for the structural elucidation of 4-Chloro-5-fluoroindan-1-one. It further contextualizes this "gold standard" technique by objectively comparing it with complementary spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The narrative is designed to explain the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for establishing a self-validating system for molecular characterization.
The Gold Standard: Single-Crystal X-ray Crystallography
For determining the absolute three-dimensional arrangement of atoms in a molecule, single-crystal X-ray crystallography is the most powerful and definitive technique available.[2][3] Unlike spectroscopic methods which provide data on connectivity or mass-to-charge ratio, crystallography yields a precise map of electron density, allowing for the direct visualization of atomic positions, bond lengths, and bond angles in the solid state.
Experimental Protocol: A Self-Validating Workflow
The successful determination of a crystal structure is a systematic process, where each step validates the feasibility of the next. While specific data for 4-Chloro-5-fluoroindan-1-one is not publicly available, the following protocol represents a standard, field-proven workflow for small organic molecules.
Step 1: Crystal Growth – The Critical Foundation
The entire process hinges on obtaining a high-quality, single crystal. This is often the most challenging and empirical step. The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit into a crystal lattice.
-
Purification: Begin with the highest purity sample of 4-Chloro-5-fluoroindan-1-one. Impurities can inhibit nucleation or become incorporated into the lattice, leading to disorder.
-
Solvent Selection: Screen a range of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, acetone, hexane/ethyl acetate) to find a system where the compound has moderate solubility.
-
Methodology:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated cap. Allow the solvent to evaporate over several days to weeks. This is a simple and often effective starting point.
-
Vapor Diffusion: This technique offers finer control. A concentrated drop of the compound and solvent is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a larger volume of a "precipitant" or "non-solvent" in which the compound is less soluble.[4] Over time, the vapor of the non-solvent slowly diffuses into the drop, gradually reducing the compound's solubility and promoting crystallization.
-
Step 2: Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope, select a suitable crystal (ideally >0.1 mm in all dimensions) with sharp edges and no visible cracks or defects.[3]
-
Mounting: Using a micro-loop, carefully scoop the crystal from its mother liquor.
-
Cryo-protection (Causality): The crystal is typically flash-cooled to a low temperature (around 100 K) in a stream of liquid nitrogen.[5] This crucial step minimizes thermal vibrations of the atoms and, more importantly, reduces damage from free radicals generated by the high-intensity X-ray beam, thereby preserving the crystal's diffracting power.[5] To prevent the formation of ice crystals which would destroy the crystal lattice, the crystal is first briefly soaked in a cryoprotectant solution.
-
Data Acquisition: The mounted crystal is placed on a goniometer within a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly from a Mo-Kα, λ = 0.71073 Å, or Cu-Kα, λ = 1.54184 Å source) is directed at the crystal.[6] As the crystal is rotated, a series of diffraction patterns are recorded by a detector.[3]
Step 3: Structure Solution and Refinement
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions (the basic repeating block of the crystal) and the space group (the symmetry operations within the cell).[6][7]
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.[8] This map reveals the positions of the heavier atoms (like chlorine).
-
Refinement: An atomic model is built into the electron density map. This model is then refined iteratively, adjusting atomic positions and thermal parameters until the calculated diffraction pattern from the model best matches the experimentally observed data. The final refined structure provides a highly accurate and precise 3D model of 4-Chloro-5-fluoroindan-1-one.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Comparative Analysis: Alternative & Complementary Techniques
While X-ray crystallography provides the definitive solid-state structure, it requires a suitable crystal and gives a static picture. Spectroscopic techniques offer complementary data, often on the molecule in its more functionally relevant solution state.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for elucidating the structure of organic molecules in solution.[11] It provides detailed information about the chemical environment, connectivity, and proximity of atoms.
-
Core Principles: NMR exploits the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F). By applying a strong magnetic field and radiofrequency pulses, it measures the resonance frequencies of these nuclei, which are highly sensitive to their local electronic environment.
-
Key Experiments for 4-Chloro-5-fluoroindan-1-one:
-
1D NMR (¹H, ¹³C, ¹⁹F): Provides the number and type of unique proton, carbon, and fluorine environments. Chemical shifts give clues about functional groups and electronic effects.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through 2-3 bonds, revealing the H-H connectivity within the aliphatic portion of the indanone.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to, mapping out the C-H framework.[11]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for piecing together the entire molecular skeleton, connecting the aromatic and aliphatic parts, and confirming the positions of quaternary carbons and the carbonyl group.[12]
-
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing two key pieces of structural information.
-
Molecular Weight and Formula: High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecular ion with very high precision (typically <5 ppm). This allows for the unambiguous determination of the molecular formula (e.g., C₉H₆ClFO for the target molecule), confirming that the correct atoms are present.
-
Fragmentation Analysis: The molecule can be fragmented within the mass spectrometer. The resulting fragmentation pattern provides a "fingerprint" that can help identify structural motifs and confirm the presence of the indanone core.
Data Summary and Comparison
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample State | Solid (single crystal)[13] | Solution[14] | Gas phase (ions) |
| Information | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing[10] | Atomic connectivity (H-H, C-H), chemical environments, solution conformation[9] | Molecular weight, elemental formula (HRMS), structural fragments[15] |
| Resolution | Atomic (<1 Å)[10] | Indirect, through-bond/space correlations | Provides mass, not spatial resolution |
| Key Advantage | Unambiguous and definitive structural proof[2] | Provides data in a biologically relevant solution state; no crystal needed[13][14] | High sensitivity; determines molecular formula |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to grow[13] | Provides relative, not absolute, stereochemistry (without NOESY); can have signal overlap[9] | Cannot distinguish between isomers; provides little stereochemical information |
Synthesizing the Data: A Triad of Corroboration
The highest level of confidence in a structural assignment is achieved when these three techniques provide corroborating evidence. This integrated approach forms a self-validating system where the limitations of one method are overcome by the strengths of another.
Caption: The complementary roles of key analytical techniques.
For 4-Chloro-5-fluoroindan-1-one, the workflow would be:
-
MS confirms the molecular formula is C₉H₆ClFO.
-
NMR confirms the carbon-hydrogen framework, showing the expected number of aromatic and aliphatic signals and their connectivity, consistent with the indanone structure.
-
X-ray crystallography provides the final, definitive proof, showing the exact positions of the chlorine and fluorine atoms on the aromatic ring and confirming the overall 3D geometry of the molecule.
Conclusion
While NMR and Mass Spectrometry are indispensable tools for routine characterization and for building a structural hypothesis, single-crystal X-ray crystallography remains the unequivocal gold standard for the absolute structural confirmation of novel compounds like 4-Chloro-5-fluoroindan-1-one. Its ability to provide a direct, high-resolution visualization of the molecule in three dimensions resolves any ambiguity that may arise from spectroscopic data alone. For researchers in drug development and materials science, embracing an integrated analytical approach, with X-ray crystallography as the ultimate arbiter of structure, is essential for ensuring data integrity and accelerating scientific progress.
References
-
OmicsOnline. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]
-
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link]
-
Dunn, W. B., et al. (2011). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 1(1), 3-31. Available at: [Link]
-
Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Available at: [Link]
-
ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Available at: [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]
-
Bhattacharya, A. (2016). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available at: [Link]
-
eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Available at: [Link]
-
Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. Available at: [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
-
Research Publish Journals. (n.d.). Structural analysis by X-ray Diffraction. Available at: [Link]
-
Hampton Research. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Available at: [Link]
-
MDPI. (2023). General Strategies for RNA X-ray Crystallography. Available at: [Link]
-
JoVE. (2022). Protein Crystallization For X-ray Crystallography l Protocol Preview. YouTube. Available at: [Link]
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- 4. m.youtube.com [m.youtube.com]
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- 8. General Strategies for RNA X-ray Crystallography [mdpi.com]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 10. researchgate.net [researchgate.net]
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- 12. pubs.acs.org [pubs.acs.org]
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- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validating Assay Purity for 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Executive Summary: The "Regioisomer Trap"
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 1260017-72-4) is not merely a generic building block; it is the critical scaffold for the HIF-2
The synthesis of this intermediate typically involves a Friedel-Crafts cyclization of 3-(2-chloro-3-fluorophenyl)propanoic acid. The central analytical challenge is regioisomerism . Standard reverse-phase HPLC (C18) often fails to resolve the target 4-chloro-5-fluoro isomer from its thermodynamically stable 6-fluoro or 4-fluoro-5-chloro analogs. Failing to detect these isomers at this stage results in downstream enantioselective reduction failures, as the chiral catalyst (e.g., Ru-DPEN) is highly sensitive to steric changes in the substrate's aromatic ring.
This guide compares the standard HPLC-UV approach against orthogonal methods (19F-qNMR and GC-MS) to establish a self-validating purity assay.
Comparative Analysis of Analytical Methodologies
We evaluate three methodologies based on Specificity (ability to distinguish regioisomers), Sensitivity (LOD/LOQ), and Throughput.
| Feature | Method A: UHPLC-UV (Phenyl-Hexyl) | Method B: 19F-qNMR | Method C: GC-MS |
| Primary Role | Routine QC & Release Testing | Orthogonal Reference Standard Qualification | Process Control (Solvents/Starting Materials) |
| Regioisomer Selectivity | High (If | Superior (Distinct chemical shifts) | Medium (Mass spectra often identical) |
| Limit of Detection | < 0.05% (Trace impurities) | ~0.5 - 1.0% (Inherent sensitivity limit) | < 0.1% |
| Throughput | High (5-8 min run time) | Low (15-30 min acquisition) | Medium |
| Blind Spots | Non-chromophoric salts/solvents | Paramagnetic impurities | Thermally unstable byproducts |
| Cost Per Run | Low | High (Deuterated solvents/Instrument time) | Medium |
Expert Insight: Why C18 is Insufficient
Standard C18 columns rely on hydrophobic interaction. The difference in hydrophobicity between the 4-chloro-5-fluoro and 6-chloro-5-fluoro isomers is negligible.
-
Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These phases utilize
interactions and dipole-dipole moments, which differ significantly based on the halogen positioning on the aromatic ring.
The Self-Validating Protocol System
To ensure scientific integrity, we do not rely on a single data point. The following workflow forces cross-verification between separation physics (chromatography) and nuclear spin physics (NMR).
Workflow Visualization
The following diagram illustrates the decision logic for validating a batch of this intermediate.
Caption: Analytical decision tree ensuring orthogonal confirmation of regio-purity before downstream processing.
Detailed Experimental Protocols
Protocol A: High-Resolution UHPLC (The "Workhorse")
Objective: Quantify assay purity and separate critical regioisomers.[1]
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Acquity UPLC CSH Phenyl-Hexyl , 1.7 µm, 2.1 x 100 mm.
-
Rationale: The Charged Surface Hybrid (CSH) particle combined with Phenyl-Hexyl ligand provides superior peak shape for basic compounds and distinct selectivity for halogenated aromatics compared to C18.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[2]
-
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B (Re-equilibration)
-
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide/carbonyl check).
-
System Suitability (SST):
-
Resolution (
) between 4-chloro-5-fluoro target and nearest regioisomer impurity must be . -
Tailing factor (
) must be .
-
Protocol B: 19F-qNMR (The "Truth Teller")
Objective: Definitively prove the position of the Fluorine atom.
-
Instrument: 400 MHz NMR (minimum) with a fluorine-capable probe.
-
Solvent: DMSO-
(provides distinct solvent shifts for protons adjacent to carbonyls). -
Internal Standard:
-Trifluorotoluene (TFT) - typically -63.72 ppm. -
Procedure:
-
Weigh ~10 mg of sample and ~5 mg of TFT (precision weighed to 0.01 mg).
-
Dissolve in 0.6 mL DMSO-
. -
Acquire 19F spectrum with sufficient relaxation delay (
).
-
-
Interpretation:
-
The 4-chloro-5-fluoro isomer will show a specific multiplet pattern distinct from the 6-fluoro isomer due to the coupling constants (
) with adjacent aromatic protons. -
Key Shift: 4-chloro-5-fluoro signal typically appears around -110 to -115 ppm (verify with standard), whereas the 6-fluoro isomer shifts upfield due to lack of ortho-chloro deshielding.
-
Mechanistic Context: Impurity Formation
Understanding why impurities form allows for better analytical targeting.
Caption: Divergent synthesis pathways leading to critical regioisomeric impurities during Friedel-Crafts cyclization.
References
-
Xu, R., et al. (2019).[3][4] "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Renal Cell Carcinoma."[5] Journal of Medicinal Chemistry, 62(15), 6876–6893. Link
-
Wallace, E. M., et al. (2016). "A Small-Molecule Antagonist of HIF-2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma."[4][5] Cancer Research, 76(18), 5491-5500. Link
-
Welireg (Belzutifan) Prescribing Information. (2021). Merck & Co., Inc. Chemistry, Manufacturing, and Controls (CMC) Review.Link
-
Peloton Therapeutics, Inc. (2018). "Process for the preparation of HIF-2a inhibitors." World Intellectual Property Organization, WO2018112036A1. Link
Sources
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- 2. How is Belzutifan synthesised?_Chemicalbook [chemicalbook.com]
- 3. US20240010613A1 - Novel synthetic pathway to belzutifan - Google Patents [patents.google.com]
- 4. US11827614B2 - Synthetic pathway to belzutifan and crystalline phases of synthetic intermediates - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
A Comparative Guide to the Chromatographic Separation of 4-Chloro-5-fluoro-1-indanone Isomers
This guide provides an in-depth comparison of chromatographic techniques for the analytical and preparative separation of 4-Chloro-5-fluoro-1-indanone isomers. As a critical chiral intermediate in pharmaceutical synthesis, achieving enantiopurity is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document explores the principles, advantages, and practical implementation of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering researchers, scientists, and drug development professionals a comprehensive resource for method development and optimization.
Introduction: The Challenge of 4-Chloro-5-fluoro-1-indanone
4-Chloro-5-fluoro-1-indanone possesses a stereogenic center at the C2 position of the cyclopentanone ring, making it a chiral molecule that exists as a pair of enantiomers. These enantiomers often exhibit different pharmacological, toxicological, and metabolic profiles.[1] Consequently, regulatory agencies typically require the development and marketing of the single, therapeutically active isomer.[1] The primary challenge lies in the identical physical and chemical properties of enantiomers, such as solubility and melting point, which makes their separation by non-chiral methods impossible.[2] Chromatographic techniques employing a chiral stationary phase (CSP) are the most powerful and widely used methods for resolving these enantiomeric mixtures.[3][4]
This guide will compare the two leading technologies for this purpose: the well-established Chiral HPLC and the increasingly adopted Chiral SFC.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is a robust and versatile technique for enantiomeric separations.[4] The separation mechanism relies on the differential interaction between the enantiomers and a chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are among the most successful and broadly applicable for a wide range of chiral compounds.[3]
Mechanistic Insight: Why Polysaccharide CSPs Work
Polysaccharide-based CSPs, like Chiralpak® and Chiralcel® columns, form chiral cavities and grooves. Enantioseparation is achieved through a combination of transient interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the carbamate derivatives on the polysaccharide backbone. The precise fit of one enantiomer into the chiral selector's structure results in a more stable diastereomeric complex and, therefore, stronger retention, allowing for its separation from the other enantiomer.
Mode of Separation: Normal Phase vs. Reversed Phase
-
Normal Phase (NP-HPLC): This is the most common mode for chiral separations on polysaccharide CSPs. It typically employs non-polar mobile phases, such as mixtures of alkanes (e.g., hexane, heptane) and an alcohol modifier (e.g., isopropanol, ethanol).[1] This mode often provides superior selectivity for many chiral compounds.
-
Reversed Phase (RP-HPLC): While historically less common for chiral separations, modern reversed-phase compatible CSPs are available. Mobile phases consist of water, buffers, and organic solvents like acetonitrile or methanol.[5] This mode is advantageous for highly polar compounds or when compatibility with mass spectrometry is desired.
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages over HPLC.[6][7] It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase.[7] Organic modifiers (co-solvents) such as methanol or ethanol are added to modulate solvent strength and improve selectivity.[8]
The SFC Advantage: Causality Behind Performance
The superior performance of SFC stems from the physical properties of supercritical fluids.[9]
-
Low Viscosity: Allows for the use of higher flow rates without generating excessive backpressure, leading to significantly faster analysis times.[9]
-
High Diffusivity: Promotes rapid mass transfer of the analyte between the mobile and stationary phases, resulting in higher column efficiency and sharper peaks.[7]
-
Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with environmentally benign CO₂ drastically reduces solvent purchase and disposal costs, aligning with green chemistry principles.[9]
The same powerful polysaccharide-based CSPs used in HPLC are highly effective in SFC, often exhibiting complementary or even superior selectivity.[6]
Performance Comparison: HPLC vs. SFC
The choice between HPLC and SFC depends on the specific goals of the separation, such as analytical speed, preparative throughput, or environmental impact.
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC | Justification |
| Primary Mobile Phase | Hexane/Heptane | Supercritical CO₂ | SFC uses a greener, less expensive primary solvent. |
| Typical Co-Solvent | Isopropanol (IPA) / Ethanol | Methanol / Ethanol | Alcohols serve to modulate polarity and interact with the CSP. |
| Typical Flow Rate | 0.5 - 1.5 mL/min | 2.0 - 5.0 mL/min | Low viscosity of scCO₂ allows for much higher flow rates.[9] |
| Analysis Time | 10 - 30 minutes | 2 - 8 minutes | Higher flow rates directly translate to faster separations.[6] |
| Solvent Consumption | High | Low (up to 80-90% reduction) | CO₂ replaces the bulk of the organic solvent.[9] |
| Column Efficiency | Good | Excellent | High diffusivity of scCO₂ enhances mass transfer kinetics.[7] |
| Operating Pressure | Moderate (100-200 bar) | High (100-400 bar) | Requires specialized equipment to handle supercritical pressures. |
| Sample Recovery | Solvent evaporation required | Simple CO₂ depressurization | Facilitates easier sample recovery in preparative work.[9] |
Experimental Protocols
The following protocols are provided as robust starting points for the method development process. They are designed to be self-validating through the inclusion of system suitability checks.
Protocol 1: Chiral HPLC Method
Objective: To achieve baseline separation (Resolution > 1.5) of 4-Chloro-5-fluoro-1-indanone enantiomers.
Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: HPLC-grade n-Hexane
-
Mobile Phase B: HPLC-grade Isopropanol (IPA)
-
Sample: 1 mg/mL 4-Chloro-5-fluoro-1-indanone (racemic) in mobile phase
Procedure:
-
System Preparation: Purge the HPLC system with the mobile phase.
-
Mobile Phase Composition: Prepare an isocratic mobile phase of 90:10 (v/v) Hexane:IPA.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the retention time and peak area of each enantiomer should be less than 2.0%.
-
Sample Analysis: Inject the sample solution.
-
Data Analysis: Integrate the peaks and calculate the resolution between the two enantiomer peaks.
-
Optimization (if needed): If resolution is insufficient (<1.5), decrease the percentage of IPA in the mobile phase in 1-2% increments (e.g., to 92:8). This will increase retention and often improves separation.[10]
Protocol 2: Chiral SFC Method
Objective: To achieve rapid, high-efficiency separation of 4-Chloro-5-fluoro-1-indanone enantiomers.
Materials:
-
Analytical SFC system with UV detector and back-pressure regulator (BPR)
-
Chiral Stationary Phase: Chiralpak® AD-3, 3 µm, 4.6 x 150 mm
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B: HPLC-grade Methanol
-
Sample: 1 mg/mL 4-Chloro-5-fluoro-1-indanone (racemic) in Methanol
Procedure:
-
System Preparation: Cool the pump heads for the CO₂. Prime all solvent lines.
-
Chromatographic Conditions:
-
Co-solvent (Methanol): Start with a gradient from 5% to 40% over 5 minutes.
-
Total Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
System Suitability: Perform five replicate injections of a standard. The RSD for retention time and peak area should be < 2.0%.
-
Sample Analysis: Inject the sample solution.
-
Data Analysis: Integrate the peaks and calculate resolution.
-
Optimization: The use of smaller particle size columns (e.g., 3 µm) in SFC can significantly enhance efficiency.[3] If separation is poor, screen other alcohol co-solvents (e.g., ethanol) or add a small amount of an additive (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) to the modifier to improve peak shape.[6][11]
Visualization of Workflows
General Chromatographic Workflow
This diagram outlines the universal steps involved in a chromatographic analysis, from initial preparation to the final report.
Caption: General workflow for chromatographic analysis.
Decision Tree for Method Selection
This diagram provides a logical pathway for choosing the most appropriate technology for a given separation challenge.
Caption: Decision matrix for selecting between HPLC and SFC.
Conclusion
Both chiral HPLC and SFC are highly effective techniques for the separation of 4-Chloro-5-fluoro-1-indanone enantiomers. Chiral HPLC remains a reliable and widely accessible method, particularly in normal phase mode with polysaccharide-based CSPs. However, for laboratories prioritizing speed, efficiency, and sustainability, Chiral SFC presents a compelling alternative.[6][9] It offers significantly shorter analysis times and drastically reduces organic solvent consumption, making it an ideal choice for high-throughput screening and preparative-scale purifications. The selection of the optimal technique should be guided by the specific application requirements, available instrumentation, and project goals.
References
- Benchchem. (n.d.). 5-Fluoro-1-indanone Purification - Technical Support Center.
- LCGC International. (2010, June 1). Finding the Best Separation for Enantiomeric Mixtures.
- Cannabisscience Tech. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Longdom Publishing. (2024, January 24). Applications of Supercritical Fluid Chromatography in Analyte Extraction.
- Eureka. (2021, October 22). Preparation method for synthesizing 5-chloro-1-indanone through one-step method.
- MDPI. (2025, December 4). Fast Analytical Separation of Selected Agricultural Pesticides Using Supercritical Fluid Chromatography.
- Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.
- Journal of Chromatography A. (2014). AFMPS.
- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.
- Chemical Science (RSC Publishing). (n.d.). Strategies for chiral separation: from racemate to enantiomer.
- ResearchGate. (2025, August 7). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
- PMC. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
- Google Patents. (2009, October 31). CN103601625A - Method for producing 5-chloro-1-indanone.
- Benchchem. (n.d.). The Versatile Role of 4-Chloro-1-indanone in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Shimadzu. (n.d.). Introduction to HPLC.
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. Fast Analytical Separation of Selected Agricultural Pesticides Using Supercritical Fluid Chromatography [mdpi.com]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka | Patsnap [eureka.patsnap.com]
Comparative Guide: Biological Activity of Chlorinated vs. Non-Chlorinated Indanones
[1]
Executive Summary
The indanone scaffold (1-indanone and 2-indanone) represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for agents targeting Alzheimer’s disease (e.g., Donepezil), cancer (tubulin inhibitors), and microbial infections.[1]
This guide objectively compares non-chlorinated indanones (the parent scaffold) against their chlorinated derivatives .[1] Experimental evidence suggests that strategic chlorination—specifically at the C5 or C6 positions—often acts as a "molecular modulator," significantly enhancing biological potency.[1] This enhancement is driven by three physicochemical factors:
-
Lipophilicity Modulation: Chlorine increases
, facilitating membrane permeability.[1] -
Metabolic Blocking: Chlorination at reactive sites prevents rapid oxidative metabolism (CYP450 blocking).[1]
-
Halogen Bonding: The electron-deficient
-hole of the chlorine atom can form specific halogen bonds with protein carbonyl backbones (e.g., in the Tubulin Colchicine Binding Site).[1]
Chemical Rationale & Structure-Activity Relationship (SAR)
To understand the biological divergence, one must first visualize the structural implications of chlorination.[1] The following diagram illustrates the SAR logic used to upgrade a non-chlorinated precursor to a potent chlorinated drug candidate.
Visualization: The "Chlorine Effect" SAR Map
Figure 1: SAR logic flow demonstrating how chlorination transforms the physicochemical profile of the indanone scaffold to enhance biological potency.
Comparative Biological Performance[2][3][4][5]
The following data synthesizes performance metrics from recent medicinal chemistry literature, specifically comparing unsubstituted indanones (or nitro-substituted variants) against their chlorinated counterparts in oncology applications.
Cytotoxicity & Target Engagement
Key Finding: Chlorinated derivatives frequently exhibit 2- to 10-fold higher potency than their non-chlorinated parent compounds.[1] This is particularly evident in Tubulin Polymerization Inhibition and Topoisomerase I Inhibition .[1]
| Feature | Non-Chlorinated Indanone (Parent) | Chlorinated Indanone (Derivative) | Mechanism of Enhancement |
| Tubulin IC50 | > 10 µM (Weak/Inactive) | 0.62 – 2.04 µM [1] | Cl atom fills hydrophobic pockets in the Colchicine Binding Site (CBS).[1] |
| Cytotoxicity (MCF-7) | Moderate (IC50 ~5-20 µM) | High (IC50 < 1.0 µM) [2] | Increased lipophilicity aids cellular uptake; Cl blocks metabolic degradation.[1] |
| Topoisomerase I | Toxic (if Nitro-substituted) | Potent & Safer [3] | Replacement of toxic Nitro (-NO2) group with Cl retains potency but reduces genotoxicity.[1] |
| Metabolic Stability | Low (Rapid CYP450 oxidation) | High | Cl at para-positions prevents ring hydroxylation.[1] |
Case Study: Topoisomerase I Inhibitors
In a study of 7-azaindenoisoquinolines (an indanone-fused system), researchers replaced a potentially genotoxic 3-nitro group with a 3-chloro substituent.[1][2]
-
Result: The chlorinated analog (Compound 16b) achieved a mean GI50 of 0.063 µM across human cancer cell lines, maintaining high potency while significantly improving the safety profile compared to the nitro-variant [3].[1]
Experimental Protocols
To validate these differences in your own laboratory, the following self-validating workflow is recommended. These protocols are designed to isolate the variable of "chlorination" by keeping other conditions constant.[1]
Visualization: Validation Workflow
Figure 2: Step-by-step experimental workflow for synthesizing and validating chlorinated indanone derivatives.
Protocol A: Synthesis of 2-Benzylidene-1-Indanones (Claisen-Schmidt)
Rationale: This reaction condenses the indanone core with an aldehyde.[1] It is the standard method to generate the "chalcone-like" indanones discussed in the literature.[1]
-
Reagents: Equimolar amounts of 5-chloro-1-indanone (or 1-indanone for control) and substituted benzaldehyde.
-
Catalyst: 10% NaOH (ethanolic solution).
-
Procedure: Stir at room temperature for 4–6 hours. The chlorinated derivative typically precipitates faster due to lower solubility.[1]
-
Validation: Confirm structure via 1H-NMR. Look for the disappearance of the C2-methylene protons and the appearance of the vinylic proton signal (approx. 7.5–8.0 ppm).[1]
Protocol B: Tubulin Polymerization Assay (Fluorescence Based)
Rationale: To prove that the cytotoxicity is due to microtubule destabilization (a known mechanism for chlorinated indanones) rather than general toxicity.[1]
-
Preparation: Use a Tubulin Polymerization Assay Kit (e.g., Cytoskeleton Inc., >99% pure tubulin).[1]
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 10 µM fluorescent reporter (DAPI or similar).
-
Execution:
-
Readout: Measure fluorescence (Ex 360 nm / Em 420 nm) every 60 seconds for 60 minutes.
-
Success Criteria: A potent chlorinated inhibitor will flatten the sigmoidal growth curve (similar to Colchicine), whereas the non-chlorinated control may show a steeper slope (weaker inhibition).[1]
References
-
Negi, A., et al. (2017).[1] Synthesis and biological evaluation of 2-benzylidene-1-indanone derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry.[1][3][4][5][6][7][8] (Contextualized via search snippet 1.9)
-
BenchChem. (2025).[1][3] Unveiling the Cytotoxic Potential of Substituted Indanone Derivatives: A Comparative Analysis.
-
Nagarajan, S., et al. (2020).[1] Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I.[1][2] Journal of Medicinal Chemistry.[1]
-
Turek, M., et al. (2017).[1][5] Synthesis of 1-indanones with a broad range of biological activity.[1][9][5] Beilstein Journal of Organic Chemistry.[1][5]
-
Ashburn, B.O., et al. (2018).[1] Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivatives. International Journal of Pharmacy and Pharmaceutical Research.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jps.usm.my [jps.usm.my]
- 7. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurochlor.org [eurochlor.org]
- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Standard Reference Materials for 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one: Qualification & Analysis Guide
Executive Summary
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (hereafter 4-Cl-5-F-Indanone ) is a critical starting material and regulatory starting material (RSM) in the synthesis of HIF-2
The analytical control of this intermediate is complicated by two factors:
-
Regioisomerism: The commercial availability of the positional isomer (5-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one) creates a high risk of supply chain confusion.
-
Lack of Pharmacopeial CRMs: As of 2026, no USP or EP Certified Reference Material (CRM) exists for this specific intermediate.
This guide outlines the strategy for sourcing commercial materials and qualifying them as Primary Reference Standards using quantitative NMR (qNMR), contrasting this rigorous approach with reliance on vendor Certificates of Analysis (CoA).
Part 1: The Isomer Criticality & Material Grades
The "Isomer Trap" in Sourcing
The synthesis of Belzutifan requires the chlorine atom at position 4 and fluorine at position 5 of the indanone ring to enable the subsequent formation of the specific aryl ether linkage. Many commercial suppliers list the 5-chloro-4-fluoro isomer (CAS 1260013-11-3) which is chemically distinct but chromatographically similar.
Critical Directive: You cannot rely solely on retention time (RT) matching for identity. 1H-NMR coupling constants are required to distinguish the para vs. meta relationship of protons on the aromatic ring relative to the halogen substituents.
Comparison of Reference Material Options
The following table compares the three tiers of reference materials available to researchers.
| Feature | Tier 1: Vendor "Tech" Grade | Tier 2: Commercial Analytical Standard | Tier 3: In-House Qualified Primary Standard |
| Source | Bulk Chemical Suppliers (e.g., Ambeed, ChemScene) | Specialized Standard Vendors (e.g., Toronto Research Chemicals) | Generated In-House from Tier 1/2 Material |
| Purity Claim | ">95%" or ">98%" (Area %) | ">99%" (Chromatographic Purity) | Absolute Purity (w/w%) assigned by qNMR |
| Traceability | None / Batch only | Batch | SI-Traceable (via NIST/BIPM Traceable Internal Standard) |
| Uncertainty | Unknown | Not usually provided | Calculated Uncertainty Budget |
| Suitability | Synthesis Starting Material | Routine ID Testing | Assay of API / Impurity Quantification |
| Risk | High (Isomer mix risk) | Moderate | Low (Self-Validated) |
Part 2: Qualification Protocol (The Self-Validating System)
Since a CRM is unavailable, you must establish an In-House Primary Standard . The only scientifically robust method to do this without a pre-existing standard is Quantitative NMR (qNMR) . This method is self-validating because it relies on the ratio of proton signals to a NIST-traceable internal standard, not on the response factor of the analyte itself.
Workflow Diagram: The Qualification Lifecycle
The following diagram illustrates the decision logic for qualifying incoming raw material into a Reference Standard.
Caption: Logic flow for converting vendor-supplied 4-Cl-5-F-Indanone into a qualified Primary Reference Standard using qNMR and Mass Balance cross-validation.
Protocol A: qNMR Purity Assignment (The "Gold Standard")
Objective: Determine the absolute weight-percent purity of the indanone.
Materials:
-
Analyte: ~20 mg of 4-Cl-5-F-Indanone (dried).
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM 350b) or Dimethyl Sulfone (Traceable). Selection Criteria: Maleic acid singlet at 6.2 ppm does not overlap with indanone aromatics.
-
Solvent: DMSO-d6 (99.9% D).
Procedure:
-
Weighing: Accurately weigh (±0.01 mg) the analyte (
) and the Internal Standard ( ) into the same HPLC vial or directly into the NMR tube if using a funnel. Target a 1:1 molar ratio. -
Dissolution: Add 0.6 mL DMSO-d6. Ensure complete dissolution.
-
Acquisition:
-
Instrument: 400 MHz or higher.
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds (Critical: Must be > 5x T1 of the slowest relaxing proton to ensure full magnetization recovery).
-
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually. Integrate the IS singlet and the specific aromatic protons of the indanone (e.g., the doublet at ~7.5-8.0 ppm).
Calculation:
Where:
- = Purity[1][2][3]
- = Integral area
- = Number of protons (e.g., 2 for Maleic acid, 1 for Indanone aromatic H)
- = Molecular Weight[1]
- = Mass
Part 3: Chromatographic Method (Routine Analysis)
Once the standard is qualified via qNMR, it is used to calibrate the HPLC method for routine batch release.
Method: HPLC-UV for Isomer & Impurity Profiling
Rationale: This method utilizes a Phenyl-Hexyl column which provides superior selectivity for halogenated positional isomers compared to standard C18 columns due to
| Parameter | Condition |
| Column | Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (primary) and 220 nm |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
System Suitability Criteria:
-
Resolution (
): > 2.0 between 4-Cl-5-F-Indanone and 5-Cl-4-F-Indanone (if spiked). -
Tailing Factor: < 1.5.
-
RSD (n=6): < 1.0% for the reference standard peak area.
Part 4: Synthesis Pathway Context[5]
Understanding where this material fits helps justify the stringent purity requirements.
Caption: Synthesis pathway showing 4-Cl-5-F-Indanone as the pivotal scaffold for Belzutifan. Impurities here carry forward to the API.
References
-
Xu, R., et al. (2021).[4] 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. Journal of Organic Chemistry.
- Context: Describes the synthesis routes and the specific use of the indanone intermedi
-
Bottecchia, C., et al. (2022).[5] Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. Organic Process Research & Development.
- Context: Details the downstream chemistry and stability risks of the indanone core.
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR.
- Context: Source for selecting SI-traceable internal standards (Maleic Acid/DMSO2).
-
Merck Sharp & Dohme Corp. (2024). Patent US20240010613A1: Novel synthetic pathway to belzutifan.
- Context: Confirms the 4-chloro-5-fluoroindanone structure and its precursors.
Sources
- 1. chemscene.com [chemscene.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 4. US20240010613A1 - Novel synthetic pathway to belzutifan - Google Patents [patents.google.com]
- 5. Case Study of Flow Chemistry in the Synthesis of Pharmaceutical Ingredient Belzutifan - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one proper disposal procedures
This operational guide details the safe disposal procedures for 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (also known as 4-Chloro-5-fluoro-1-indanone).[1]
Emergency Safety Overview
-
CAS Number: 3011796-98-5 (verify specific isomer batch; chemically related to CAS 881189-75-9)[1]
-
Physical State: Solid (typically off-white to pale yellow powder)
-
Primary Hazards: Skin/Eye Irritant, Respiratory Irritant.[1] Suspected Aquatic Toxin.
-
Critical Prohibition: DO NOT dispose of down drains or via municipal trash. This is a Halogenated Organic Waste .
Waste Characterization & Classification
Before disposal, you must classify the material to ensure it enters the correct incineration stream.[1] This compound contains both Chlorine and Fluorine, mandating high-temperature incineration with flue gas scrubbing (to capture HCl and HF).[1]
| Property | Classification | Operational Implication |
| Chemical Class | Halogenated Aromatic Ketone | Must be segregated from non-halogenated solvents/solids.[2][3] |
| RCRA Status (USA) | Non-Listed, Likely Toxic | Treat as Hazardous Waste . Does not typically carry a U or P code unless specified by local testing, but defaults to D001/D003 if in flammable solvent. |
| Waste Stream | High BTU / Halogenated | Requires incineration at >1100°C. |
| Compatibility | Incompatible with Strong Oxidizers | Do not pack with nitric acid, perchlorates, or permanganates.[1] |
Pre-Disposal Handling & Containment
Personal Protective Equipment (PPE)
-
Gloves: Nitrile (0.11 mm minimum thickness) is sufficient for solid handling. If in solution (e.g., DCM or Acetone), use Silver Shield/4H or double-gloved Nitrile.[1]
-
Respiratory: If handling >500 mg of powder outside a fume hood, use an N95 or P100 particulate respirator.[1]
-
Eye Protection: Chemical safety goggles.[2]
Container Selection
-
Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a Teflon-lined cap.
-
Liquid Waste (Mother Liquors/Rinsates): Use Amber Glass or Coated Glass bottles to prevent UV degradation, though HDPE is chemically compatible.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
-
Transfer: Carefully transfer the solid into a dedicated waste container labeled "Hazardous Waste - Solid - Halogenated Organic."
-
Labeling: The label must list:
-
Sealing: Ensure the lid is screwed on tightly. Parafilm is not a secondary seal; use electrical tape if long-term storage is needed before pickup.
Scenario B: Disposal of Solutions & Mother Liquors
-
Segregation Rule: Never mix this waste with "Non-Halogenated" solvents (e.g., pure Acetone/Methanol waste).[1] Mixing halogenated compounds into non-halogenated streams forces the entire volume to be treated as halogenated, significantly increasing disposal costs.[1]
-
Protocol:
-
Pour solution into the "Halogenated Solvent Waste" carboy.
-
Record the volume and concentration on the waste log.
-
Compatible Solvents for Rinsing: Dichloromethane (DCM), Ethyl Acetate, or Acetone.[1]
-
Scenario C: Contaminated Labware (Vials, Syringes, Spatulas)
-
Triple Rinse: Rinse the item three times with a minimal amount of Acetone or DCM.
-
Rinsate Disposal: Pour all rinsates into the Halogenated Solvent Waste container.
-
Solid Debris:
-
Glass Vials: If triple-rinsed and dry, deface the label and place in Glass Disposal Box (check local EHS rules; some require all chemical vials to go to hazardous trash).
-
Grossly Contaminated: Place directly into a Solid Hazardous Waste bucket/bag.
-
Visual Decision Tree: Waste Segregation
The following logic flow ensures the compound reaches the correct destruction facility (incinerator with scrubbers).
Figure 1: Decision matrix for segregating 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one waste streams to ensure regulatory compliance.
Regulatory & Compliance Context
-
EPA (RCRA): While 4-Chloro-5-fluoro-1-indanone is not explicitly listed on the P or U lists, it must be managed as a characteristic hazardous waste if it exhibits toxicity.[1] However, due to the halogen content (Cl, F), the "Mixture Rule" applies: if mixed with a listed halogenated solvent (F001/F002), the entire mixture becomes a listed hazardous waste.[1]
-
Incineration Requirement: The presence of Fluorine requires the disposal facility to use scrubbers to prevent Hydrofluoric Acid (HF) release. Do not bulk this waste with standard "fuels blending" programs intended for non-halogenated organics.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for Halogenated Indanones. PubChem. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. EPA.[7] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.[4][8][9] [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. wku.edu [wku.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
